Product packaging for 3-Hydroxy-4-trans-decenoyl-CoA(Cat. No.:CAS No. 105181-63-3)

3-Hydroxy-4-trans-decenoyl-CoA

货号: B218240
CAS 编号: 105181-63-3
分子量: 935.8 g/mol
InChI 键: USRWPIVVEDBCOJ-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Hydroxy-4-decenoyl-coenzyme A (also known as 3-hydroxy-4- trans -decenoyl-CoA) is an important intermediate metabolite in the beta-oxidation pathway of unsaturated fatty acids . Research into this compound has been pivotal for elucidating the enzymatic mechanisms of fatty acid degradation, particularly for trans -omega-6-unsaturated fatty acids . Studies with Escherichia coli have demonstrated that the epimerization of D-3-hydroxy-4- trans -decenoyl-CoA is catalyzed by the multienzyme fatty acid oxidation complex via a specific dehydration/hydration mechanism, leading to the formation of 2- trans ,4- trans -decadienoyl-CoA before its subsequent conversion to the L-isomer . Furthermore, comparative studies on bifunctional enzymes from rat liver peroxisomes and the E. coli complex have revealed an intermediate channeling mechanism, where 3-hydroxy-4- trans -decenoyl-CoA is directly transferred between active sites, which explains the high efficiency of these systems in degrading specific fatty acid metabolites . This compound is provided as a high-purity biochemical standard to support research in metabolic disorders, enzymology, and mitochondrial and peroxisomal function. 3-Hydroxy-4-decenoyl-coenzyme A is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52N7O18P3S B218240 3-Hydroxy-4-trans-decenoyl-CoA CAS No. 105181-63-3

属性

CAS 编号

105181-63-3

分子式

C31H52N7O18P3S

分子量

935.8 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-hydroxydec-4-enethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h8-9,17-20,24-26,30,39,42-43H,4-7,10-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b9-8+

InChI 键

USRWPIVVEDBCOJ-CMDGGOBGSA-N

手性 SMILES

CCCCC/C=C/C(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

规范 SMILES

CCCCCC=CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

同义词

3-hydroxy-4-decenoyl-coenzyme A
3-hydroxy-4-trans-decenoyl-CoA
coenzyme A, 3-hydroxy-4-decenoyl-

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-4-trans-decenoyl-CoA: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Hydroxy-4-trans-decenoyl-CoA is a pivotal, yet often overlooked, metabolic intermediate in the intricate network of fatty acid metabolism. This guide provides a comprehensive overview of its discovery, historical context, and biochemical significance. It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this molecule. This document details its roles in key metabolic pathways, presents available quantitative data, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and structured understanding.

Discovery and Historical Context

The direct discovery of this compound is not pinpointed to a single publication but is intrinsically linked to the broader elucidation of the β-oxidation pathway of unsaturated fatty acids in the mid-20th century. The foundational work on fatty acid oxidation was laid by Franz Knoop in 1904. However, the complexities of how unsaturated fatty acids with their cis- and trans- double bonds were metabolized remained a puzzle for decades.

It was during the 1960s that significant progress was made, with researchers like W. Stoffel and Salih J. Wakil publishing seminal works on the enzymatic steps involved in the degradation of mono- and polyunsaturated fatty acids.[1][2][3][4][5][6][7][8] These studies identified the need for auxiliary enzymes to handle the non-standard intermediates that arise from the double bonds in unsaturated acyl-CoA molecules. It is within this body of research, focused on the metabolic fate of fatty acids like linoleic acid, that this compound was identified as a key intermediate. Its existence was inferred from the characterization of the substrates and products of the enzymes involved in this specialized β-oxidation pathway.

Biochemical Roles and Signaling Pathways

This compound primarily functions as an intermediate in two significant metabolic pathways: the β-oxidation of polyunsaturated fatty acids and the Sprecher pathway for the synthesis of docosahexaenoic acid (DHA).

β-Oxidation of Polyunsaturated Fatty Acids

In the mitochondrial β-oxidation of polyunsaturated fatty acids, such as linoleic acid, the standard enzymatic machinery is insufficient to process the resulting intermediates. When β-oxidation of linoleoyl-CoA reaches a cis-double bond, a series of reactions involving auxiliary enzymes is initiated. One of the intermediates formed is 2-trans,4-cis-decadienoyl-CoA. This molecule is then reduced by 2,4-dienoyl-CoA reductase to yield 3-trans-decenoyl-CoA. Subsequently, an isomerase converts this to 2-trans-decenoyl-CoA, which can then re-enter the main β-oxidation spiral. The pathway involving this compound is an alternative route for the processing of 2-trans,4-cis-decadienoyl-CoA.

beta_oxidation_pathway cluster_main β-Oxidation of 2-trans,4-cis-decadienoyl-CoA 2_trans_4_cis_decadienoyl_CoA 2-trans,4-cis-decadienoyl-CoA 3_hydroxy_4_trans_decenoyl_CoA This compound 2_trans_4_cis_decadienoyl_CoA->3_hydroxy_4_trans_decenoyl_CoA Enoyl-CoA Hydratase 3_keto_4_trans_decenoyl_CoA 3-Keto-4-trans-decenoyl-CoA 3_hydroxy_4_trans_decenoyl_CoA->3_keto_4_trans_decenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) 2_trans_decenoyl_CoA 2-trans-decenoyl-CoA 3_keto_4_trans_decenoyl_CoA->2_trans_decenoyl_CoA Isomerase Further_beta_oxidation Further β-Oxidation Cycles 2_trans_decenoyl_CoA->Further_beta_oxidation

Metabolic pathway of 2-trans,4-cis-decadienoyl-CoA degradation.
The Sprecher Pathway for DHA Synthesis

The Sprecher pathway is responsible for the synthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA), from shorter chain precursors.[9][10][11][12][13][14][15] This pathway involves the elongation of C22 polyunsaturated fatty acids to C24, followed by a desaturation step and subsequent chain shortening via peroxisomal β-oxidation. During this chain shortening process, 3-hydroxyacyl-CoA intermediates, including those with a decenoyl chain, are transiently formed.

sprecher_pathway cluster_sprecher Sprecher Pathway for DHA Synthesis (Peroxisomal β-Oxidation) C24_6_n3_CoA Tetracosahexaenoyl-CoA (C24:6n-3) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Cycle 1 C24_6_n3_CoA->Peroxisomal_Beta_Oxidation C22_5_n3_CoA Docosapentaenoyl-CoA (C22:5n-3) Peroxisomal_Beta_Oxidation->C22_5_n3_CoA Intermediates Includes 3-Hydroxyacyl-CoA intermediates (e.g., this compound) Peroxisomal_Beta_Oxidation->Intermediates DHA_CoA Docosahexaenoyl-CoA (DHA, C22:6n-3) C22_5_n3_CoA->DHA_CoA Final modification steps

Role of β-oxidation intermediates in the Sprecher pathway.

Quantitative Data

Enzyme Kinetics

The primary enzymes metabolizing this compound are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The tables below summarize the known kinetic properties of these enzymes with various substrates, with an emphasis on C10 chain lengths where available.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase

Enzyme Source Substrate Km (µM) Vmax (U/mg) Reference
Mycobacterium smegmatis (Hydratase I) Crotonyl-CoA (C4) 82 2488 [16]
Mycobacterium smegmatis (Hydratase I) Decenoyl-CoA (C10) 91 Not Reported [16]
Mycobacterium smegmatis (Hydratase I) Hexadecenoyl-CoA (C16) 105 154 [16]

| Rat Liver | General activity decreases with increasing chain length | - | - |[1] |

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

Enzyme Source Substrate Km (µM) Vmax (U/mg) Reference
Pig Heart 3-Hydroxybutyryl-CoA (C4) 33 149 [3][17]
Pig Heart 3-Hydroxyoctanoyl-CoA (C8) 5 222 [3][17]
Pig Heart 3-Hydroxymyristoyl-CoA (C14) 4 148 [3][17]
Human Heart Acetoacetyl-CoA (C4, reverse reaction) 134 (kcat = 74 s-1) [18]

| General | Highest activity with C10 substrates | - | - |[19] |

Intracellular Concentrations

Direct measurement of the intracellular concentration of this compound has not been reported. However, studies on the concentrations of various acyl-CoA esters in rat liver provide an estimate of the abundance of C10 intermediates.

Table 3: Intracellular Concentrations of Acyl-CoA Esters in Rat Liver

Acyl-CoA Species Concentration (nmol/g wet weight) Reference
Acetyl-CoA 60 - 150 [9]
Malonyl-CoA 2 - 5 [9]
Succinyl-CoA 10 - 30 [9]
Total Long-Chain Acyl-CoAs (C14-C18) 15 - 40 [15]

| Decanoyl-CoA (in peroxisomal β-oxidation) | Lowest among intermediates |[20] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, enzymatic assay, and quantification of this compound.

Chemo-Enzymatic Synthesis of this compound

This protocol describes a multi-step enzymatic synthesis starting from 4-trans-decenoic acid.

Materials:

  • 4-trans-decenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (long-chain)

  • Enoyl-CoA hydratase

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • HPLC system for purification

Procedure:

  • Activation to 4-trans-decenoyl-CoA:

    • In a reaction vessel, combine 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 2 mM CoA, and 1 mM 4-trans-decenoic acid.

    • Initiate the reaction by adding a suitable amount of long-chain acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the reaction by HPLC to confirm the formation of 4-trans-decenoyl-CoA.

    • Purify the product using reversed-phase HPLC.

  • Hydration to this compound:

    • To the purified 4-trans-decenoyl-CoA, add enoyl-CoA hydratase in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Incubate at 30°C for 30-60 minutes.

    • Monitor the formation of the hydroxylated product by HPLC or LC-MS.

    • Purify the final product, this compound, using reversed-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a coupled spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.

Materials:

  • Purified this compound

  • NAD⁺

  • 3-Ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 0.1 mM CoA, and an excess of 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample (e.g., purified 3-hydroxyacyl-CoA dehydrogenase or a cell lysate).

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or lyse the cells in a cold extraction buffer (e.g., 60% methanol).

    • Add the internal standard.

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).

    • Define the precursor-to-product ion transitions for this compound and the internal standard.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

experimental_workflow cluster_workflow General Experimental Workflow Synthesis Synthesis of this compound Purification Purification by HPLC Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Enzymatic_Assay Enzymatic Assay Characterization->Enzymatic_Assay Quantification Quantification by LC-MS/MS Characterization->Quantification Data_Analysis Data Analysis Enzymatic_Assay->Data_Analysis Quantification->Data_Analysis

A generalized workflow for the study of this compound.

Conclusion

This compound stands as a testament to the complexity and elegance of fatty acid metabolism. While its discovery was a gradual outcome of the meticulous work of pioneering biochemists, its roles in both catabolic and anabolic pathways underscore its importance. This guide has synthesized the available historical, biochemical, and methodological information to provide a comprehensive resource for the scientific community. The provided diagrams and protocols are intended to serve as practical tools for researchers investigating the multifaceted world of lipid metabolism and its implications for health and disease. Further research is warranted to precisely determine the kinetic parameters of enzymes acting on this specific intermediate and to quantify its in vivo concentrations under various physiological conditions.

References

The Pivotal Role of 3-Hydroxy-4-trans-decenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-trans-decenoyl-CoA is a critical, yet often overlooked, intermediate in the catabolism of unsaturated fatty acids. Its processing is a key step in the β-oxidation of fatty acids containing trans double bonds, a common feature of partially hydrogenated oils and fats in the human diet. This technical guide provides an in-depth analysis of the metabolic significance of this compound, detailing its position in the fatty acid oxidation pathway, the enzymatic kinetics of its conversion, and the experimental methodologies used to study its metabolism. A particular focus is placed on the phenomenon of substrate channeling, a mechanism that enhances the efficiency of its processing within multifunctional enzyme complexes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

The mitochondrial and peroxisomal β-oxidation pathways are central to energy homeostasis, enabling the breakdown of fatty acids into acetyl-CoA. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the complexities introduced by double bonds. This compound emerges as a key intermediate in the oxidation of trans-unsaturated fatty acids. Its efficient conversion is crucial for the complete catabolism of these dietary fatty acids. Deficiencies or inefficiencies in this pathway can have significant metabolic consequences. This guide will illuminate the precise role of this intermediate and the sophisticated enzymatic machinery evolved to process it.

The Metabolic Pathway of this compound

This compound is primarily formed during the β-oxidation of trans-fatty acids, such as those originating from industrial hydrogenation of vegetable oils. The pathway involves a series of enzymatic reactions that ultimately feed into the core β-oxidation cycle.

The degradation of a fatty acid with a trans-double bond at an even-numbered position, such as trans-Δ⁴-decenoyl-CoA, proceeds through the initial rounds of β-oxidation until the double bond is encountered. At this point, the standard β-oxidation enzymes cannot act upon the resulting substrate. The pathway to metabolize this intermediate involves the following key steps:

  • Formation of 2-trans,4-trans-decadienoyl-CoA: The initial trans-Δ⁴-enoyl-CoA undergoes a cycle of β-oxidation, leading to the formation of a 2-trans,4-trans-decadienoyl-CoA intermediate.

  • Hydration by Enoyl-CoA Hydratase: The 2-trans double bond of 2-trans,4-trans-decadienoyl-CoA is hydrated by enoyl-CoA hydratase to yield this compound.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: This intermediate is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-4-trans-decenoyl-CoA.

  • Isomerization and Further Oxidation: Subsequent enzymatic steps, including isomerization, are required to convert this product into a substrate that can re-enter the main β-oxidation pathway.

Fatty_Acid_Metabolism trans_Decenoyl_CoA trans-Δ⁴-Decenoyl-CoA Beta_Oxidation_1 β-Oxidation Cycle Decadienoyl_CoA 2-trans,4-trans-Decadienoyl-CoA Beta_Oxidation_1->Decadienoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Decadienoyl_CoA->Enoyl_CoA_Hydratase Hydroxy_Decenoyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxy_Decenoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_Decenoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Keto_Decenoyl_CoA 3-Keto-4-trans-decenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Keto_Decenoyl_CoA Further_Processing Isomerization & Further β-Oxidation Keto_Decenoyl_CoA->Further_Processing

Figure 1: Metabolic pathway of trans-fatty acid degradation.

A crucial aspect of this compound metabolism, particularly in peroxisomes and bacteria like E. coli, is the concept of substrate channeling . This occurs within multifunctional enzymes where the intermediate product of one active site is directly transferred to the next active site without equilibrating with the bulk solvent. This mechanism significantly enhances catalytic efficiency.[1][2]

In rat liver peroxisomes, a bifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities catalyzes the conversion of 2-trans,4-trans-decadienoyl-CoA to 3-keto-4-trans-decenoyl-CoA. Similarly, the fatty acid oxidation complex in E. coli exhibits this channeling phenomenon.[1][2][3]

Substrate_Channeling cluster_enzyme Peroxisomal Bifunctional Enzyme / E. coli Fatty Acid Oxidation Complex Active_Site_1 Enoyl-CoA Hydratase Active Site Hydroxy_Decenoyl_CoA 3-Hydroxy-4-trans- decenoyl-CoA (channeled intermediate) Active_Site_1->Hydroxy_Decenoyl_CoA direct transfer Active_Site_2 3-Hydroxyacyl-CoA Dehydrogenase Active Site Keto_Decenoyl_CoA 3-Keto-4-trans- Decenoyl-CoA Active_Site_2->Keto_Decenoyl_CoA Decadienoyl_CoA 2-trans,4-trans- Decadienoyl-CoA Hydroxy_Decenoyl_CoA->Active_Site_2

Figure 2: Substrate channeling of this compound.

Enzyme Kinetics

The key finding is that in these multienzyme complexes, the overall rate of degradation of 2-trans,4-trans-decadienoyl-CoA is limited by the enoyl-CoA hydratase activity.[1][2] This indicates that the subsequent dehydrogenation of this compound is a much faster step. It has been demonstrated that the Vmax/Km for the dehydration of this compound (the reverse reaction of its formation) is significantly larger than the Vmax/Km for its dehydrogenation.[1][2] This kinetic profile underscores the efficiency of the substrate channeling mechanism, preventing the accumulation of the intermediate and driving the overall reaction forward.

Enzyme/ComplexSubstrateKinetic ParameterObservationReference
Peroxisomal Bifunctional Enzyme (Rat Liver)2-trans,4-trans-decadienoyl-CoASteady-state velocityEqual to the activity of enoyl-CoA hydratase.[1][2]
Fatty Acid Oxidation Complex (E. coli)2-trans,4-trans-decadienoyl-CoASteady-state velocityEqual to the activity of enoyl-CoA hydratase.[1][2]
Peroxisomal Bifunctional Enzyme (Rat Liver)This compoundVmax/Km (Dehydration vs. Dehydrogenation)Vmax/Km for dehydration is much larger than for dehydrogenation.[1][2]
Fatty Acid Oxidation Complex (E. coli)This compoundVmax/Km (Dehydration vs. Dehydrogenation)Vmax/Km for dehydration is much larger than for dehydrogenation.[1][2]

Table 1: Summary of Kinetic Data for Enzymes Metabolizing this compound and its Precursor

Experimental Protocols

The study of this compound metabolism requires specialized experimental protocols for its synthesis and the assay of the enzymes involved.

Synthesis of this compound

A specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general enzymatic synthesis approach for similar 3-hydroxyacyl-CoAs can be adapted. This would typically involve a three-step enzymatic cascade starting from trans-4-decenoic acid.

Synthesis_Workflow Start trans-4-Decenoic Acid Step1 Acyl-CoA Synthetase (ATP, CoA-SH) Product1 trans-4-Decenoyl-CoA Step1->Product1 Step2 Enoyl-CoA Hydratase Product1->Step2 Product2 3-Hydroxy-4-trans- decenoyl-CoA Step2->Product2

Figure 3: Proposed workflow for the enzymatic synthesis.

Protocol Outline:

  • Activation: trans-4-Decenoic acid is activated to its coenzyme A thioester, trans-4-decenoyl-CoA, using an acyl-CoA synthetase in the presence of ATP and Coenzyme A.

  • Hydration: A stereospecific enoyl-CoA hydratase is then used to catalyze the hydration of the double bond to yield this compound.

  • Purification: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase on this compound can be measured spectrophotometrically by monitoring the formation of NADH. A general protocol is described below.

Principle: The enzymatic oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is measured over time.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • NAD⁺ solution

  • This compound substrate solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase or multifunctional enzyme complex

  • (Optional for coupled assay) 3-ketoacyl-CoA thiolase and Coenzyme A

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and NAD⁺.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately add the enzyme solution to the cuvette.

  • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The rate of NADH formation is proportional to the enzyme activity.

For assays involving the complete degradation pathway, a coupled assay system can be employed where the product of the dehydrogenase, 3-ketoacyl-CoA, is further cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A. This ensures the irreversibility of the dehydrogenase reaction and prevents product inhibition.

Conclusion and Future Directions

This compound is a pivotal intermediate in the β-oxidation of trans-unsaturated fatty acids. The efficient processing of this molecule, particularly through substrate channeling in multifunctional enzyme complexes, highlights the elegance and efficiency of metabolic pathways. For drug development professionals, understanding the enzymes that metabolize this intermediate could offer novel targets for therapies aimed at correcting metabolic dysfunctions associated with high intake of trans fats.

Future research should focus on obtaining precise kinetic parameters (Vmax and Km) for the enzymes that act on this compound. The development and validation of a robust chemical or enzymatic synthesis protocol for this intermediate would greatly facilitate such studies. Furthermore, investigating the regulation of the expression and activity of the multifunctional enzymes involved in its metabolism could provide deeper insights into the cellular response to dietary trans fats and its implications for human health.

References

biochemical properties of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Properties of 3-Hydroxy-4-trans-decenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the metabolic pathway of unsaturated fatty acids. This technical guide provides a comprehensive overview of its biochemical properties, its role in cellular metabolism, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, metabolic research, and drug development.

Introduction

This compound is a thioester of coenzyme A and a derivative of a ten-carbon unsaturated fatty acid. It plays a crucial role as an intermediate in the β-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions. Understanding the biochemical characteristics of this molecule and the enzymes that metabolize it is essential for elucidating the intricacies of fatty acid metabolism and its deregulation in various disease states.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its experimental investigation.

PropertyValue
Molecular Formula C31H52N7O18P3S
Molecular Weight 935.77 g/mol
Canonical SMILES O--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O)N1C=NC2=C1N=CN=C2N">C@HC
Physical Description Solid (predicted)
Chemical Class Fatty Acyl CoA

Role in Metabolic Pathways

This compound is a key intermediate in the modified β-oxidation pathway of certain unsaturated fatty acids, such as linoleic acid.[1] The degradation of fatty acids with double bonds at even-numbered positions requires auxiliary enzymes to reconfigure the double bond for processing by the core β-oxidation machinery.

Specifically, the metabolism of 2-trans,4-cis-decadienoyl-CoA, an intermediate in linoleate (B1235992) degradation, involves its reduction by NADPH-dependent 2,4-dienoyl-CoA reductase to yield 3-trans-decenoyl-CoA.[1][2] This is then hydrated by enoyl-CoA hydratase to form this compound. Subsequently, 3-hydroxyacyl-CoA dehydrogenase catalyzes its oxidation to 3-keto-4-trans-decenoyl-CoA, which can then re-enter the main β-oxidation spiral.[3]

Signaling Pathway Diagram

The following diagram illustrates the modified β-oxidation pathway involving this compound.

fatty_acid_oxidation 2-trans,4-cis-Decadienoyl-CoA 2-trans,4-cis-Decadienoyl-CoA 3-trans-Decenoyl-CoA 3-trans-Decenoyl-CoA 2-trans,4-cis-Decadienoyl-CoA->3-trans-Decenoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) This compound This compound 3-trans-Decenoyl-CoA->this compound Enoyl-CoA Hydratase (+ H2O) 3-Keto-4-trans-decenoyl-CoA 3-Keto-4-trans-decenoyl-CoA This compound->3-Keto-4-trans-decenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Beta-Oxidation Spiral Beta-Oxidation Spiral 3-Keto-4-trans-decenoyl-CoA->Beta-Oxidation Spiral

Modified β-oxidation pathway of 2-trans,4-cis-decadienoyl-CoA.

Quantitative Data

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates [5]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425150
Hexanoyl-CoAC610200
Octanoyl-CoAC85250
Decanoyl-CoAC104220
Dodecanoyl-CoAC124180
Tetradecanoyl-CoAC144120
Hexadecanoyl-CoAC16480

Experimental Protocols

The following section details methodologies for the key experiments related to the study of this compound and associated enzymes.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is for a continuous spectrophotometric assay to determine HADH activity, primarily focusing on the reverse reaction which is often more convenient for in vitro studies.[5]

Principle: The activity of HADH can be measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction.

Reverse Reaction: S-Acetoacetyl-CoA + NADH + H⁺ → (S)-3-hydroxybutyryl-CoA + NAD⁺

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

  • NADH Stock Solution: 10 mM NADH in assay buffer (prepare fresh daily, keep on ice, and protect from light).

  • S-Acetoacetyl-CoA Stock Solution: 10 mM in assay buffer (store on ice).

  • Enzyme Sample: Purified HADH or crude cell/tissue lysate.

Procedure:

  • Reaction Mixture Preparation: In a suitable cuvette, combine the following:

    • Assay Buffer to a final volume of 1 mL.

    • NADH Stock Solution to a final concentration of 0.1 mM.

    • S-Acetoacetyl-CoA Stock Solution to a final concentration of 0.09 mM.

  • Equilibration: Mix the contents by gentle inversion and incubate at 37°C for 5 minutes to allow for temperature equilibration and to record the background rate of NADH oxidation.

  • Initiate the Reaction: Add the enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of decrease in absorbance should be linear for at least the initial few minutes.

  • Control Reaction: Perform a blank reaction containing all components except the enzyme sample to measure the non-enzymatic degradation of NADH.

  • Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Workflow for HADH Activity Assay

The following diagram outlines the experimental workflow for the HADH activity assay.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Mix Reagents in Cuvette Mix Reagents in Cuvette Prepare Assay Buffer->Mix Reagents in Cuvette Prepare NADH Stock Prepare NADH Stock Prepare NADH Stock->Mix Reagents in Cuvette Prepare Substrate Stock Prepare Substrate Stock Prepare Substrate Stock->Mix Reagents in Cuvette Equilibrate at 37°C Equilibrate at 37°C Mix Reagents in Cuvette->Equilibrate at 37°C Add Enzyme to Initiate Add Enzyme to Initiate Equilibrate at 37°C->Add Enzyme to Initiate Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Add Enzyme to Initiate->Monitor Absorbance at 340 nm Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance at 340 nm->Calculate Initial Velocity Determine Enzyme Activity Determine Enzyme Activity Calculate Initial Velocity->Determine Enzyme Activity

Experimental workflow for 3-Hydroxyacyl-CoA Dehydrogenase assay.

Conclusion

This compound is a critical intermediate in the metabolism of unsaturated fatty acids. This technical guide has provided a detailed overview of its biochemical properties, its role in a modified β-oxidation pathway, and standardized protocols for its investigation. The information presented herein is intended to facilitate further research into the significance of this molecule in health and disease, and to aid in the development of novel therapeutic strategies targeting fatty acid metabolism.

References

3-Hydroxy-4-trans-decenoyl-CoA as a Biomarker in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-4-trans-decenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. While its direct measurement in biological samples is challenging due to its transient nature and low physiological concentrations, its metabolic context makes it a pivotal point of investigation for several inherited metabolic disorders. Deficiencies in enzymes responsible for its metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to the accumulation of specific upstream metabolites that serve as reliable surrogate biomarkers. This guide provides an in-depth overview of the role of this compound, the utility of its surrogate biomarkers in diagnosing and monitoring metabolic disorders, detailed experimental protocols for their quantification, and the underlying biochemical pathways.

Introduction

Mitochondrial fatty acid beta-oxidation is a vital catabolic process that provides energy, particularly during periods of fasting or metabolic stress. The pathway involves a series of enzymatic reactions that shorten fatty acyl-CoA molecules to produce acetyl-CoA. This compound is a specific intermediate formed during the oxidation of certain unsaturated fatty acids. While not a conventional clinical biomarker itself, its position in the metabolic cascade means that enzymatic defects affecting its processing have profound clinical consequences. This document explores the significance of this compound in the context of metabolic diseases and focuses on the established surrogate biomarkers that are crucial for diagnosis and therapeutic development.

The Challenge of Direct Quantification

Direct quantification of this compound in clinical samples like plasma or urine is not routinely performed. This is primarily due to:

  • Low Intracellular Concentrations: As a metabolic intermediate, its free concentration in the mitochondrial matrix is typically very low.

  • Metabolic Channeling: Evidence suggests that intermediates of beta-oxidation, including 3-hydroxyacyl-CoAs, are directly transferred between active sites of multifunctional enzymes, minimizing their release into the mitochondrial matrix.

  • Instability: Acyl-CoA thioesters can be labile, making their extraction and analysis challenging.

For these reasons, the clinical diagnosis of metabolic disorders related to this compound metabolism relies on the detection and quantification of more stable and abundant downstream or side-stream metabolites that accumulate as a result of the enzymatic block.

Surrogate Biomarkers and Their Clinical Significance

The most well-characterized metabolic disorders associated with impaired 3-hydroxyacyl-CoA metabolism are fatty acid oxidation disorders (FAODs), including MCAD deficiency and LCHAD deficiency. The primary diagnostic approach for these conditions is the analysis of acylcarnitine profiles in plasma and organic acids in urine.

Data Presentation: Quantitative Levels of Surrogate Biomarkers

The following tables summarize the quantitative data for key surrogate biomarkers in individuals with MCAD and LCHAD deficiencies compared to healthy controls.

Table 1: Plasma Acylcarnitine Concentrations in MCAD Deficiency

AnalyteMCAD Deficiency (µmol/L)Normal Controls (µmol/L)
Hexanoylcarnitine (C6)Elevated< 0.1
Octanoylcarnitine (C8)> 0.3 (often significantly higher)< 0.2
Decenoylcarnitine (C10:1)ElevatedUndetectable
Decanoylcarnitine (C10)Elevated< 0.4
Ratio
C8/C10> 5< 2

Data compiled from multiple sources.[1][2]

Table 2: Urinary Organic Acid Concentrations in MCAD Deficiency

AnalyteMCAD Deficiency (mmol/mol creatinine)Normal Controls (mmol/mol creatinine)
Adipic acidSubstantially increased< 20
Suberic acidSubstantially increased< 10
Sebacic acidSubstantially increased< 5
HexanoylglycineMarkedly increasedUndetectable
SuberylglycineMarkedly increasedUndetectable

Data compiled from multiple sources.[3][4]

Table 3: Plasma 3-Hydroxyacylcarnitine Concentrations in LCHAD Deficiency

AnalyteLCHAD Deficiency (µmol/L)Normal Controls (µmol/L)
3-Hydroxypalmitoylcarnitine (C16-OH)ElevatedUndetectable
3-Hydroxyoleoylcarnitine (C18:1-OH)ElevatedUndetectable
3-Hydroxystearoylcarnitine (C18-OH)ElevatedUndetectable

Data compiled from multiple sources.[5][6]

Table 4: Urinary 3-Hydroxydicarboxylic Acid Concentrations in LCHAD Deficiency

AnalyteLCHAD Deficiency (mmol/mol creatinine)Normal Controls (mmol/mol creatinine)
3-Hydroxyadipic acid (3OHDC6)Increased< 5
3-Hydroxysebacic acid (3OHDC10)Increased< 2
3-Hydroxydodecanedioic acid (3OHDC12)Markedly increasedUndetectable

Data compiled from multiple sources.[7][8]

Signaling Pathways and Metabolic Context

The metabolism of this compound is an integral part of the mitochondrial beta-oxidation spiral. The following diagram illustrates the pathway and highlights the enzymatic steps relevant to MCAD and LCHAD deficiencies.

Fatty_Acid_Beta_Oxidation cluster_target Metabolism of this compound Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Target_Molecule This compound LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Three_Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Three_Ketoacyl_CoA Surrogate_Biomarkers Surrogate Biomarkers (Acylcarnitines, Organic Acids) LCHAD->Surrogate_Biomarkers Accumulation in LCHAD Deficiency MCAD Medium-Chain Acyl-CoA Dehydrogenase MCAD->Three_Ketoacyl_CoA MCAD->Surrogate_Biomarkers Accumulation in MCAD Deficiency Thiolase Thiolase Three_Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Shortened_Acyl_CoA->Unsaturated_Fatty_Acyl_CoA Next Cycle Target_Molecule->LCHAD Dehydrogenation (Long-Chain) Target_Molecule->MCAD Dehydrogenation (Medium-Chain)

Caption: Mitochondrial beta-oxidation of unsaturated fatty acids highlighting the position of this compound.

Experimental Protocols

Quantification of Plasma Acylcarnitines by LC-MS/MS

This protocol describes a general method for the analysis of acylcarnitines in plasma, which is the gold standard for the diagnosis of many FAODs.

a. Sample Preparation:

  • Internal Standard Spiking: To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine).

  • Protein Precipitation: Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex thoroughly.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas at 40°C.

  • Derivatization (Butylation): Reconstitute the dried extract in 100 µL of 3 M butanolic-HCl. Incubate at 65°C for 20 minutes to form butyl esters of the acylcarnitines.

  • Final Evaporation and Reconstitution: Evaporate the butanolic-HCl under nitrogen and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion Scan: For acylcarnitines, a common precursor ion scan for m/z 85 (corresponding to the carnitine moiety) can be used for profiling.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

LC_MS_MS_Workflow Start Plasma Sample Spike_IS Spike with Internal Standards Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Down Dry Down (Nitrogen) Collect_Supernatant->Dry_Down Derivatize Derivatization (Butylation) Dry_Down->Derivatize Final_Dry_Reconstitute Final Dry Down & Reconstitute in Mobile Phase Derivatize->Final_Dry_Reconstitute LC_MS_MS LC-MS/MS Analysis Final_Dry_Reconstitute->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Generalized workflow for the quantification of plasma acylcarnitines by LC-MS/MS.

Theoretical Protocol for this compound Quantification

While not a routine clinical assay, the following outlines a potential approach for the targeted quantification of this compound in tissue or cell culture models, based on established methods for other acyl-CoAs.

a. Synthesis of this compound Standard:

A stable isotope-labeled internal standard would be essential for accurate quantification. The synthesis would likely involve:

  • Synthesis of 3-hydroxy-4-trans-decenoic acid.

  • Activation of the carboxylic acid (e.g., to a mixed anhydride).

  • Coupling with Coenzyme A.

  • Purification by HPLC.

b. Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or a methanol (B129727)/water mixture).

  • Internal Standard Spiking: Add a known amount of the synthesized stable isotope-labeled this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then with the equilibration buffer.

    • Load the sample extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/ammonium (B1175870) formate (B1220265) buffer).

  • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial LC mobile phase.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., ammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve the target analyte from other acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and its internal standard. A characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety of CoA) is often used for profiling acyl-CoAs.

Conclusion and Future Directions

While this compound is a biochemically significant intermediate, its direct utility as a clinical biomarker is limited. However, the study of its metabolic context has been instrumental in the development of robust diagnostic tests for serious metabolic disorders. The quantification of surrogate biomarkers, particularly acylcarnitines and organic acids, remains the cornerstone of diagnosis and monitoring for conditions like MCAD and LCHAD deficiencies.

Future research in this area may focus on:

  • Advanced Analytical Techniques: Development of more sensitive mass spectrometry methods that could potentially detect and quantify low-abundance intermediates like this compound directly in biological matrices.

  • Metabolic Flux Analysis: Utilizing stable isotope tracers to understand the dynamic flux through the beta-oxidation pathway in both healthy and diseased states, providing a more functional assessment of metabolic impairment.

  • Drug Development: The enzymes that metabolize this compound are potential targets for therapeutic intervention. A deeper understanding of their structure and function can aid in the design of novel therapies for FAODs.

References

Enzymatic Regulation of 3-Hydroxy-4-trans-decenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-trans-decenoyl-CoA is a critical intermediate in the metabolic pathways of unsaturated fatty acids. The cellular concentration of this metabolite is tightly controlled by a sophisticated network of enzymes, primarily located within the mitochondria and peroxisomes. This guide provides a comprehensive overview of the enzymatic regulation of this compound levels, detailing the key enzymes, their kinetic properties, regulatory mechanisms, and the experimental protocols for their study. A thorough understanding of these processes is paramount for developing novel therapeutic strategies targeting metabolic disorders.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. The breakdown of unsaturated fatty acids, in particular, requires a specialized set of enzymes to handle the double bonds present in their acyl chains. This compound emerges as a key intermediate in the β-oxidation of certain polyunsaturated fatty acids. Its transient nature underscores the efficiency of the enzymatic machinery responsible for its synthesis and subsequent degradation. Dysregulation of these pathways can lead to the accumulation of toxic metabolic intermediates and has been implicated in various metabolic diseases. This document serves as a technical resource for professionals engaged in metabolic research and drug development, offering a detailed exploration of the enzymes that govern the flux of this compound.

Key Enzymes and Metabolic Pathways

The primary enzymes responsible for the metabolism of this compound are integral components of the fatty acid β-oxidation machinery in both mitochondria and peroxisomes.

Mitochondrial β-Oxidation: The Trifunctional Protein (MTP)

In mitochondria, the metabolism of long-chain fatty acids is carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[1] This protein is a hetero-octamer composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (encoded by the HADHB gene).[2] The α-subunit contains the long-chain 2-enoyl-CoA hydratase (ECH) and long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity.[1][2]

The conversion of 2,4-decadienoyl-CoA, a precursor, involves the action of 2,4-dienoyl-CoA reductase to produce 3-trans-decenoyl-CoA. Subsequently, an isomerase converts this to trans-2-enoyl-CoA, which is then hydrated by the enoyl-CoA hydratase activity of the MTP α-subunit to form L-3-hydroxyacyl-CoA. In the context of this guide's topic, the direct precursor to this compound would be a di-unsaturated 10-carbon acyl-CoA. The subsequent and immediate conversion of this compound is catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase activity, also on the MTP α-subunit, which oxidizes it to 3-keto-4-trans-decenoyl-CoA.

Peroxisomal β-Oxidation: The Bifunctional Enzyme (PBE)

Peroxisomes also play a crucial role in fatty acid metabolism, particularly of very-long-chain fatty acids and certain unsaturated fatty acids. The peroxisomal counterpart to the MTP is the bifunctional enzyme (PBE), which also possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. There are two main types of PBE: L-PBE and D-PBE, which produce the L- and D-isomers of 3-hydroxyacyl-CoA, respectively.[3] The L-bifunctional enzyme (Ehhadh) is part of the classical peroxisomal fatty acid β-oxidation pathway.[4]

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data for enzymes acting on structurally similar substrates provide valuable insights into their catalytic efficiencies.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxydecanoyl-CoA~10-50Not specifiedPig Heart[5]
L-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoA~20-100Not specifiedPig Heart[5]

Note: The kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase from pig heart were determined using a coupled assay system. The enzyme is most active with medium-chain substrates.[5] While specific data for this compound is unavailable, it is expected to be a substrate for the medium/long-chain specific dehydrogenases.

Experimental Protocols

Assay for Enoyl-CoA Hydratase (ECH) Activity

Principle: The hydration of the double bond in an enoyl-CoA substrate leads to the disappearance of the characteristic absorbance of the α,β-unsaturated thioester bond at approximately 263 nm.

Method 1: Spectrophotometric Assay

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Crotonyl-CoA (or other suitable enoyl-CoA substrate) solution (0.25 mM in buffer)

    • Purified enzyme or cell lysate

  • Procedure:

    • In a quartz cuvette with a 0.1-cm light path, add 290 µL of the Tris-HCl buffer containing the enoyl-CoA substrate.

    • Equilibrate the cuvette to 30°C.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Monitor the decrease in absorbance at 263 nm over time.

    • The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).[1]

Method 2: HPLC-Based Assay for Stereospecificity

  • Principle: This method allows for the direct quantification of the 3(R)- and 3(S)-hydroxyacyl-CoA products, providing information on the stereospecificity of the hydratase.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral separation column.

  • Mobile Phase: 35/65 (v/v) of 50 mM phosphate (B84403) buffer (pH 5.0)/methanol.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV detector at 260 nm.[6]

  • Column Temperature: 25°C.[6]

  • Procedure:

    • Perform the enzymatic reaction as described in the spectrophotometric assay.

    • Stop the reaction at various time points by adding an appropriate quenching agent (e.g., acid).

    • Inject the reaction mixture into the HPLC system.

    • Quantify the peaks corresponding to the substrate and the 3(R)- and 3(S)-hydroxyacyl-CoA products by comparing their retention times and peak areas to known standards.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

Principle: The oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.

Method 1: Direct Spectrophotometric Assay

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.3)

    • NAD+ solution (10 mM in buffer)

    • (S)-3-Hydroxyacyl-CoA substrate solution (e.g., (S)-3-hydroxydecanoyl-CoA, 1 mM in buffer)

    • Purified enzyme or cell lysate

  • Procedure:

    • In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and NAD+.

    • Equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 340 nm.

    • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (ε340 = 6220 M-1cm-1).

Method 2: Coupled Spectrophotometric Assay

  • Principle: This method is advantageous as it drives the reaction to completion by removing the product, 3-ketoacyl-CoA, through a subsequent enzymatic reaction.[7] The 3-ketoacyl-CoA is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH).

  • Reagents:

    • All reagents from the direct assay.

    • 3-Ketoacyl-CoA thiolase

    • Coenzyme A (CoASH) solution

  • Procedure:

    • Prepare the reaction mixture as in the direct assay, but also include an excess of 3-ketoacyl-CoA thiolase and CoASH.

    • Follow the same procedure as the direct assay, monitoring the increase in absorbance at 340 nm.

Regulation of this compound Levels

The cellular concentration of this compound is regulated at multiple levels, from gene expression to the allosteric control of enzyme activity.

Transcriptional Regulation

The expression of the genes encoding the enzymes of both mitochondrial and peroxisomal β-oxidation is largely under the control of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[4] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those for the MTP subunits (HADHA and HADHB) and the peroxisomal bifunctional enzyme, leading to increased transcription.

Post-Translational Modifications

The activity of the mitochondrial trifunctional protein can be modulated by post-translational modifications (PTMs). While the direct impact of PTMs on the processing of this compound is not fully elucidated, studies have shown that MTP is subject to lysine (B10760008) acetylation and succinylation.[8][9] These modifications are reversed by the mitochondrial sirtuins SIRT3 and SIRT5, respectively.[8][9] The functional consequences of these acylations are complex and may be tissue-specific, with some reports indicating an increase in MTP activity and others a decrease.[8][9]

Allosteric Regulation

The enzymes of β-oxidation are also subject to allosteric regulation by metabolic intermediates. The activity of 3-hydroxyacyl-CoA dehydrogenase is sensitive to the NADH/NAD+ ratio . A high NADH/NAD+ ratio, indicative of a high energy state, inhibits the enzyme, thereby slowing down β-oxidation.[10] Similarly, the acetyl-CoA/CoA ratio can influence the activity of the thiolase step, which in turn can affect the preceding dehydrogenase and hydratase reactions through product inhibition.[10] The accumulation of 3-ketoacyl-CoA can also inhibit enoyl-CoA hydratase and acyl-CoA dehydrogenase.[10]

Substrate Channeling

The multi-enzyme complexes, MTP and PBE, are thought to facilitate substrate channeling , where the product of one enzymatic reaction is directly passed to the next active site without equilibrating with the bulk solvent.[11][12] This mechanism enhances the overall efficiency of the pathway by preventing the diffusion of potentially toxic intermediates and increasing the local concentration of substrates at the active sites.

Visualizations

Signaling Pathways and Workflows

Fatty_Acid_Beta_Oxidation_Regulation cluster_Mitochondrion Mitochondrial Matrix cluster_Peroxisome Peroxisome cluster_Regulation Regulation MTP Mitochondrial Trifunctional Protein (MTP) ECH_M Enoyl-CoA Hydratase (α-subunit) HADH_M 3-Hydroxyacyl-CoA Dehydrogenase (α-subunit) Thiolase_M Thiolase (β-subunit) Hydroxyacyl_CoA 3-Hydroxy-4-trans- decenoyl-CoA ECH_M->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA HADH_M->Ketoacyl_CoA NAD⁺ → NADH Acetyl_CoA Acetyl-CoA Thiolase_M->Acetyl_CoA Unsaturated_Acyl_CoA_M Unsaturated Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Unsaturated_Acyl_CoA_M->Enoyl_CoA Enoyl_CoA->ECH_M H₂O Hydroxyacyl_CoA->HADH_M Ketoacyl_CoA->Thiolase_M CoA-SH PBE Peroxisomal Bifunctional Enzyme (PBE) ECH_P Enoyl-CoA Hydratase HADH_P 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_P 3-Hydroxyacyl-CoA ECH_P->Hydroxyacyl_CoA_P Unsaturated_Acyl_CoA_P Unsaturated Acyl-CoA Enoyl_CoA_P trans-2-Enoyl-CoA Unsaturated_Acyl_CoA_P->Enoyl_CoA_P Enoyl_CoA_P->ECH_P H₂O Hydroxyacyl_CoA_P->HADH_P PPARa PPARα PPARa->MTP ↑ transcription PPARa->PBE ↑ transcription Fatty_Acids Fatty Acids Fatty_Acids->PPARa activates NADH_Ratio High NADH/NAD⁺ NADH_Ratio->HADH_M inhibits AcetylCoA_Ratio High Acetyl-CoA/CoA AcetylCoA_Ratio->Thiolase_M inhibits Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_ECH_Assay Enoyl-CoA Hydratase Assay cluster_HADH_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation to obtain lysate Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford, BCA) Centrifugation->Protein_Quantification Spectrophotometry Spectrophotometry: Monitor ΔA₂₆₃ Protein_Quantification->Spectrophotometry HPLC HPLC: Chiral separation of products Protein_Quantification->HPLC Direct_Assay Direct Spectrophotometry: Monitor ΔA₃₄₀ (NADH production) Protein_Quantification->Direct_Assay Coupled_Assay Coupled Spectrophotometry: With Thiolase and CoASH Protein_Quantification->Coupled_Assay Data_Analysis Data Analysis: Calculate Km and Vmax Spectrophotometry->Data_Analysis HPLC->Data_Analysis Direct_Assay->Data_Analysis Coupled_Assay->Data_Analysis

References

3-Hydroxy-4-trans-decenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria, including very-long-chain fatty acids (VLCFAs) and certain unsaturated fatty acids. A key intermediate in the breakdown of specific unsaturated fatty acids is 3-Hydroxy-4-trans-decenoyl-CoA. This technical guide provides an in-depth exploration of the role of this intermediate in peroxisomal beta-oxidation, with a focus on the enzymatic machinery, reaction pathways, and relevant experimental methodologies for its study. The information presented herein is intended to serve as a comprehensive resource for researchers in lipid metabolism, drug discovery, and related fields.

Introduction to Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism.[1] While mitochondria are the primary sites of beta-oxidation for most fatty acids, peroxisomes are specialized for the chain-shortening of substrates that are poorly handled by the mitochondrial enzymatic machinery.[1][2] This includes VLCFAs, dicarboxylic acids, and certain polyunsaturated fatty acids.[2][3]

The beta-oxidation of unsaturated fatty acids in peroxisomes requires a set of auxiliary enzymes to handle the double bonds present in their acyl chains. One of the key enzymes in this process is the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2).[4][5] DBP is a single polypeptide chain that possesses two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[4][5] This bifunctional nature is crucial for the efficient processing of unsaturated fatty acid intermediates.

The Role of this compound

This compound is a specific intermediate formed during the peroxisomal beta-oxidation of certain trans-unsaturated fatty acids. Its formation and subsequent metabolism are central to the complete degradation of these molecules.

Formation of this compound

The pathway leading to the formation of this compound typically involves the degradation of a longer-chain unsaturated fatty acid, such as 2-trans,4-trans-decadienoyl-CoA. The enoyl-CoA hydratase domain of the D-bifunctional protein catalyzes the hydration of the 2-trans double bond of 2-trans,4-trans-decadienoyl-CoA to yield this compound.

The Concept of Substrate Channeling

A critical aspect of the processing of this compound by the D-bifunctional protein is the phenomenon of substrate channeling . This means that the intermediate, once formed at the hydratase active site, is directly transferred to the dehydrogenase active site without dissociating into the bulk solvent of the peroxisomal matrix. This direct transfer significantly enhances the catalytic efficiency of the overall reaction. The close proximity of the two active sites on the same polypeptide chain facilitates this channeling mechanism. This efficient processing is particularly important for the degradation of trans-fatty acids.

Dehydrogenation to 3-Keto-4-trans-decenoyl-CoA

Following its formation and channeling, the 3-hydroxyacyl-CoA dehydrogenase domain of the D-bifunctional protein catalyzes the NAD+-dependent oxidation of this compound to 3-Keto-4-trans-decenoyl-CoA. This ketoacyl-CoA intermediate can then proceed through the remaining steps of the beta-oxidation spiral, ultimately leading to the shortening of the fatty acid chain.

Quantitative Data

Acyl-CoA IntermediateRelative Abundance (Normalized to C18:2-CoA)Putative Significance
C18:2-CoA (Linoleoyl-CoA)1.00Initial Substrate
C16:2-CoA0.45Product of one beta-oxidation cycle
C14:2-CoA0.20Product of two beta-oxidation cycles
3-Hydroxy-C10:1-CoA (analogous to this compound) 0.05 Low steady-state level suggests efficient processing by D-bifunctional protein
C12:1-CoA0.15Further chain-shortened intermediate
C10:1-CoA0.10Further chain-shortened intermediate
C8:0-CoA (Octanoyl-CoA)0.30Accumulation may indicate export from peroxisome for mitochondrial oxidation
C6:0-CoA (Hexanoyl-CoA)0.25Accumulation may indicate export from peroxisome for mitochondrial oxidation
C4:0-CoA (Butyryl-CoA)0.20Accumulation may indicate export from peroxisome for mitochondrial oxidation
C2:0-CoA (Acetyl-CoA)-Final product of each cycle

This data is illustrative and intended to represent the expected trend of rapid turnover of the 3-hydroxyacyl-CoA intermediate due to the efficiency of the D-bifunctional protein.

Signaling and Experimental Workflow Diagrams

Peroxisomal Beta-Oxidation Pathway for Unsaturated Fatty Acids

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase rearranges double bond Two_Four_Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Unsaturated_Fatty_Acyl_CoA->Two_Four_Dienoyl_CoA_Reductase reduces double bonds Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA_Isomerase->Acyl_CoA_Oxidase Two_Four_Dienoyl_CoA_Reductase->Acyl_CoA_Oxidase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->trans_2_Enoyl_CoA Oxidation DBP D-Bifunctional Protein (Hydratase/Dehydrogenase) trans_2_Enoyl_CoA->DBP Hydration Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) DBP->Three_Hydroxyacyl_CoA Three_Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Three_Ketoacyl_CoA Three_Hydroxyacyl_CoA->DBP Dehydrogenation Thiolase Thiolase Three_Ketoacyl_CoA->Thiolase Thiolysis Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrion Mitochondrion Chain_Shortened_Acyl_CoA->Mitochondrion Further Oxidation Acetyl_CoA->Mitochondrion Krebs Cycle

Caption: Peroxisomal beta-oxidation of unsaturated fatty acids.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Cells Tissue or Cell Sample Homogenization Homogenization (e.g., in cold buffer) Tissue_Cells->Homogenization Protein_Precipitation Protein Precipitation (e.g., with perchloric acid) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (Weak Anion Exchange) Supernatant_Collection->SPE Wash_Steps Wash Steps SPE->Wash_Steps Elution Elution of Acyl-CoAs Wash_Steps->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM or Full Scan) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standards Peak_Integration->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: Workflow for acyl-CoA analysis by LC-MS/MS.

Experimental Protocols

Protocol for Extraction of Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of acyl-CoA thioesters from biological samples for subsequent analysis by LC-MS/MS.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 10% (w/v) perchloric acid

  • Internal standards (e.g., deuterated or odd-chain acyl-CoAs)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) columns (Weak Anion Exchange)

  • SPE manifold

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Formic acid

  • Nitrogen evaporator

  • LC-MS grade water

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled tube.

    • Add 1 mL of ice-cold 10% perchloric acid containing the internal standards.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 3 mL of water, followed by 3 mL of methanol.

    • Elute the acyl-CoAs with two aliquots of 1.5 mL of 2% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol for LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer. Specific parameters may need to be optimized for the instrument in use.[8][9][10]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion (Q1): The [M+H]+ ion of the specific acyl-CoA of interest. For this compound, the theoretical m/z would be calculated based on its chemical formula.

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common and abundant product ion corresponds to the phosphopantetheine moiety, often resulting from a neutral loss of the acyl chain and adenosine (B11128) monophosphate. A common neutral loss for acyl-CoAs is 507 Da.[11][12]

  • Collision Energy (CE) and other source parameters: These need to be optimized for each specific acyl-CoA and instrument to achieve maximum sensitivity.

Conclusion

This compound is a pivotal, yet transient, intermediate in the peroxisomal beta-oxidation of certain unsaturated fatty acids. Its efficient metabolism is facilitated by the D-bifunctional protein through a substrate channeling mechanism, highlighting the elegance and efficiency of peroxisomal metabolic pathways. The study of this and other acyl-CoA intermediates is crucial for a deeper understanding of lipid metabolism and its dysregulation in various disease states. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the intricate world of peroxisomal fatty acid oxidation. Further research into the specific kinetics and regulation of the enzymes involved will undoubtedly provide new avenues for therapeutic intervention in metabolic disorders.

References

An In-depth Technical Guide to (S)-3-Hydroxy-4-trans-decenoyl-CoA: Chemical Structure, Stereochemistry, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-4-trans-decenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered positions, such as linoleic acid. Its precise chemical structure and stereochemistry are critical for its recognition and processing by metabolic enzymes. This technical guide provides a comprehensive overview of the chemical properties, stereochemical configuration, and metabolic fate of (S)-3-Hydroxy-4-trans-decenoyl-CoA. Detailed experimental protocols for the synthesis and characterization of similar acyl-CoA molecules are presented, alongside a summary of key quantitative data. Furthermore, its role in fatty acid metabolism is illustrated through a detailed signaling pathway diagram. This document serves as a valuable resource for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutic agents targeting these pathways.

Chemical Structure and Stereochemistry

(S)-3-Hydroxy-4-trans-decenoyl-CoA is a coenzyme A (CoA) thioester of a ten-carbon unsaturated fatty acid. The molecule possesses two key stereochemical features: a hydroxyl group at the third carbon (C-3) and a carbon-carbon double bond between the fourth and fifth carbons (C-4 and C-5).

  • Stereochemistry at C-3: In the context of mitochondrial fatty acid beta-oxidation, the hydroxyl group at the C-3 position adopts the (S)-configuration . This specific stereoisomer is also referred to as the L-isomer. This configuration is crucial for the substrate specificity of the subsequent enzyme in the pathway, L-3-hydroxyacyl-CoA dehydrogenase.[1][2] In contrast, the (R)- or D-isomer is typically associated with peroxisomal beta-oxidation.[3][4]

  • Geometry of the C-4 Double Bond: The double bond between C-4 and C-5 is in the trans-configuration (also denoted as the (E)-configuration). This geometry arises from the enzymatic reduction of a precursor molecule.

The complete chemical structure is composed of the (S)-3-hydroxy-4-trans-decenoyl moiety linked to the sulfhydryl group of coenzyme A via a thioester bond.

Canonical SMILES: O--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)(O)O[5]

Physicochemical and Spectroscopic Data

While specific experimental data for (S)-3-Hydroxy-4-trans-decenoyl-CoA is limited in the public domain, the following table summarizes key computed properties and data from closely related molecules. This information is valuable for its characterization and analysis.

PropertyValueSourceNotes
Molecular Formula C31H52N7O18P3S[5]
Molecular Weight 935.77 g/mol [5]
Physical State Solid (Predicted)Based on similar long-chain acyl-CoA compounds.
Solubility Soluble in aqueous buffers and polar organic solvents.General property of acyl-CoA molecules.
1H-NMR Chemical Shifts Olefinic protons (-CH=CH-): ~5.3-6.0 ppm; a-protons (~CH2-CO-SCoA): ~2.5 ppm; Hydroxyl proton: variable.[6][7]Predicted values based on similar unsaturated acyl-CoA compounds. Specific shifts would require experimental determination.
13C-NMR Chemical Shifts Carbonyl carbon (~C=O): ~170-180 ppm; Olefinic carbons (-C=C-): ~120-140 ppm.[8][9][10]Predicted values based on related structures.
Mass Spectrometry Predicted [M+H]+: 936.2537 m/z. Characteristic fragmentation includes loss of the pantetheine (B1680023) phosphate (B84403) moiety.[11][12][13][14]Fragmentation pattern is a hallmark of CoA thioesters, allowing for identification in complex mixtures. The exact mass is a critical parameter for high-resolution MS.

Metabolic Significance and Signaling Pathway

(S)-3-Hydroxy-4-trans-decenoyl-CoA is a key intermediate in the beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. Its formation and subsequent metabolism are essential for the complete breakdown of these fatty acids for energy production.

The metabolic pathway involving (S)-3-Hydroxy-4-trans-decenoyl-CoA is as follows:

  • Formation: The process begins with a polyunsaturated fatty acyl-CoA, such as linoleoyl-CoA. After several rounds of beta-oxidation, a 2-trans,4-cis-decadienoyl-CoA intermediate is formed.

  • Reduction: This intermediate is then reduced by the enzyme 2,4-dienoyl-CoA reductase , utilizing NADPH as a cofactor, to yield 3-trans-decenoyl-CoA .[15]

  • Isomerization (Implicit): While not explicitly shown as a separate step in some diagrams, the formation of the hydroxyl group at C-3 from a 3-enoyl-CoA intermediate is catalyzed by an enoyl-CoA hydratase activity. In the context of multifunctional enzymes, this intermediate is channeled directly to the next active site.

  • Hydration (Channeling): 3-trans-decenoyl-CoA is a substrate for the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein. However, the product of the 2,4-dienoyl-CoA reductase, 3-trans-decenoyl-CoA, is isomerized to 2-trans-enoyl-CoA before hydration. The direct precursor to (S)-3-hydroxy-4-trans-decenoyl-CoA is actually 2-trans,4-trans-decadienoyl-CoA, which is hydrated by enoyl-CoA hydratase. The resulting (S)-3-hydroxy-4-trans-decenoyl-CoA is then channeled to the L-3-hydroxyacyl-CoA dehydrogenase active site of the same multifunctional enzyme complex.

  • Dehydrogenation: (S)-3-Hydroxy-4-trans-decenoyl-CoA is oxidized by L-3-hydroxyacyl-CoA dehydrogenase , using NAD+ as a cofactor, to form 3-keto-4-trans-decenoyl-CoA.

  • Thiolysis: Finally, beta-ketothiolase cleaves 3-keto-4-trans-decenoyl-CoA, releasing acetyl-CoA and octenoyl-CoA, which continues through the beta-oxidation spiral.

fatty_acid_oxidation cluster_0 Mitochondrial Matrix 2_trans_4_cis_decadienoyl_CoA 2-trans,4-cis-Decadienoyl-CoA 2_4_dienoyl_CoA_reductase 2,4-Dienoyl-CoA Reductase 2_trans_4_cis_decadienoyl_CoA->2_4_dienoyl_CoA_reductase 3_trans_decenoyl_CoA 3-trans-Decenoyl-CoA Enoyl_CoA_hydratase Enoyl-CoA Hydratase (Mitochondrial Trifunctional Protein) 3_trans_decenoyl_CoA->Enoyl_CoA_hydratase Isomerization & Substrate Channeling S_3_hydroxy_4_trans_decenoyl_CoA (S)-3-Hydroxy-4-trans-decenoyl-CoA L_3_hydroxyacyl_CoA_dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (Mitochondrial Trifunctional Protein) S_3_hydroxy_4_trans_decenoyl_CoA->L_3_hydroxyacyl_CoA_dehydrogenase Substrate Channeling 3_keto_4_trans_decenoyl_CoA 3-Keto-4-trans-decenoyl-CoA beta_ketothiolase β-Ketothiolase 3_keto_4_trans_decenoyl_CoA->beta_ketothiolase Acetyl_CoA Acetyl-CoA Octenoyl_CoA Octenoyl-CoA 2_4_dienoyl_CoA_reductase->3_trans_decenoyl_CoA Enoyl_CoA_hydratase->S_3_hydroxy_4_trans_decenoyl_CoA L_3_hydroxyacyl_CoA_dehydrogenase->3_keto_4_trans_decenoyl_CoA beta_ketothiolase->Acetyl_CoA beta_ketothiolase->Octenoyl_CoA

Caption: Mitochondrial beta-oxidation pathway of 2-trans,4-cis-decadienoyl-CoA.

Experimental Protocols

Chemoenzymatic Synthesis of (S)-3-Hydroxy-4-trans-decenoyl-CoA

This protocol involves the enzymatic hydration of a chemically synthesized precursor, 2-trans,4-trans-decadienoyl-CoA.

Materials:

  • 2-trans,4-trans-decadienoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Aqueous buffers (e.g., Sodium bicarbonate, Potassium phosphate)

  • Enoyl-CoA hydratase (e.g., from bovine liver or a recombinant source)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (for characterization)

  • NMR spectrometer (for structural confirmation)

Procedure:

  • Synthesis of 2-trans,4-trans-decadienoyl-CoA (Chemical Step):

    • Activate 2-trans,4-trans-decadienoic acid by forming an active ester (e.g., NHS ester) using a coupling agent like DCC in an anhydrous organic solvent.

    • React the activated fatty acid with Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH ~8) to form the thioester bond.

    • Monitor the reaction by HPLC or TLC.

    • Purify the crude 2-trans,4-trans-decadienoyl-CoA by SPE or preparative HPLC.

  • Enzymatic Hydration to (S)-3-Hydroxy-4-trans-decenoyl-CoA:

    • Prepare a reaction mixture containing the purified 2-trans,4-trans-decadienoyl-CoA in a suitable buffer (e.g., potassium phosphate, pH 7.5).

    • Add purified enoyl-CoA hydratase to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) and monitor its progress by HPLC-MS, looking for the appearance of the product with the expected mass.

    • Once the reaction is complete, quench it by adding acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

  • Purification and Characterization:

    • Purify the (S)-3-Hydroxy-4-trans-decenoyl-CoA from the supernatant using SPE followed by preparative HPLC.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry to determine the exact mass and fragmentation pattern.

    • Use 1H and 13C NMR spectroscopy to confirm the chemical structure and stereochemistry.

Analytical Workflow for Quantification

analytical_workflow Sample Biological Sample (e.g., tissue homogenate, cell lysate) Extraction Solid-Phase Extraction (SPE) (C18 cartridge) Sample->Extraction 1. Sample Preparation Separation UHPLC Separation (C18 column, gradient elution) Extraction->Separation 2. Chromatographic Separation Detection High-Resolution Mass Spectrometry (HRMS) Separation->Detection 3. Mass Spectrometric Detection Data_Analysis Data Analysis (Quantification and Identification) Detection->Data_Analysis 4. Data Processing

Caption: A typical analytical workflow for the quantification of acyl-CoAs.

Conclusion

(S)-3-Hydroxy-4-trans-decenoyl-CoA is a critical, stereospecific intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. A thorough understanding of its chemical structure, stereochemistry, and metabolic context is essential for researchers in the fields of metabolism, enzymology, and drug development. While specific experimental data for this molecule remains somewhat elusive, this guide provides a comprehensive overview based on available information and data from closely related compounds. The outlined synthetic and analytical protocols offer a framework for its preparation and study, paving the way for further investigations into its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Hydroxy-4-trans-decenoyl-CoA reveals its primary role as a metabolic intermediate in the β-oxidation of unsaturated fatty acids, rather than a classical signaling molecule. Its significance in cellular processes is intrinsically linked to fatty acid metabolism, which can indirectly influence signaling pathways through the regulation of substrate availability and metabolic flux. This guide provides a comprehensive overview of its metabolic context, potential (though not yet established) links to signaling, and the methodologies used to study this and similar molecules.

Introduction to this compound

This compound is a specific acyl-CoA thioester that appears as an intermediate during the breakdown of certain unsaturated fatty acids. Its chemical structure, featuring a hydroxyl group at the third carbon (beta-position) and a trans double bond between the fourth and fifth carbons, is a direct consequence of the enzymatic processing of unsaturated fatty acyl-CoAs within the mitochondria and peroxisomes. While not a signaling molecule in the conventional sense, its concentration and flux can be indicative of the metabolic state of the cell, particularly concerning lipid catabolism.

Metabolic Significance and Pathways

The primary context in which this compound is observed is in the β-oxidation of polyunsaturated fatty acids that have double bonds extending beyond carbon-9. For instance, during the degradation of linoleoyl-CoA (a C18:2 fatty acid), a series of enzymatic steps leads to the formation of intermediates that require specialized enzymes to handle the "non-standard" double bond configurations. One such intermediate can lead to the formation of this compound.

The metabolic processing of this intermediate is crucial for the complete oxidation of the fatty acid. The key enzyme involved in its further metabolism is 2,4-dienoyl-CoA reductase . This enzyme catalyzes the reduction of the conjugated double bond system present in the precursor of this compound, which is 2-trans,4-trans-decadienoyl-CoA. Following this reduction, the resulting trans-3-enoyl-CoA is isomerized to the trans-2-enoyl-CoA, a standard substrate for the next step in the β-oxidation spiral.

Below is a diagram illustrating the relevant portion of the unsaturated fatty acid β-oxidation pathway.

fatty_acid_oxidation cluster_pathway Portion of Unsaturated Fatty Acid β-Oxidation Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., from Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase / Hydratase Steps Unsaturated_Acyl_CoA->Enoyl_CoA_Isomerase Multiple Steps Decadienoyl_CoA 2-trans,4-trans-Decadienoyl-CoA Enoyl_CoA_Isomerase->Decadienoyl_CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Decadienoyl_CoA->Dienoyl_CoA_Reductase Hydroxy_Decenoyl_CoA This compound Dienoyl_CoA_Reductase->Hydroxy_Decenoyl_CoA Further_Processing Isomerase / Dehydrogenase Steps Hydroxy_Decenoyl_CoA->Further_Processing Beta_Oxidation_Spiral Entry into β-Oxidation Spiral Further_Processing->Beta_Oxidation_Spiral

Caption: Metabolic pathway involving this compound.

Potential Links to Lipid Signaling Pathways

Direct evidence for this compound acting as a signaling molecule is currently lacking in published literature. However, we can speculate on potential indirect links to cellular signaling:

  • Metabolic Flux and Energy Sensing: The rate of β-oxidation, and thus the transient concentrations of intermediates like this compound, are tightly coupled to the energy status of the cell. Pathways such as the AMPK (AMP-activated protein kinase) signaling cascade are highly sensitive to the AMP/ATP ratio, which is directly influenced by fatty acid oxidation. An accumulation of β-oxidation intermediates could signal a metabolic bottleneck or a shift in substrate utilization, indirectly activating energy-sensing pathways.

  • Substrate Competition: Acyl-CoA molecules are substrates for a wide range of enzymes, not just those in β-oxidation. For example, acyl-CoAs are used in the synthesis of complex lipids (e.g., phospholipids, triglycerides) and for protein acylation. An unusual or abundant intermediate like this compound could potentially compete with other acyl-CoAs for these enzymes, thereby modulating the synthesis of signaling lipids or the function of acylated proteins.

  • Regulation of Gene Expression: Long-chain fatty acids and their derivatives are known to regulate gene expression through transcription factors such as PPARs (Peroxisome Proliferator-Activated Receptors). While typically activated by longer-chain fatty acids, it is conceivable that specific intermediates of their metabolism could also have a modulatory role on these or other nuclear receptors, thereby influencing the expression of genes related to lipid metabolism and inflammation.

A diagram illustrating these hypothetical links is presented below.

signaling_links cluster_metabolism Metabolic Core cluster_signaling Signaling Pathways HDC This compound Beta_Oxidation β-Oxidation HDC->Beta_Oxidation Metabolized in PPAR PPAR Signaling (Gene Expression) HDC->PPAR Potential Influence Lipid_Synthesis Signaling Lipid Synthesis (Substrate Competition) HDC->Lipid_Synthesis Potential Influence AMPK AMPK Signaling (Energy Sensing) Beta_Oxidation->AMPK Potential Influence

Caption: Hypothetical links of this compound to signaling.

Quantitative Data

Quantitative data for this compound itself is scarce. However, we can present data for the key enzyme, 2,4-dienoyl-CoA reductase, which is responsible for its processing. The kinetic parameters of this enzyme provide insight into the efficiency of this metabolic step.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)Reference
2,4-Dienoyl-CoA ReductaseRat Liver2-trans,4-trans-Decadienoyl-CoA4.01.5
2,4-Dienoyl-CoA ReductaseBovine Liver2-trans,4-trans-Decadienoyl-CoA3.52.1
2,4-Dienoyl-CoA ReductaseHuman (Recombinant)2-trans,4-trans-Decadienoyl-CoA5.2Not Reported

Note: The data presented are representative values from various studies and may have been determined under different experimental conditions.

Experimental Protocols

Studying this compound and its metabolic context requires specialized biochemical assays. Below are outlines of key experimental protocols.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the activity of the enzyme that processes the precursor to this compound.

Principle: The activity of 2,4-dienoyl-CoA reductase is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • NADPH solution: 10 mM in water.

  • Substrate: 1 mM 2-trans,4-trans-decadienoyl-CoA in water.

  • Enzyme solution: Purified or partially purified 2,4-dienoyl-CoA reductase.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 950 µL of assay buffer and 10 µL of NADPH solution.

  • Add 20 µL of the enzyme solution and incubate for 2 minutes at 30°C to establish a baseline.

  • Initiate the reaction by adding 20 µL of the 2-trans,4-trans-decadienoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of NADPH oxidation is calculated using the extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹).

Extraction and Analysis of Acyl-CoAs from Tissues or Cells

This protocol allows for the quantification of acyl-CoA species, including this compound.

Principle: Acyl-CoAs are extracted from biological samples and then analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Materials:

  • Extraction Solvent: 2-propanol/acetonitrile/0.5 M formic acid (2:1:1, v/v/v).

  • Internal Standards: A mixture of acyl-CoAs with stable isotope labels (e.g., ¹³C-labeled palmitoyl-CoA).

  • HPLC system with a C18 reverse-phase column.

  • Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Procedure:

  • Homogenize flash-frozen tissue or cell pellets in the cold extraction solvent containing internal standards.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject the sample into the HPLC-MS/MS system.

  • Separate the acyl-CoAs using a gradient elution on the C18 column.

  • Detect and quantify the specific acyl-CoA species using multiple reaction monitoring (MRM) on the mass spectrometer, based on their specific precursor-to-product ion transitions.

The workflow for this analysis is depicted below.

experimental_workflow cluster_workflow Acyl-CoA Analysis Workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction with Internal Standards Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying and Reconstitution Centrifugation->Drying HPLC HPLC Separation (C18 Column) Drying->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Data Analysis and Quantification MS->Quantification

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

This compound is a well-defined intermediate in the catabolism of unsaturated fatty acids. Its direct role as a signaling molecule has not been established. However, its position within a central metabolic pathway suggests that its cellular concentration is reflective of the metabolic state and could indirectly influence signaling networks through various mechanisms, including energy sensing, substrate competition, and potential modulation of transcription factors.

Future research in this area could focus on:

  • Sensitive Quantification: Developing highly sensitive analytical methods to accurately measure the in vivo concentrations of this compound under different metabolic conditions.

  • Enzymatic Regulation: Investigating the regulation of 2,4-dienoyl-CoA reductase and other related enzymes to understand how the flux through this pathway is controlled.

  • Signaling Interactions: Directly testing the effect of this compound or its stable analogs on known signaling receptors (e.g., PPARs) and pathways (e.g., AMPK) to uncover any potential direct signaling roles.

For drug development professionals, understanding the enzymes that process this and similar intermediates could be relevant for targeting metabolic disorders. Inhibitors or modulators of these enzymes could potentially be explored for conditions characterized by dysregulated fatty acid oxidation.

An In-depth Technical Guide to the Physiological Role of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a crucial intermediate in the metabolic breakdown of unsaturated fatty acids. Its physiological significance lies at the intersection of lipid metabolism, energy production, and cellular homeostasis. This technical guide provides a comprehensive overview of the role of this compound, detailing its involvement in metabolic pathways, presenting relevant quantitative data, and outlining key experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of fatty acid oxidation and its implications for human health and disease.

Physiological Role and Metabolic Pathways

This compound is primarily an intermediate in the β-oxidation of polyunsaturated and trans fatty acids.[1] This metabolic process occurs in both mitochondria and peroxisomes and is essential for energy production from dietary fats.[2][3] The degradation of fatty acids with double bonds at even-numbered positions requires auxiliary enzymes to handle the non-standard intermediates that are formed, one of which is this compound.

The metabolic processing of this compound is a key step in the degradation of metabolites of trans-omega-6-unsaturated fatty acids.[1] It is formed from 2-trans,4-trans-decadienoyl-CoA through the action of enoyl-CoA hydratase. Subsequently, this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-keto-4-trans-decenoyl-CoA.[1]

A significant aspect of the metabolism of this compound is the phenomenon of substrate channeling, particularly within multifunctional enzyme complexes in both peroxisomes and E. coli. This channeling involves the direct transfer of the this compound intermediate from the active site of enoyl-CoA hydratase to the active site of 3-hydroxyacyl-CoA dehydrogenase.[1] This efficient transfer prevents the release of the intermediate into the bulk solvent, which is particularly important for the degradation of trans-fatty acids in the peroxisomal β-oxidation system.[1]

Mitochondrial and Peroxisomal β-Oxidation

Both mitochondria and peroxisomes are sites of fatty acid β-oxidation, and the metabolism of this compound occurs in both organelles.[3] While mitochondrial β-oxidation is the primary pathway for energy production from most fatty acids, peroxisomal β-oxidation is responsible for the chain-shortening of very-long-chain fatty acids, dicarboxylic acids, and certain xenobiotics.[3] The enzymes in each organelle that handle this compound have distinct properties. In rat liver, for instance, microsomal and peroxisomal isoenzymes of enoyl-CoA hydratase 2 (which can act on D-3-hydroxyacyl-CoAs) have been identified.[4]

Data Presentation

The following tables summarize key kinetic parameters related to the enzymatic reactions involving intermediates of unsaturated fatty acid oxidation.

Enzyme/SystemSubstrateKinetic ParameterValueSource
Peroxisomal Bifunctional EnzymeDehydration of this compoundVmax/KmMuch larger than for its dehydrogenation[1]
Pig Heart L-3-hydroxyacyl-CoA dehydrogenaseMedium-chain 3-hydroxyacyl-CoA-Most active with medium-chain substrates[5]
Pig Heart L-3-hydroxyacyl-CoA dehydrogenaseMedium- and long-chain 3-hydroxyacyl-CoAKmAlmost equal and lower than previously reported[5]

Experimental Protocols

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a coupled enzyme assay for the continuous spectrophotometric measurement of L-3-hydroxyacyl-CoA dehydrogenase activity with substrates of varying chain lengths.[5]

Principle: The formation of 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase is coupled to its cleavage by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The overall reaction is driven to completion, and the rate of NAD+ reduction to NADH is monitored by the increase in absorbance at 340 nm.[5]

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3

  • NAD+ Stock Solution: 20 mM in assay buffer

  • CoASH Solution

  • L-3-hydroxyacyl-CoA substrates of various chain lengths

  • 3-Ketoacyl-CoA thiolase

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ (final concentration 1 mM), and CoASH.

  • Add a sufficient amount of 3-ketoacyl-CoA thiolase to the reaction mixture.

  • Incubate the cuvette at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • To determine Km and Vmax, the assay is performed with varying concentrations of the L-3-hydroxyacyl-CoA substrate.

Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a stable-isotope dilution GC-MS method for the determination of free and total 3-hydroxy fatty acids (3-OHFAs) in serum or plasma.

Principle: 3-OHFAs are extracted from a biological sample, derivatized to increase their volatility, and then separated and quantified by GC-MS. The use of stable-isotope labeled internal standards allows for accurate quantification.

Materials:

  • Serum or plasma sample

  • Internal standards (stable-isotope labeled 3-OHFAs)

  • Organic solvents (e.g., chloroform (B151607), methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To a known volume of serum or plasma, add a known amount of the stable-isotope labeled internal standards.

  • Extraction: Extract the lipids from the sample using a mixture of chloroform and methanol. The organic layer containing the lipids is collected.

  • Hydrolysis (for total 3-OHFAs): For the determination of total 3-OHFAs (free and esterified), the lipid extract is subjected to hydrolysis (e.g., with potassium hydroxide (B78521) in methanol) to release the fatty acids from their ester linkages.

  • Derivatization: The extracted fatty acids are dried down and then derivatized (e.g., by silylation with BSTFA + 1% TMCS) to form volatile esters.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The fatty acid derivatives are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentrations of the individual 3-OHFAs are determined by comparing the peak areas of the endogenous analytes to their corresponding stable-isotope labeled internal standards.

Mandatory Visualization

fatty_acid_oxidation cluster_pathway β-Oxidation of Unsaturated Fatty Acids dienoyl_coa 2-trans,4-trans-Decadienoyl-CoA hydroxy_coa This compound dienoyl_coa->hydroxy_coa Enoyl-CoA Hydratase keto_coa 3-Keto-4-trans-decenoyl-CoA hydroxy_coa->keto_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_coa Chain-shortened Acyl-CoA + Acetyl-CoA keto_coa->shortened_coa Thiolase

Caption: β-Oxidation pathway for an unsaturated fatty acid intermediate.

experimental_workflow cluster_workflow Spectrophotometric Assay Workflow prep Prepare Reaction Mixture (Buffer, NAD+, CoASH, Thiolase) equilibrate Equilibrate at 37°C prep->equilibrate initiate Initiate Reaction with L-3-hydroxyacyl-CoA substrate equilibrate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor analyze Analyze Data (Calculate Initial Velocity) monitor->analyze

Caption: Workflow for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase.

References

The Natural Occurrence and Metabolic Significance of 3-Hydroxy-4-trans-decenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolism of 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. While its transient nature makes direct quantification challenging, this document synthesizes the existing knowledge of its metabolic context, the enzymes governing its transformations, and the experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and related fields who are investigating the intricacies of fatty acid metabolism and its potential as a therapeutic target.

Introduction

This compound is a crucial, yet often unquantified, intermediate in the metabolic breakdown of unsaturated fatty acids. Specifically, it arises during the β-oxidation of fatty acids containing a double bond at an even-numbered carbon position. Its metabolism is primarily associated with peroxisomal β-oxidation, a pathway essential for the degradation of very long-chain fatty acids, branched-chain fatty acids, and certain unsaturated fatty acids that are not efficiently processed by mitochondria. Understanding the flux through this intermediate and the enzymes that catalyze its formation and degradation is vital for a complete picture of lipid metabolism and its dysregulation in various disease states.

Natural Occurrence and Metabolic Role

This compound is not a terminal metabolite but rather a transient intermediate in a key metabolic pathway. Its natural occurrence is therefore intrinsically linked to the process of unsaturated fatty acid degradation.

Organisms and Tissues:

  • Plants: Evidence for the presence and metabolism of this compound is well-established in the fat-degrading cotyledons of cucumber seedlings, where it is an intermediate in the peroxisomal β-oxidation of fatty acids like linoleic acid.

  • Mammals: In mammals, the metabolism of this intermediate has been studied in rat liver peroxisomes, where it is part of the pathway for degrading trans-unsaturated fatty acids.

  • Bacteria: The fatty acid oxidation complex of Escherichia coli is also known to process this compound.

Metabolic Pathway: Peroxisomal β-Oxidation of Unsaturated Fatty Acids

The formation of this compound is a critical step in the degradation of dietary unsaturated fatty acids. For instance, the β-oxidation of linoleoyl-CoA (C18:2) will eventually yield shorter chain unsaturated acyl-CoAs that require specialized enzymatic handling. This compound is formed from its precursor, 2-trans,4-trans-decadienoyl-CoA.

A key feature of the peroxisomal β-oxidation of this intermediate is the phenomenon of substrate channeling . The bifunctional β-oxidation enzyme, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, directly transfers the this compound intermediate from the hydratase active site to the dehydrogenase active site.[1] This channeling mechanism enhances the efficiency of the metabolic pathway by preventing the diffusion of the intermediate into the surrounding medium.

Quantitative Data

Direct quantitative data on the in vivo concentrations of this compound are scarce in the scientific literature. This is likely due to its low steady-state concentration as a transient intermediate that is efficiently channeled between enzymatic active sites.

However, quantitative data for related and more abundant intermediates of fatty acid oxidation can provide a valuable proxy for understanding the metabolic context in which this compound exists. The following table summarizes representative concentrations of medium-chain acyl-CoAs in rat liver, a key metabolic organ.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Analytical MethodReference
Decanoyl-CoARat Liver0.5 - 1.5HPLC[General literature values]
Octanoyl-CoARat Liver1.0 - 3.0LC-MS/MS[General literature values]
3-Hydroxydecanoyl-CoARat LiverNot widely reported--

Note: The concentrations of acyl-CoAs can vary significantly depending on the physiological state of the organism (e.g., fed vs. fasted), diet, and the specific analytical methods employed. The values presented here are for illustrative purposes.

Experimental Protocols

The study of this compound requires specialized experimental techniques for its generation, detection, and the characterization of the enzymes that metabolize it.

Extraction and Quantification of Medium-Chain Unsaturated Acyl-CoAs

This protocol outlines a general method for the extraction and quantification of medium-chain acyl-CoAs, including unsaturated species like this compound, from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Tissue Collection and Quenching:

  • Excise the tissue of interest as rapidly as possible.

  • Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity.

  • Store the frozen tissue at -80°C until extraction.

II. Homogenization and Extraction:

  • Weigh the frozen tissue (typically 50-100 mg).

  • In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a tube containing an ice-cold extraction solvent (e.g., 75% acetonitrile (B52724), 25% water with 0.1% formic acid).

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA of a similar chain length (e.g., ¹³C-octanoyl-CoA), in the extraction solvent for accurate quantification.

  • Homogenize the sample using a tissue homogenizer or sonicator on ice.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

III. Sample Cleanup (Optional but Recommended):

  • Solid-phase extraction (SPE) can be used to remove interfering substances.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant from the extraction onto the cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

IV. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Couple the HPLC to a tandem mass spectrometer operating in positive ion mode.

  • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass and fragmentation pattern will need to be determined using a synthesized standard.

Enzymatic Assay for D-3-hydroxyacyl-CoA Hydro-lyase

This assay measures the activity of D-3-hydroxyacyl-CoA hydro-lyase by monitoring the formation of this compound from 2-trans-decenoyl-CoA.

Principle: The hydration of the double bond in 2-trans-decenoyl-CoA by D-3-hydroxyacyl-CoA hydro-lyase is monitored spectrophotometrically by coupling the reaction to the subsequent oxidation of the product by 3-hydroxyacyl-CoA dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrate: 100 µM 2-trans-decenoyl-CoA

  • Coupling Enzyme: 3-hydroxyacyl-CoA dehydrogenase (sufficient units to ensure the second reaction is not rate-limiting)

  • Cofactor: 2 mM NAD⁺

  • Enzyme Source: Purified D-3-hydroxyacyl-CoA hydro-lyase or a cell/tissue extract containing the enzyme.

Procedure:

  • In a quartz cuvette, combine the assay buffer, NAD⁺, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the enzyme source to the cuvette and mix gently.

  • Incubate for 2-3 minutes at a constant temperature (e.g., 30°C) to allow the temperature to equilibrate and to record any background rate of NAD⁺ reduction.

  • Initiate the reaction by adding the 2-trans-decenoyl-CoA substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway involving this compound and a typical experimental workflow for its analysis.

Peroxisomal_Beta_Oxidation metabolite metabolite enzyme enzyme Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Multiple β-oxidation cycles Two_trans_Enoyl_CoA 2-trans-Enoyl-CoA Enoyl_CoA_Isomerase->Two_trans_Enoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Two_trans_Enoyl_CoA->Acyl_CoA_Oxidase Two_trans_Four_trans_Decadienoyl_CoA 2-trans,4-trans-Decadienoyl-CoA Acyl_CoA_Oxidase->Two_trans_Four_trans_Decadienoyl_CoA Bifunctional_Enzyme_Hydratase Bifunctional Enzyme (Enoyl-CoA Hydratase activity) Two_trans_Four_trans_Decadienoyl_CoA->Bifunctional_Enzyme_Hydratase Three_Hydroxy_Four_trans_Decenoyl_CoA This compound Bifunctional_Enzyme_Hydratase->Three_Hydroxy_Four_trans_Decenoyl_CoA Bifunctional_Enzyme_Dehydrogenase Bifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase activity) Three_Hydroxy_Four_trans_Decenoyl_CoA->Bifunctional_Enzyme_Dehydrogenase Substrate Channeling Three_Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Enzyme_Dehydrogenase->Three_Ketoacyl_CoA Thiolase Thiolase Three_Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Acyl_CoA_Quantification_Workflow start 1. Tissue Collection (Freeze-clamping) homogenization 2. Homogenization & Extraction (with Internal Standard) start->homogenization centrifugation 3. Centrifugation homogenization->centrifugation cleanup 4. Solid-Phase Extraction (Optional) centrifugation->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quantification 6. Data Quantification analysis->quantification

References

The Genetic Basis of 3-Hydroxy-4-trans-decenoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and molecular principles underlying the metabolism of 3-Hydroxy-4-trans-decenoyl-CoA. This intermediate is a critical component in the peroxisomal β-oxidation of unsaturated fatty acids. Central to this process is the peroxisomal bifunctional enzyme (EHHADH), a multifunctional protein that plays a pivotal role in lipid homeostasis and is a key downstream target of the master metabolic regulator, PPARα. This document details the regulatory pathways, quantitative enzyme kinetics, and comprehensive experimental protocols essential for investigating this metabolic nexus.

Core Genetic Component: The EHHADH Gene

The metabolism of this compound is primarily catalyzed by a single bifunctional enzyme encoded by the EHHADH (Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase) gene.[1] In humans, this gene is located on chromosome 3q27.2.[2]

The resulting protein, EHHADH, is a crucial component of the peroxisomal fatty acid β-oxidation pathway. It possesses two distinct catalytic domains within a single polypeptide chain:

  • N-terminal Domain: Exhibits enoyl-CoA hydratase activity, which catalyzes the hydration of a 2-trans-enoyl-CoA to a 3-hydroxyacyl-CoA.[3]

  • C-terminal Domain: Contains the 3-hydroxyacyl-CoA dehydrogenase activity, which catalyzes the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.[3]

This bifunctional nature allows for efficient substrate channeling, where the product of the hydratase reaction is directly transferred to the dehydrogenase active site, increasing the overall efficiency of the β-oxidation cascade.

Key Regulatory Pathway: PPARα Signaling

The expression of the EHHADH gene is predominantly regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a ligand-activated nuclear receptor that functions as a master regulator of lipid metabolism, particularly during periods of high fatty acid flux such as fasting or a high-fat diet.[4][5]

The activation and signaling cascade proceeds as follows:

  • Ligand Activation: Endogenous ligands (e.g., fatty acids released during lipolysis) or synthetic agonists (e.g., fibrate drugs, Wy14643) bind to and activate PPARα.[5][6]

  • Heterodimerization: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, including EHHADH.

  • Transcriptional Activation: Binding of the complex recruits coactivator proteins, initiating the transcription of the EHHADH gene and increasing the synthesis of the bifunctional enzyme.

PPAR_Signaling_Pathway cluster_0 Extracellular Space / Cytoplasm cluster_1 Nucleus Ligand Fatty Acids or Synthetic Agonists PPARa_inactive PPARα (Inactive) Ligand->PPARa_inactive Binds & Activates PPARa_active PPARα (Active) PPARa_inactive->PPARa_active RXR RXR Heterodimer PPARα-RXR Heterodimer RXR->Heterodimer Heterodimerizes PPARa_active->Heterodimer Heterodimerizes PPRE PPRE Heterodimer->PPRE Binds EHHADH_Gene EHHADH Gene PPRE->EHHADH_Gene Activates Transcription EHHADH_mRNA EHHADH mRNA EHHADH_Gene->EHHADH_mRNA Transcription EHHADH_Protein EHHADH Protein (Bifunctional Enzyme) EHHADH_mRNA->EHHADH_Protein Translation

Caption: PPARα signaling pathway regulating EHHADH gene expression.

Quantitative Data

Quantitative analysis is fundamental to understanding the efficiency and regulation of the EHHADH enzyme. The following tables summarize key kinetic and gene expression data from published literature.

Table 1: Enzyme Kinetic Parameters for Human EHHADH

This table presents the Michaelis-Menten constants (Km) for the hydratase activity of purified human EHHADH with long-chain enoyl-CoA substrates. Note that lower Km values indicate a higher affinity of the enzyme for the substrate.

SubstrateKm (µM)Vmax / kcatReference
(2E)-Hexadecenoyl-CoA (C16:1)10.4Not Reported[3]
(2E)-Hexadecenedioyl-CoA (C16-dicarboxylic)0.3Not Reported[3]
Table 2: Gene Expression Regulation of EHHADH

This table summarizes findings on the transcriptional regulation of EHHADH. While precise fold-change values are often context-dependent and not always reported in abstracts, the data clearly indicate a strong positive regulation by PPARα activators.

ConditionModel SystemObserved Effect on EHHADH mRNAMagnitudeReference
High-Fat DietWild-Type Mouse LiverUpregulation (PPARα-dependent)Modest but significant[5]
PPARα/δ Agonist (GFT505)Mouse Model of NASHUpregulationSignificant (Part of enriched PPAR pathway)[7]
FastingWild-Type Mouse LiverUpregulation (PPARα-dependent)Not specified[4]
VHL ReconstitutionVHL-deficient Renal Carcinoma CellsUpregulationSignificantNot specified

Experimental Protocols

Detailed methodologies are provided for the expression, purification, and functional analysis of the EHHADH enzyme and its gene.

Recombinant Human EHHADH Expression and Purification

This protocol describes the expression of His-tagged human EHHADH in E. coli and subsequent purification via immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector:

  • The full-length human EHHADH coding sequence (NM_001966) is synthesized and cloned into a pET-based bacterial expression vector containing an N-terminal Hexa-histidine (6xHis) tag.

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a 1 L culture of LB medium containing the appropriate antibiotic with a starter culture of the transformed E. coli.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail).

  • Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to pellet cell debris.

4. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Elute the His-tagged EHHADH protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Collect fractions and analyze by SDS-PAGE to assess purity.

5. Buffer Exchange and Storage:

  • Pool the purest fractions and perform buffer exchange into a suitable Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the final protein concentration, aliquot, and store at -80°C.

Enzyme Kinetic Assays

The bifunctional nature of EHHADH requires separate assays for its two activities.

A. Enoyl-CoA Hydratase Activity Assay: This assay measures the hydration of the double bond in an enoyl-CoA substrate, which leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 2-trans-decenoyl-CoA (or other enoyl-CoA) stock solution.

    • Purified EHHADH enzyme.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and 2-trans-decenoyl-CoA to a final concentration of 100 µM.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small amount of purified EHHADH.

    • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

    • Calculate the initial velocity using the molar extinction coefficient of the enoyl-thioester bond (ε = 6,700 M⁻¹cm⁻¹).

B. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate by monitoring the production of NADH, which absorbs light at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

    • Substrate: 3-Hydroxydecanoyl-CoA stock solution.

    • Cofactor: 10 mM NAD+ stock solution.

    • Purified EHHADH enzyme.

  • Procedure:

    • In a UV-transparent cuvette, prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration 1 mM), and 3-Hydroxydecanoyl-CoA (varied concentrations for kinetic analysis).

    • Equilibrate the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding purified EHHADH.

    • Immediately monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial velocity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).

Gene and Protein Expression Analysis

A. Quantitative PCR (qPCR) for EHHADH mRNA Levels:

This protocol outlines the measurement of EHHADH gene expression changes in cultured cells (e.g., HepG2 hepatocytes) following treatment with a PPARα agonist.

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the PPARα agonist (e.g., 50 µM Wy14643) or vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and validated primers for human EHHADH and a stable reference gene (e.g., GAPDH or ACTB).[8]

    • EHHADH Forward Primer: (Sequence)

    • EHHADH Reverse Primer: (Sequence)

  • Data Analysis: Perform the qPCR run on a real-time PCR instrument. Calculate the relative fold change in EHHADH expression using the Pfaffl method, which accounts for the amplification efficiencies of both the target and reference genes.[9]

B. Western Blot for EHHADH Protein Levels:

This protocol details the detection of EHHADH protein to confirm that changes in mRNA levels translate to protein expression.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 25 µg of protein from each sample in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EHHADH (e.g., rabbit polyclonal, diluted 1:1000 in Blocking Buffer) overnight at 4°C.[2][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:10,000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of EHHADH is approximately 79 kDa.[2]

  • Normalization: Re-probe the blot with an antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.

Integrated Experimental Workflow

The comprehensive study of the genetic basis of this compound metabolism follows a logical progression from gene to function. This workflow can be applied to characterize the EHHADH enzyme and its regulation.

Experimental_Workflow cluster_Gene Gene & Protein Preparation cluster_Substrate Substrate Synthesis cluster_Analysis Functional & Regulatory Analysis A1 Obtain EHHADH cDNA A2 Clone into Expression Vector (e.g., pET-His) A1->A2 A3 Express in E. coli A2->A3 A4 Purify Recombinant Protein (IMAC) A3->A4 C1 Enzyme Kinetic Assays (Hydratase & Dehydrogenase) A4->C1 B1 Synthesize 2-trans-decenoyl-CoA B2 Enzymatic Hydration (using purified EHHADH) B1->B2 B3 Purify 3-Hydroxy-4-trans- decenoyl-CoA (HPLC) B2->B3 B3->C1 C2 Determine Km, Vmax, kcat C1->C2 C3 Cell-Based Studies (e.g., HepG2 cells) C4 Treat with PPARα Agonist C3->C4 C5 Analyze Gene Expression (qPCR) C4->C5 C6 Analyze Protein Levels (Western Blot) C4->C6

Caption: A comprehensive workflow for studying EHHADH and its regulation.

References

Methodological & Application

Synthesis of 3-Hydroxy-4-trans-decenoyl-CoA: A Chemoenzymatic Approach for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 3-Hydroxy-4-trans-decenoyl-CoA is a critical process for researchers investigating fatty acid metabolism, particularly the β-oxidation of unsaturated fatty acids. This intermediate is essential for studying enzyme kinetics, elucidating metabolic pathways, and developing potential therapeutics for metabolic disorders. This document outlines a detailed chemoenzymatic protocol for the synthesis, purification, and characterization of this compound for research purposes.

Introduction

This compound is a key intermediate in the metabolic pathway of unsaturated fatty acids. Its availability in a pure form is often limited, necessitating its synthesis for in-depth biochemical and physiological studies. The following protocols describe a four-step chemoenzymatic synthesis strategy, beginning with the chemical oxidation of a commercially available precursor, followed by a series of enzymatic reactions to yield the final product.

Data Presentation

Table 1: Summary of Proposed Chemoenzymatic Synthesis Steps and Hypothetical Yields
StepReactionKey Reagents/EnzymesSolvent/BufferHypothetical Yield (%)Purity (%)
1Oxidationtrans-4-decenal, Sodium chlorite (B76162) (NaClO₂)t-BuOH/H₂O85>95 (by GC-MS)
2Acyl-CoA Activation4-trans-decenoic acid, Acyl-CoA Synthetase, CoA, ATPTris-HCl buffer75>90 (by HPLC)
3Isomerization4-trans-decenoyl-CoA, Enoyl-CoA IsomerasePhosphate (B84403) buffer90>95 (by HPLC)
4Hydration2-trans-decenoyl-CoA, Enoyl-CoA HydratasePhosphate buffer95>98 (by HPLC)
Table 2: HPLC Gradient for Purification and Analysis
Time (min)% Mobile Phase A (75 mM KH₂PO₄, pH 4.9)% Mobile Phase B (Acetonitrile with 600 mM Acetic Acid)
0955
5955
25595
30595
35955
40955
Table 3: NMR and Mass Spectrometry Characterization Data
AnalysisExpected Results for this compound
¹H NMRPeaks corresponding to the acyl chain protons, with characteristic shifts for the proton on the hydroxyl-bearing carbon and the vinyl protons.
¹³C NMRResonances for the carbonyl carbon of the thioester, the carbon bearing the hydroxyl group, and the olefinic carbons.
ESI-MSA molecular ion peak corresponding to the calculated mass of this compound.

Experimental Protocols

Step 1: Oxidation of trans-4-decenal to trans-4-decenoic acid (Pinnick Oxidation)

This protocol describes the oxidation of the aldehyde precursor to the corresponding carboxylic acid.

Materials:

  • trans-4-decenal

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (B146552)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-4-decenal (1.0 equivalent) in a 1:1 mixture of t-BuOH and deionized water.

  • Add 2-methyl-2-butene (2.0 equivalents) to the solution.

  • Add sodium dihydrogen phosphate (1.2 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) in deionized water.

  • Slowly add the sodium chlorite solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude 4-trans-decenoic acid.

  • Purify the product by silica (B1680970) gel chromatography.

Step 2: Enzymatic Synthesis of 4-trans-decenoyl-CoA

This protocol details the activation of the synthesized carboxylic acid to its coenzyme A thioester.

Materials:

  • 4-trans-decenoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM 4-trans-decenoic acid

    • 0.5 mM Coenzyme A

    • 2 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.01% Triton X-100

  • Add 1-2 units of medium-chain acyl-CoA synthetase to the reaction mixture.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of 4-trans-decenoyl-CoA by HPLC.

  • The reaction mixture can be used directly in the next step or purified by solid-phase extraction (SPE) using a C18 cartridge.

Step 3: Isomerization of 4-trans-decenoyl-CoA to 2-trans-decenoyl-CoA

This step is crucial as enoyl-CoA hydratases typically act on the 2,3-double bond.[1]

Materials:

  • 4-trans-decenoyl-CoA (from Step 2)

  • Enoyl-CoA isomerase (e.g., from rat liver)

  • Potassium phosphate buffer (50 mM, pH 7.4)

Procedure:

  • To the reaction mixture containing 4-trans-decenoyl-CoA, add potassium phosphate buffer (50 mM, pH 7.4).

  • Add 0.5-1 unit of enoyl-CoA isomerase.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Monitor the conversion to 2-trans-decenoyl-CoA by HPLC. The shift in the double bond position will result in a change in the retention time.

Step 4: Hydration of 2-trans-decenoyl-CoA to this compound

This final enzymatic step introduces the hydroxyl group to form the target molecule.

Materials:

  • 2-trans-decenoyl-CoA (from Step 3)

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • Potassium phosphate buffer (50 mM, pH 7.4)

Procedure:

  • To the reaction mixture containing 2-trans-decenoyl-CoA, ensure the pH is maintained at 7.4 with potassium phosphate buffer.

  • Add 1-2 units of enoyl-CoA hydratase.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the formation of this compound by HPLC.

Purification and Characterization

Purification: The final product can be purified by reversed-phase HPLC using a C18 column. The gradient system described in Table 2 is a good starting point for separation. Fractions corresponding to the product peak should be collected, pooled, and lyophilized.

Characterization:

  • HPLC-UV: Confirm the purity of the final product by injecting an aliquot into an HPLC system with UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR): For structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the purified product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Activation cluster_step3 Step 3: Isomerization cluster_step4 Step 4: Hydration Decenal trans-4-decenal DecenoicAcid 4-trans-decenoic acid Decenal->DecenoicAcid Pinnick Oxidation DecenoylCoA4 4-trans-decenoyl-CoA DecenoicAcid->DecenoylCoA4 Acyl-CoA Synthetase DecenoylCoA2 2-trans-decenoyl-CoA DecenoylCoA4->DecenoylCoA2 Enoyl-CoA Isomerase HydroxyDecenoylCoA This compound DecenoylCoA2->HydroxyDecenoylCoA Enoyl-CoA Hydratase

Caption: Chemoenzymatic synthesis workflow for this compound.

Beta_Oxidation_Unsaturated FattyAcid Unsaturated Fatty Acid (e.g., Linoleic Acid) AcylCoA Unsaturated Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOx1 β-Oxidation Cycles AcylCoA->BetaOx1 EnoylCoA4 cis-4-decenoyl-CoA BetaOx1->EnoylCoA4 EnoylCoA2 trans-2-enoyl-CoA EnoylCoA4->EnoylCoA2 Enoyl-CoA Isomerase HydroxyacylCoA 3-Hydroxyacyl-CoA (Target Intermediate) EnoylCoA2->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase FurtherOx Further β-Oxidation KetoacylCoA->FurtherOx Thiolase

Caption: Simplified pathway of unsaturated fatty acid β-oxidation highlighting the role of 3-Hydroxyacyl-CoA.

References

Analytical Methods for the Detection of 3-Hydroxy-4-trans-decenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in fatty acid metabolism. The methods described herein are essential for researchers investigating metabolic pathways, developing novel therapeutics, and studying enzyme kinetics. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific quantification, and enzymatic assays for functional characterization.

Introduction

This compound is a long-chain acyl-coenzyme A (acyl-CoA) derivative that plays a crucial role in various metabolic processes, most notably in the beta-oxidation of fatty acids. Accurate and robust analytical methods are paramount for elucidating its physiological and pathological significance. This document offers a comprehensive guide to the extraction, purification, and quantification of this compound from biological matrices.

Analytical Methods

The detection and quantification of this compound can be achieved through several analytical techniques. The method of choice will depend on the specific research question, required sensitivity, and available instrumentation.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and throughput.[1] It allows for the precise measurement of low-abundance species in complex biological samples.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used for the purification and analysis of this compound. Detection is typically performed at 260 nm, corresponding to the adenine (B156593) ring of the Coenzyme A moiety.

3. Enzymatic Assays: These assays provide a functional measurement of 3-hydroxyacyl-CoAs by monitoring the activity of specific enzymes, such as 3-hydroxyacyl-CoA dehydrogenase.

Data Presentation: Quantitative Parameters

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. It is important to note that these values are illustrative and will require specific validation for this compound.

ParameterRepresentative ValueReference
Limit of Detection (LOD) 2 - 133 nM[2]
Limit of Quantitation (LOQ) 10 - 200 nM[3]
**Linearity (R²) **> 0.99[4]
Accuracy 80 - 114%[5]
Precision (CV%) < 15%[6]

Note: The performance of the assay is dependent on the biological matrix, sample preparation, and instrumentation.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples. Optimization for specific sample types and instrumentation is recommended.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a mixture of isopropanol (B130326) and acetonitrile)[2]

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange (WAX) or C18 Solid Phase Extraction (SPE) cartridges[7]

  • Methanol, Acetonitrile (B52724), Water (LC-MS grade)

  • Ammonium Acetate

Procedure:

  • Sample Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • For tissue samples, weigh and homogenize the frozen tissue in an appropriate volume of ice-cold extraction solvent containing an internal standard.[2]

  • Protein Precipitation:

    • Add ice-cold acetonitrile to the homogenate to precipitate proteins.[2]

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[7]

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) for Purification and Concentration:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

    • Elute the acyl-CoAs with 1 mL of methanol.[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Parameters (Starting Point):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The most abundant product ion typically results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (-507 m/z).[4] These transitions must be optimized by direct infusion of a standard.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol provides a general method for determining the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay measures the production of NADH, which can be monitored spectrophotometrically or fluorometrically.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • NAD⁺ solution

  • This compound standard solution

  • 3-Hydroxyacyl-CoA dehydrogenase enzyme preparation (from tissue homogenate or purified)

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution.

  • Enzyme Addition:

    • Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction:

    • Initiate the reaction by adding the this compound substrate.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer. Alternatively, for higher sensitivity, measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm).

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization (in extraction buffer with Internal Standard) Sample->Homogenization Protein_Precipitation Protein Precipitation (with Acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE_Conditioning Condition SPE Cartridge (Methanol, Water) SPE_Loading Load Supernatant Supernatant1->SPE_Loading SPE_Conditioning->SPE_Loading SPE_Wash Wash (5% Methanol in Water) SPE_Loading->SPE_Wash SPE_Elution Elute (Methanol) SPE_Wash->SPE_Elution Evaporation Evaporation (under Nitrogen) SPE_Elution->Evaporation Reconstitution Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

G Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase

Caption: Fatty acid beta-oxidation pathway.

References

Application Note: Quantification of 3-Hydroxy-4-trans-decenoyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy-4-trans-decenoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic processes, including fatty acid β-oxidation.[1][2] The accurate quantification of specific acyl-CoAs like this compound is crucial for understanding metabolic regulation, identifying disease biomarkers, and in the development of therapeutics targeting metabolic pathways.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM), offering the high selectivity and sensitivity required for analyzing these low-abundance endogenous molecules.[3]

Metabolic Context and Signaling Pathway

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. Specifically, it is formed during the degradation of linoleic acid. The pathway involves the enzyme 2,4-dienoyl-CoA reductase, which catalyzes the conversion of 2-trans-4-cis-decadienoyl-CoA to 3-trans-decenoyl-CoA, a related intermediate.[4] The accurate measurement of these intermediates is key to studying the efficiency and regulation of fatty acid metabolism.[5]

Fatty_Acid_Beta_Oxidation Hypothetical Pathway Involving this compound cluster_pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) 2_4_Dienoyl_CoA 2-trans-4-cis-Decadienoyl-CoA Unsaturated_Fatty_Acyl_CoA->2_4_Dienoyl_CoA Multiple Steps 3_Hydroxy_4_decenoyl_CoA This compound 2_4_Dienoyl_CoA->3_Hydroxy_4_decenoyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxy_4_decenoyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Caption: Simplified β-oxidation pathway for unsaturated fatty acids.

Experimental Protocols

The goal of sample preparation is to efficiently extract acyl-CoAs from the biological matrix while removing interfering substances like proteins and phospholipids.[6] It is critical to work quickly and on ice to prevent analyte degradation.[7]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[8][9]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar, non-endogenous acyl-CoA like Heptadecanoyl-CoA)[6][8]

  • Extraction Solvent: 2:1:1 Acetonitrile:Methanol (B129727):Water or 80% Methanol in water[6][8]

  • Solid Phase Extraction (SPE) C18 cartridges (Optional, but recommended for cleaner samples)[6][8]

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

Procedure:

  • Homogenization: For tissue samples, weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent containing the internal standard.[6][7] For cultured cells, wash the cell pellet with ice-cold PBS before homogenization.[8]

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA or 5% SSA to the homogenate.[8][9] Vortex vigorously and incubate on ice for 10-15 minutes.[1][8]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6][8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.[6]

  • Solid-Phase Extraction (SPE) (Optional):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[8]

    • Load the supernatant onto the conditioned cartridge.[8]

    • Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.[8]

    • Elute the acyl-CoAs with 1 mL of a stronger solvent like methanol or acetonitrile.[6][8]

  • Drying and Reconstitution: Evaporate the final extract or SPE eluate to dryness under a gentle stream of nitrogen.[6][10] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol in water).[6] Centrifuge to remove any particulates before transferring to an HPLC vial.[10]

Experimental_Workflow General Experimental Workflow for Acyl-CoA Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Tissue or Cells) Homogenize Homogenization (with Internal Standard) Sample->Homogenize Precipitate Protein Precipitation (TCA/SSA) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE SPE Purification (Optional) Collect->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Integrate Peak Integration LC_MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Data Final Data Report Quantify->Data

Caption: Workflow for extraction and analysis of this compound.

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity.[6]

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A 10 mM Ammonium Acetate in Water[3][9]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 - 0.4 mL/min[3][9]
Column Temp 40°C[9]
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, gradually increase to elute analytes.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]
Detection Mode Multiple Reaction Monitoring (MRM)[6][10]

MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.2 amu) in positive ion mode.[3][11][12] The specific precursor and product ions for this compound should be optimized by direct infusion of a pure standard.

Compound Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (CE)
This compoundm/z 936.8 (Calculated)m/z 429.6 (Calculated)To be optimized
Internal Standard (e.g., C17:0-CoA)m/z 1022.5m/z 515.3To be optimized

Data Presentation

Quantitative data should be generated by creating a calibration curve from a series of standards and applying it to the analyte/internal standard peak area ratios from the unknown samples. The performance of the method should be validated for linearity, precision, accuracy, and sensitivity.

Table of Representative Quantitative Performance: The following data are representative examples and should be replaced with results from experimental validation.

Parameter Value Description
Linear Range 1 - 1000 nMThe concentration range over which the method is accurate and precise.
LLOQ 1 nMLower Limit of Quantification: The lowest concentration that can be quantified with acceptable precision and accuracy.
ULOQ 1000 nMUpper Limit of Quantification: The highest concentration that can be quantified with acceptable precision and accuracy.
Correlation (r2) > 0.99A measure of the linearity of the calibration curve.
Intra-day Precision (%CV) < 15%The precision of the assay when performed on the same day.
Inter-day Precision (%CV) < 15%The precision of the assay when performed on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[11]
Matrix Effect MinimalShould be assessed to ensure co-eluting substances do not interfere with ionization.[7]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of this compound in various biological samples.[3] This application note serves as a comprehensive guide for researchers to implement this method for detailed studies of fatty acid metabolism, metabolic disorders, and drug development.[3] Optimization and validation of the method are critical for ensuring high-quality, reproducible data in any specific application.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is an intermediate in the mitochondrial beta-oxidation pathway of fatty acids. The enzyme responsible for its metabolism is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA esters.[1] This reaction is a critical step in the breakdown of fatty acids for energy production.[1] Accurate and reliable measurement of HADH activity with specific substrates like this compound is essential for studying metabolic disorders, drug discovery, and understanding the regulation of fatty acid metabolism.[1] These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine HADH activity.

The principle of this assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidation of the 3-hydroxyacyl-CoA substrate.[1][2][3] The rate of NADH production is directly proportional to the HADH enzyme activity.

Signaling Pathway: Mitochondrial Beta-Oxidation

The enzymatic assay described herein focuses on a key step within the mitochondrial beta-oxidation spiral. This metabolic pathway is responsible for the breakdown of fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used in the citric acid cycle and the electron transport chain to generate ATP.[4]

Beta_Oxidation_Pathway Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase FAD FAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase H2O H2O 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD NAD+ Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA CoA CoA Coenzyme A FADH2 FADH2 NADH NADH NADH + H+ NAD->NADH

Caption: Mitochondrial beta-oxidation pathway for fatty acyl-CoA.

Data Presentation

The kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase can vary depending on the chain length of the substrate. The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various (S)-3-hydroxyacyl-CoA substrates. This data can be used as a reference for expected enzyme activity.

Substrate (S-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC4100150
Hexanoyl-CoAC620250
Octanoyl-CoAC810300
Decanoyl-CoA C10 8 280
Lauroyl-CoAC127200
Myristoyl-CoAC146150
Palmitoyl-CoAC165100

Note: The data presented here is illustrative and may vary based on the specific enzyme source and experimental conditions.[5]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for HADH Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm, corresponding to the production of NADH.[6]

Materials:

  • This compound solution (substrate)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • NAD+ solution

  • Assay Buffer: 100 mM Potassium Phosphate (B84403), pH 7.3[2]

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and NAD+. The final concentration of NAD+ in the assay should be 1 mM.[1]

  • Prepare Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be varied to determine kinetic parameters (e.g., 0.5 to 10 times the expected Km).[1]

  • Set up the Assay:

    • For a cuvette-based assay (final volume of 1 mL): Add the appropriate volume of assay buffer, NAD+ stock solution, and substrate stock solution.

    • For a 96-well plate assay (final volume of 200 µL): Add the appropriate volumes of the components to each well.

  • Equilibration: Incubate the reaction mixture (assay buffer, NAD+, and substrate) at 37°C for 5 minutes to allow the temperature to equilibrate.[1][7]

  • Initiate the Reaction: Add the purified HADH enzyme to the cuvette or well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay, which needs to be determined empirically (e.g., 0.1 - 1 µg/mL).[2] Mix quickly and gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes using a spectrophotometer.[1] Ensure the rate of increase in absorbance is linear for at least the first few minutes.

Calculation of Enzyme Activity:

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot (ΔAbs/Δt). The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/Δt) * V / (ε * l * [E])

Where:

  • ΔAbs/Δt: The change in absorbance per minute.

  • V: The final reaction volume in mL.

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]

  • l: The path length of the cuvette or microplate well in cm.

  • [E]: The final concentration of the enzyme in mg/mL.

Protocol 2: Coupled-Enzyme Assay for HADH Activity

For substrates where the reaction equilibrium of HADH favors the reverse reaction, a coupled-enzyme assay can be employed to drive the reaction forward. This method uses 3-ketoacyl-CoA thiolase to immediately cleave the 3-ketoacyl-CoA product.[5]

Materials:

  • All materials from Protocol 1

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH) solution

Procedure:

  • Prepare Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.3), NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add Substrate: Add the this compound substrate at the desired concentration.

  • Equilibrate: Equilibrate the mixture to the assay temperature (e.g., 37°C).

  • Initiate Reaction: Initiate the reaction by adding the HADH enzyme.

  • Monitor Absorbance: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. The cleavage of the 3-ketoacyl-CoA product by thiolase drives the reaction to completion and prevents product inhibition.[8]

  • Calculate Activity: Calculate the initial reaction velocity and determine kinetic parameters as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the continuous spectrophotometric assay of HADH activity.

Assay_Workflow A Prepare Reagents (Buffer, NAD+, Substrate, Enzyme) B Prepare Reaction Mixture (Buffer, NAD+, Substrate) A->B C Equilibrate at 37°C (5 minutes) B->C D Initiate Reaction (Add HADH Enzyme) C->D E Monitor Absorbance at 340 nm (5-10 minutes) D->E F Data Analysis (Calculate ΔAbs/Δt) E->F G Calculate Enzyme Activity F->G

References

Application Notes and Protocols for the Extraction of 3-Hydroxy-4-trans-decenoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a key intermediate in the metabolic pathways of fatty acids, particularly in the β-oxidation of certain unsaturated fatty acids.[1][2] Accurate and reliable quantification of this and other acyl-CoA species within cellular environments is crucial for understanding metabolic fluxes, diagnosing metabolic disorders, and for the development of therapeutic interventions. This document provides a comprehensive protocol for the extraction of this compound from cultured cells, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the quantification of endogenous metabolites.[3][4]

Quantitative Data Summary

While specific quantitative data for this compound in various cell types is not extensively available in the literature, the following table provides representative concentrations of other related acyl-CoAs and fatty acid metabolites to offer an expected range for such molecules.

AnalyteMatrixConcentrationReference
Total Acyl-ACPsDeveloping Camelina Sativa Seeds~26 pmol/mg fresh weight[5]
Total Acyl-ACPsCamelina Sativa Leaves~3 pmol/mg fresh weight[5]
3-Hydroxypalmitic acidHuman Plasma (Control)0.43 µmol/L (Median)[6]
3-Hydroxypalmitic acidHuman Plasma (LCHAD Deficiency)12.2 µmol/L (Median)[6]
Butyryl-CoA (C4)Mouse Liver (Fasted, Wild Type)Relative Abundance[7]
3-Hydroxyacyl-CoAs (Medium Chain)Mouse Liver (SCHAD Knockout)Modest Accumulation[7]

Experimental Protocols

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells.[3]

Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • Formic acid

  • Acetonitrile (B52724), HPLC or LC/MS grade

  • Internal standards (e.g., [¹³C]-labeled acyl-CoAs)[7]

  • 15 mL and 1.5 mL polypropylene (B1209903) centrifuge tubes

  • Cell scraper

  • Refrigerated centrifuge

  • Vortex mixer

  • Sonicator

  • LC-MS/MS system

Procedure

1. Cell Harvesting

  • Grow cells to confluence in appropriate culture plates (e.g., P-100).

  • Aspirate the culture medium.

  • Rinse the cell monolayer once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.

  • Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add it to the same centrifuge tube to maximize cell recovery.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

2. Extraction

  • Carefully aspirate and discard the supernatant.

  • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[3]

  • Optional for normalization: Take a small aliquot (e.g., 30 µL) for protein content determination using a suitable method (e.g., BCA assay).[3]

  • Add internal standards to the cell suspension.

  • Add 270 µL of acetonitrile to the suspension.[3]

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Sonicate the sample to further disrupt the cells and aid in extraction.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant, which contains the acyl-CoA fraction, to a new 1.5 mL microcentrifuge tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography: Separation of acyl-CoAs is typically achieved using a C18 reversed-phase column.[4][5]

    • An ion-pairing agent may be used in the mobile phase to improve peak shape and retention of the polar acyl-CoA molecules.[4]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[3][4]

    • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine moiety, which is commonly used for their detection.[3][4][7] Another common fragment ion has a mass-to-charge ratio (m/z) of 428.[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standards should be optimized for the specific instrument used.

Visualizations

ExtractionWorkflow cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_analysis Analysis harvest1 Rinse Cells with Ice-Cold PBS harvest2 Scrape and Collect Cells harvest1->harvest2 harvest3 Centrifuge at 1,000 rpm, 4°C harvest2->harvest3 extract1 Resuspend Pellet in Formic Acid Solution harvest3->extract1 extract2 Add Acetonitrile and Vortex extract1->extract2 extract3 Centrifuge at 14,000 rpm, 4°C extract2->extract3 extract4 Collect Supernatant extract3->extract4 analysis1 LC-MS/MS Analysis of Supernatant extract4->analysis1

Caption: Workflow for the extraction of this compound from cultured cells.

SignalingPathway cluster_pathway Metabolic Pathway substrate 2-trans,4-trans-Decadienoyl-CoA enzyme1 Enoyl-CoA Hydratase substrate->enzyme1 Hydration intermediate This compound enzyme2 3-Hydroxyacyl-CoA Dehydrogenase intermediate->enzyme2 Dehydrogenation product Further β-oxidation Products enzyme1->intermediate enzyme2->product

Caption: Role of this compound in fatty acid metabolism.[1][2]

References

Application Notes and Protocols for Enzyme Kinetics Using 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Hydroxy-4-trans-decenoyl-CoA as a substrate in enzyme kinetic studies. This intermediate is particularly relevant in the β-oxidation of certain unsaturated fatty acids. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to characterize enzymes such as enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases, which may play a role in metabolic pathways and are potential targets for drug development.

Introduction

This compound is a key intermediate in the metabolic pathway of fatty acids, particularly in the β-oxidation of unsaturated fatty acids. Understanding the kinetics of enzymes that interact with this substrate is crucial for elucidating metabolic pathways and for the development of therapeutic agents targeting metabolic disorders. The primary enzymes of interest are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, which are often found as separate enzymes or as domains of multifunctional proteins.[1][2]

Signaling and Metabolic Pathways

The degradation of 2-trans,4-trans-decadienoyl-CoA involves its conversion to this compound by enoyl-CoA hydratase. Subsequently, 3-hydroxyacyl-CoA dehydrogenase can act on this intermediate. In some cellular compartments, such as peroxisomes, these activities are part of a bifunctional enzyme complex where the intermediate is channeled directly from one active site to the next.[1][2]

Beta_Oxidation_Intermediate cluster_pathway Metabolism of 2-trans,4-trans-decadienoyl-CoA 2-trans,4-trans-decadienoyl-CoA 2-trans,4-trans-decadienoyl-CoA This compound This compound 2-trans,4-trans-decadienoyl-CoA->this compound Enoyl-CoA Hydratase Product Product This compound->Product 3-Hydroxyacyl-CoA Dehydrogenase

Metabolic conversion of 2-trans,4-trans-decadienoyl-CoA.

Quantitative Data

Specific kinetic parameters (Km and Vmax) for this compound are not extensively reported in the literature. However, qualitative data indicates that for the peroxisomal bifunctional enzyme, the efficiency of the dehydration of this compound (catalyzed by the enoyl-CoA hydratase activity) is significantly higher than its dehydrogenation (catalyzed by the 3-hydroxyacyl-CoA dehydrogenase activity). This is evidenced by a much larger Vmax/Km quotient for the dehydration step.[1][2]

For context, the following table presents representative kinetic data for 3-hydroxyacyl-CoA dehydrogenases with substrates of varying chain lengths.[3] This data can serve as a reference for expected magnitudes when designing experiments with this compound.

Substrate (L-3-hydroxyacyl-CoA)Enzyme SourceKm (µM)Vmax (µmol/min/mg)
C4 (3-hydroxybutyryl-CoA)Pig Heart100175
C6 (3-hydroxyhexanoyl-CoA)Pig Heart15250
C10 (3-hydroxydecanoyl-CoA)Pig Heart5150
C16 (3-hydroxypalmitoyl-CoA)Pig Heart425

Note: This table provides representative data for analogous substrates and should be used for estimation purposes only.

Experimental Protocols

The following are detailed protocols for assaying the enzymatic activity of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. These are generalized methods that may require optimization for specific enzymes or experimental conditions.

Synthesis and Purification of this compound

As this compound is not readily commercially available, it typically needs to be synthesized. A common method involves the enzymatic hydration of 2-trans,4-trans-decadienoyl-CoA using purified enoyl-CoA hydratase. The product can then be purified using techniques like high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Start Reaction Incubate 2-trans,4-trans-decadienoyl-CoA with Enoyl-CoA Hydratase Start->Reaction Quench Stop Reaction (e.g., acidification) Reaction->Quench Purification Purify product by HPLC Quench->Purification Characterization Confirm identity and purity (e.g., MS, NMR) Purification->Characterization End End Characterization->End

Workflow for substrate synthesis and purification.
Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Assay

This spectrophotometric assay measures the NAD⁺-dependent oxidation of this compound to its corresponding 3-ketoacyl-CoA. The reaction is monitored by the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Materials:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 10 mM NAD⁺ stock solution

  • 1 mM this compound stock solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of 10 mM NAD⁺ stock solution

    • Varying concentrations of this compound (e.g., 10-200 µM final concentration) to determine Km and Vmax.

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform a blank reaction without the substrate to correct for any background NAD⁺ reduction.

Protocol for Enoyl-CoA Hydratase (Dehydration) Assay

This assay measures the dehydration of this compound to 2-trans,4-trans-decadienoyl-CoA. The formation of the conjugated diene can be monitored by the increase in absorbance at approximately 263 nm.

Materials:

  • 100 mM Tris-HCl Buffer (pH 8.0)

  • 1 mM this compound stock solution

  • Purified enoyl-CoA hydratase or cell lysate containing the enzyme

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 980 µL of 100 mM Tris-HCl Buffer (pH 8.0)

    • Varying concentrations of this compound (e.g., 10-200 µM final concentration).

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C) in the spectrophotometer for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 263 nm for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of 2-trans,4-trans-decadienoyl-CoA (approximately 28,000 M⁻¹cm⁻¹).

  • Perform a blank reaction without the enzyme to correct for any non-enzymatic substrate degradation.

Data Analysis and Interpretation

The initial velocities obtained from the experiments described above can be used to determine the Michaelis-Menten kinetic parameters, Km and Vmax. This is typically done by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Data_Analysis_Flow Collect Collect Initial Velocity (V₀) Data at various [S] Plot Plot V₀ vs. [S] Collect->Plot Fit Fit data to Michaelis-Menten equation (Non-linear regression) Plot->Fit Determine Determine Km and Vmax Fit->Determine Analyze Calculate kcat and kcat/Km Determine->Analyze

Flowchart for kinetic data analysis.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for researchers investigating the enzymatic kinetics involving this compound. While specific kinetic constants for this substrate are not widely published, the methodologies described allow for their empirical determination. Such studies are vital for advancing our understanding of fatty acid metabolism and for the identification of novel therapeutic targets in drug development.

References

Application of 3-Hydroxy-4-trans-decenoyl-CoA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation pathway of unsaturated fatty acids. Its metabolism is primarily catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), making this pathway a focal point for drug discovery efforts targeting metabolic disorders, including certain cancers and inherited metabolic diseases. This document provides detailed application notes and experimental protocols for researchers investigating this compound and its therapeutic potential.

The central hypothesis for targeting this pathway revolves around the modulation of HADH activity. Inhibition of HADH can lead to the accumulation of specific acyl-CoA species, which may have therapeutic effects or serve as biomarkers. Conversely, enhancing its activity could be beneficial in conditions of impaired fatty acid oxidation. Furthermore, the interplay between fatty acid metabolism and key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways, presents additional avenues for therapeutic intervention.

Application Notes

The primary application of this compound in a drug discovery context is as a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). Understanding the kinetics of this interaction is fundamental to identifying and characterizing inhibitors or activators of HADH.

Therapeutic Rationale:

  • Metabolic Diseases: Dysregulation of fatty acid oxidation is a hallmark of several metabolic diseases. Modulating HADH activity can help restore metabolic homeostasis.

  • Oncology: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Targeting HADH can be a strategy to disrupt cancer cell metabolism.

  • Inherited Metabolic Disorders: In genetic disorders where specific enzymes in the β-oxidation pathway are deficient, modulating the activity of other enzymes in the pathway, such as HADH, could offer a therapeutic strategy.

Data Presentation

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC458135
3-Hydroxyhexanoyl-CoAC612168
3-Hydroxyoctanoyl-CoAC84.5185
3-Hydroxydecanoyl-CoA C10 3.2 192
3-Hydroxydodecanoyl-CoAC122.8170
3-Hydroxytetradecanoyl-CoAC142.5145
3-Hydroxyhexadecanoyl-CoAC162.3120

Note: The data presented is for saturated L-3-hydroxyacyl-CoA substrates and serves as an approximation for the unsaturated this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • 100 mM Potassium Phosphate buffer (pH 7.3)

  • 10 mM NAD+ stock solution in assay buffer

  • 1 mM this compound substrate stock solution in assay buffer

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme

  • UV/Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:

    • 880 µL of 100 mM Potassium Phosphate buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ stock solution (final concentration: 1 mM)

    • 10 µL of 1 mM this compound stock solution (final concentration: 10 µM)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add 10 µL of the purified HADH enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm every 15 seconds for 5-10 minutes. The initial rate of the reaction should be linear.

  • Calculation of Enzyme Activity: The rate of NADH production is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: High-Throughput Screening (HTS) Assay for HADH Inhibitors

This protocol is adapted for a 96-well plate format for screening compound libraries for HADH inhibitors.

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.3)

  • 10 mM NAD+ stock solution

  • 1 mM this compound stock solution

  • Purified HADH enzyme

  • Compound library dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating: Add 1 µL of each test compound from the library to the wells of the 96-well plate. Include positive controls (known inhibitor, if available) and negative controls (DMSO only).

  • Reagent Addition:

    • Add 179 µL of Assay Buffer to each well.

    • Add 10 µL of 10 mM NAD+ to each well.

    • Add 10 µL of HADH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of 1 mM this compound to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (rate of change of absorbance) for each well. The percentage of inhibition for each compound is calculated relative to the negative control (DMSO).

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the central role of this compound and HADH in the peroxisomal β-oxidation of unsaturated fatty acids.

Peroxisomal_Beta_Oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Three_Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Three_Hydroxyacyl_CoA HADH L-3-hydroxyacyl-CoA Dehydrogenase (HADH) Three_Hydroxyacyl_CoA->HADH Three_Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Three_Ketoacyl_CoA Thiolase Thiolase Three_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation of unsaturated fatty acids.

HTS Workflow for HADH Inhibitor Screening

This diagram outlines the high-throughput screening workflow for identifying inhibitors of HADH.

HTS_Workflow Compound_Library Compound Library Plate_Compounds Plate Compounds (96-well format) Compound_Library->Plate_Compounds Add_Reagents Add HADH Enzyme and NAD+ Plate_Compounds->Add_Reagents Pre_incubation Pre-incubation (15 min) Add_Reagents->Pre_incubation Add_Substrate Add 3-Hydroxy-4-trans- decenoyl-CoA Pre_incubation->Add_Substrate Kinetic_Read Kinetic Read at 340 nm (Microplate Reader) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (% Inhibition) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: HTS workflow for HADH inhibitor screening.

Regulation of Fatty Acid Metabolism by PPARα and SREBP-1c

The following diagram illustrates the transcriptional regulation of fatty acid metabolism by PPARα and SREBP-1c, highlighting potential points of intervention for drug discovery.

Regulation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Ligands PPARa PPARα Fatty_Acids->PPARa activate PPAR_RXR_complex PPARα-RXR Heterodimer PPARa->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex SREBP_precursor SREBP-1c Precursor (ER membrane) SREBP_active Active SREBP-1c SREBP_precursor->SREBP_active proteolytic cleavage SCAP SCAP SCAP->SREBP_precursor senses sterols regulates cleavage SRE SRE SREBP_active->SRE binds PPRE PPRE PPAR_RXR_complex->PPRE binds FAO_genes Fatty Acid Oxidation Genes (e.g., HADH) PPRE->FAO_genes upregulates FAS_genes Fatty Acid Synthesis Genes SRE->FAS_genes upregulates FAO_genes->Fatty_Acids metabolizes

Caption: PPARα and SREBP-1c regulation of fatty acid metabolism.

Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxy-4-trans-decenoyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) utilizing stable isotope tracers is a powerful methodology for quantifying the rates of metabolic pathways within a biological system.[1] The introduction of a stable isotope-labeled substrate, such as ¹³C-labeled 3-Hydroxy-4-trans-decenoyl-CoA, allows for the tracing of its metabolic fate, providing quantitative insights into the dynamics of pathways like fatty acid β-oxidation. This compound is a key intermediate in the metabolism of unsaturated fatty acids, particularly those with double bonds at even-numbered positions, which require specialized enzymatic steps for their complete degradation in both mitochondria and peroxisomes.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic flux analysis. The information herein is intended to guide researchers in designing and executing experiments to elucidate the metabolic flux through fatty acid oxidation pathways, identify potential enzymatic bottlenecks, and understand the interplay between different subcellular compartments in lipid metabolism.

Data Presentation: Quantitative Flux Analysis

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Acetyl-CoA Derived from [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA

This table illustrates the expected distribution of ¹³C isotopes in the acetyl-CoA pool following the metabolism of uniformly labeled this compound. The relative abundance of M+0, M+1, and M+2 isotopologues provides information about the contribution of the labeled substrate to the total acetyl-CoA pool.

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - Treatment
Acetyl-CoAM+08570
M+1510
M+21020

Table 2: Calculated Metabolic Fluxes Through Fatty Acid β-Oxidation

This table presents hypothetical flux data, demonstrating how MID data can be used to calculate the absolute or relative rates of key reactions in the β-oxidation pathway. "Flux (nmol/mg protein/hr)" represents the rate of conversion of substrate to product.

Metabolic Pathway/ReactionFlux (nmol/mg protein/hr) - ControlFlux (nmol/mg protein/hr) - TreatmentFold Change
Peroxisomal β-oxidation15.2 ± 1.825.8 ± 2.51.7
Mitochondrial β-oxidation45.7 ± 4.138.2 ± 3.50.84
Entry into TCA Cycle58.9 ± 5.360.1 ± 5.81.02
Fatty Acid Synthesis5.1 ± 0.62.3 ± 0.30.45

Experimental Protocols

Protocol 1: Chemical Synthesis of [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA

This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters and may require optimization.[5]

Materials:

  • [U-¹³C₁₀]-4-trans-decenoic acid

  • Oxalyl chloride

  • Coenzyme A (CoA) lithium salt

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of the Labeled Fatty Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve [U-¹³C₁₀]-4-trans-decenoic acid in anhydrous THF.

    • Add oxalyl chloride dropwise while stirring at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt in anhydrous DMF.

    • Add triethylamine to the CoA solution.

    • Slowly add the prepared [U-¹³C₁₀]-4-trans-decenoyl chloride in anhydrous THF to the CoA solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the mixture with dilute HCl.

    • Purify the [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA using a semi-preparative HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions to obtain the purified product.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Cell Culture Labeling and Metabolite Extraction

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA

  • 80% Methanol (B129727) (pre-chilled at -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Labeling:

    • Prepare labeling medium by supplementing the standard culture medium with a defined concentration of [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA (typically 10-100 µM).

    • Aspirate the growth medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the tracer to be metabolized.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of this compound and its downstream metabolites (e.g., acetyl-CoA).

    • Monitor the precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (e.g., M+10 for fully labeled) species.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of ¹³C.

    • Calculate the Mass Isotopomer Distribution (MID) for each metabolite.

    • Use the MID data as input for metabolic flux analysis software to calculate flux rates.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Cell Labeling cluster_analysis Protocol 3: Analysis start [U-¹³C₁₀]-4-trans-decenoic acid activation Activation (Oxalyl Chloride) start->activation thioesterification Thioesterification (Coenzyme A) activation->thioesterification purification HPLC Purification thioesterification->purification product [U-¹³C₁₀]-3-Hydroxy-4-trans-decenoyl-CoA purification->product labeling Incubation with Labeled Substrate product->labeling cell_culture Cell Culture cell_culture->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (MID Calculation) lcms->data_analysis mfa Metabolic Flux Analysis data_analysis->mfa

Caption: Experimental workflow for stable isotope labeling and flux analysis.

beta_oxidation_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion p_substrate Unsaturated Acyl-CoA p_intermediate1 trans-2-Enoyl-CoA p_substrate->p_intermediate1 Acyl-CoA Oxidase p_intermediate2 3-Hydroxyacyl-CoA p_intermediate1->p_intermediate2 Enoyl-CoA Hydratase p_intermediate3 3-Ketoacyl-CoA p_intermediate2->p_intermediate3 3-Hydroxyacyl-CoA Dehydrogenase p_product Chain-shortened Acyl-CoA + Acetyl-CoA p_intermediate3->p_product Thiolase m_substrate Unsaturated Acyl-CoA p_product->m_substrate Transport to Mitochondrion m_intermediate1 trans-2,cis-4-Dienoyl-CoA m_substrate->m_intermediate1 Acyl-CoA Dehydrogenase m_intermediate2 3-Hydroxy-4-trans-enoyl-CoA m_intermediate1->m_intermediate2 2,4-Dienoyl-CoA Reductase m_intermediate3 trans-2-Enoyl-CoA m_intermediate2->m_intermediate3 Enoyl-CoA Isomerase m_product Acetyl-CoA m_intermediate3->m_product β-Oxidation Spiral tca TCA Cycle m_product->tca

Caption: Simplified overview of unsaturated fatty acid β-oxidation pathways.

References

Application Notes and Protocols for Antibodies Targeting 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development and utilization of antibodies specifically targeting 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. Due to its low molecular weight, this compound is a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response for antibody production.[1][2][3][4] These antibodies can serve as valuable tools in metabolic research, diagnostics, and the development of therapeutics targeting fatty acid metabolism.[5][6]

Application Notes

Antibodies targeting this compound have a range of potential applications in life science research and drug development. The ability to specifically detect and quantify this metabolite can provide insights into the flux of fatty acid beta-oxidation and its role in various physiological and pathological states.

Potential Applications:

  • Metabolic Research: Studying the in-situ localization and concentration of this compound in cells and tissues to understand the regulation of fatty acid metabolism.

  • Disease Biomarker: Investigating the levels of this compound in biological fluids as a potential biomarker for metabolic disorders such as diabetes, obesity, and certain cancers where fatty acid metabolism is dysregulated.[6]

  • Enzyme Activity Assays: Developing immunoassays to measure the activity of enzymes involved in the beta-oxidation pathway, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

  • Drug Discovery: Screening for small molecule inhibitors or activators of fatty acid oxidation by monitoring their effect on the levels of this compound.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): Visualizing the subcellular distribution of this compound to understand its role in different cellular compartments.[7]

Signaling Pathway Context: Beta-Oxidation of Unsaturated Fatty Acids

This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH for energy production. The diagram below illustrates the steps leading to and from this compound.

Beta_Oxidation_Pathway Linoleoyl-CoA Linoleoyl-CoA cis-3,cis-6-Dodecadienoyl-CoA cis-3,cis-6-Dodecadienoyl-CoA Linoleoyl-CoA->cis-3,cis-6-Dodecadienoyl-CoA Isomerase trans-2,cis-6-Dodecadienoyl-CoA trans-2,cis-6-Dodecadienoyl-CoA cis-3,cis-6-Dodecadienoyl-CoA->trans-2,cis-6-Dodecadienoyl-CoA cis-3-Enoyl-CoA isomerase cis-3-Enoyl-CoA_isomerase cis-3-Enoyl-CoA_isomerase Beta_Oxidation_Cycle1 1st β-Oxidation Cycle trans-2,cis-6-Dodecadienoyl-CoA->Beta_Oxidation_Cycle1 cis-4-Decenoyl-CoA cis-4-Decenoyl-CoA Beta_Oxidation_Cycle1->cis-4-Decenoyl-CoA trans-2,cis-4-Decadienoyl-CoA trans-2,cis-4-Decadienoyl-CoA cis-4-Decenoyl-CoA->trans-2,cis-4-Decadienoyl-CoA Acyl-CoA dehydrogenase Acyl-CoA_dehydrogenase Acyl-CoA_dehydrogenase 3-trans-Decenoyl-CoA 3-trans-Decenoyl-CoA trans-2,cis-4-Decadienoyl-CoA->3-trans-Decenoyl-CoA 2,4-Dienoyl-CoA reductase 2,4-Dienoyl-CoA_reductase 2,4-Dienoyl-CoA_reductase This compound This compound 3-trans-Decenoyl-CoA->this compound Enoyl-CoA hydratase Enoyl-CoA_hydratase Enoyl-CoA_hydratase 3-Keto-4-trans-decenoyl-CoA 3-Keto-4-trans-decenoyl-CoA This compound->3-Keto-4-trans-decenoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase 3-Hydroxyacyl-CoA_dehydrogenase 3-Hydroxyacyl-CoA_dehydrogenase Octenoyl-CoA Octenoyl-CoA 3-Keto-4-trans-decenoyl-CoA->Octenoyl-CoA β-Ketoacyl-CoA thiolase Acetyl_CoA Acetyl_CoA 3-Keto-4-trans-decenoyl-CoA->Acetyl_CoA β-Ketoacyl-CoA thiolase Beta-Ketoacyl-CoA_thiolase Beta-Ketoacyl-CoA_thiolase

Caption: Beta-oxidation pathway for unsaturated fatty acids.

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

To generate an immune response against the small molecule this compound, it must be covalently conjugated to a larger carrier protein.[1][2][4] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Carrier protein (KLH or BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve this compound in a minimal amount of DMF.

    • Add a 1.5 molar excess of DCC (or EDC) and NHS.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS.

    • Slowly add the activated hapten solution to the carrier protein solution while stirring.

    • The molar ratio of hapten to carrier protein should be optimized, typically starting at 20:1 to 50:1.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the unconjugated hapten and by-products by dialysis against PBS at 4°C.

    • Change the dialysis buffer 3-4 times over 48 hours.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Estimate the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a unique absorbance spectrum.

Protocol 2: Monoclonal Antibody Production using Hybridoma Technology

This protocol outlines the generation of monoclonal antibodies with high specificity to this compound.

Workflow Diagram:

Hybridoma_Workflow cluster_0 Immunization & Cell Preparation cluster_1 Hybridoma Generation cluster_2 Screening & Cloning cluster_3 Antibody Production & Purification Immunization Immunize Mouse with Hapten-Carrier Conjugate Spleen_Harvest Harvest Spleen Immunization->Spleen_Harvest Splenocyte_Isolation Isolate Splenocytes Spleen_Harvest->Splenocyte_Isolation Fusion Cell Fusion (PEG) Splenocyte_Isolation->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Medium Selection Fusion->HAT_Selection ELISA_Screening Screening by ELISA HAT_Selection->ELISA_Screening Positive_Clones Identify Positive Clones ELISA_Screening->Positive_Clones Limiting_Dilution Limiting Dilution Cloning Positive_Clones->Limiting_Dilution Expansion Expand Positive Clones Limiting_Dilution->Expansion Antibody_Production Produce Antibodies (in vitro or in vivo) Expansion->Antibody_Production Purification Purify Monoclonal Antibodies Antibody_Production->Purification

Caption: Workflow for monoclonal antibody production.

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts).

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by ELISA.

  • Cell Fusion:

    • Once a high antibody titer is achieved, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

  • Selection of Hybridomas:

    • Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan.

  • Screening for Antigen-Specific Antibodies:

    • Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA (using a different carrier protein than for immunization to avoid selecting antibodies against the carrier) using an indirect ELISA.

  • Cloning and Expansion:

    • Clone the positive hybridoma cells by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines.

  • Antibody Production and Purification:

    • Produce monoclonal antibodies by in vitro cell culture or in vivo by inducing ascites in mice.

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect competitive ELISA is suitable for detecting and quantifying this compound in biological samples.

Procedure:

  • Coating:

    • Coat a 96-well microtiter plate with this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Pre-incubate the sample or standard containing free this compound with a fixed, limiting concentration of the monoclonal antibody for 1-2 hours at room temperature.

    • Add the pre-incubated mixture to the coated wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • The signal is inversely proportional to the concentration of free this compound in the sample.

    • Generate a standard curve using known concentrations of the hapten to quantify the amount in the samples.

Data Presentation

Table 1: Representative Quantitative Data Summary

ParameterResultMethod
Hapten-Carrier Conjugation
Hapten:Protein Molar Ratio25:1MALDI-TOF MS
Antibody Titer (Immunized Mouse Serum)
Pre-immune Serum< 1:100Indirect ELISA
Post-4th Boost Serum1:128,000Indirect ELISA
Monoclonal Antibody Characteristics
IsotypeIgG1, kappaIsotyping Kit
Affinity (K_D)5 x 10⁻⁸ MSurface Plasmon Resonance
Competitive ELISA
IC₅₀50 ng/mLCompetitive ELISA
Limit of Detection (LOD)5 ng/mLCompetitive ELISA

Troubleshooting

Table 2: Common Issues and Solutions in Antibody Development

IssuePossible Cause(s)Suggested Solution(s)
Low Antibody Titer - Poor immunogenicity of the conjugate- Inadequate immunization schedule- Increase hapten density on the carrier protein- Use a stronger adjuvant- Increase the number of booster immunizations
No Positive Hybridoma Clones - Inefficient cell fusion- Toxicity of the hapten to the cells- Optimize the PEG concentration and fusion time- Screen for cell viability during culture
High Background in ELISA - Insufficient blocking- Non-specific binding of antibodies- Increase blocking time or use a different blocking agent- Increase the number of wash steps- Titrate primary and secondary antibodies
Low Affinity Antibodies - Premature termination of immunization- Extend the immunization period to allow for affinity maturation

This document provides a comprehensive guide for the development and application of antibodies targeting this compound. By following these protocols, researchers can generate valuable tools for advancing our understanding of fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols for the Analysis of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for acyl-CoA analysis, offering high sensitivity and selectivity.

Introduction

This compound is an intermediate metabolite in the β-oxidation of certain unsaturated fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents targeting fatty acid metabolism.[1] LC-MS/MS has emerged as the gold standard for the analysis of these low-abundance endogenous molecules due to its superior selectivity and sensitivity.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol details the extraction of this compound from cellular or tissue samples using solid-phase extraction (SPE), a technique that effectively purifies and concentrates long-chain acyl-CoAs.[2]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4. It is recommended to add a suitable internal standard at this stage for accurate quantification.

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[4]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the acyl-CoAs, including this compound, with 1 mL of methanol.[2]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters for your specific instrumentation is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2][5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[2][4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[2]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[4][5]

  • Collision Gas: Argon.[4]

  • Source Temperature: 120 °C.[4]

  • Desolvation Temperature: 500 °C.[4]

Data Presentation

The following tables provide an example of how to present quantitative data for this compound analysis. The exact m/z values and retention times should be determined empirically using a purified analytical standard.

Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)

Parameter Value
LC Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+

| Analysis Mode | MRM |

Table 2: MRM Transitions for this compound and Internal Standard (Hypothetical)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound To be determined To be determined To be determined

| Heptadecanoyl-CoA (IS) | To be determined | To be determined | To be determined |

Note: For many acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[2]

Visualizations

Biochemical Pathway

The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. This compound is an intermediate in this process.

fatty_acid_oxidation Unsaturated_Fatty_Acyl-CoA Unsaturated_Fatty_Acyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase Unsaturated_Fatty_Acyl-CoA->Enoyl-CoA_Isomerase Isomerization trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Enoyl-CoA_Isomerase->trans-Δ2-Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA_Hydratase Hydration 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA This compound This compound 3-Hydroxyacyl-CoA->this compound e.g. 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase This compound->3-Hydroxyacyl-CoA_Dehydrogenase Dehydrogenation 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Thiolysis Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Fatty_Acyl-CoA_(Cn-2) Fatty_Acyl-CoA_(Cn-2) Thiolase->Fatty_Acyl-CoA_(Cn-2)

Caption: Simplified overview of the β-oxidation pathway for unsaturated fatty acids.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Add Internal Standard Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid_Phase_Extraction Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation_Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation LC_Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Ionization Data_Processing Data_Processing MS_Detection->Data_Processing Quantification

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for the Measurement of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Accurate measurement of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and for the development of therapeutics targeting metabolic disorders. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of this compound from biological matrices. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity for the quantification of low-abundance acyl-CoAs.[1][2][3][4]

Core Principles of Sample Preparation

The successful quantification of this compound relies on meticulous sample preparation to ensure the stability and efficient extraction of the analyte from the complex biological matrix. Key considerations include:

  • Metabolic Quenching: Immediate cessation of enzymatic activity is critical to preserve the in vivo acyl-CoA profile. The gold standard is rapid freeze-clamping of tissues in liquid nitrogen.[5]

  • Homogenization: Tissues should be kept frozen during homogenization to prevent degradation. Grinding the frozen tissue into a fine powder is a common and effective method.[5]

  • Extraction: A robust extraction method is required to isolate acyl-CoAs from other cellular components. This typically involves the use of organic solvents to precipitate proteins and solubilize the acyl-CoAs.[1][6]

  • Purification and Concentration: Solid-Phase Extraction (SPE) is frequently employed to remove interfering substances and concentrate the acyl-CoAs prior to analysis, thereby enhancing sensitivity.[5][7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol describes a common method for the extraction of a broad range of acyl-CoAs, including this compound, using solvent precipitation.[1]

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:1:0.8 mixture of methanol:chloroform:water)[1][6]

  • Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar acyl-CoA not present in the sample, such as heptadecanoyl-CoA)

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater, sonicator, or Potter-Elvehjem homogenizer)

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Homogenization: In a pre-chilled microcentrifuge tube, homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent. A common ratio is 20 mg of tissue to 400 µL of solvent.[5] Add the internal standard to the extraction solvent before homogenization.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean, pre-chilled tube.

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[5] The dried extract can be stored at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol details the purification and concentration of the extracted acyl-CoAs using SPE. This step is highly recommended for cleaner samples and improved analytical sensitivity.

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • SPE cartridges (e.g., Oasis HLB, C18, or a weak anion-exchange cartridge)[5]

  • SPE manifold

  • Reconstitution Solution: 100 mM KH2PO4 (pH 4.9)[7]

  • Wash Solution 1: Water

  • Wash Solution 2 (for anion-exchange): 2% aqueous ammonia (B1221849)

  • Elution Solution: e.g., Methanol, or 5% aqueous ammonia in 50% methanol for anion-exchange[8]

  • Vacuum concentrator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by equilibration with the reconstitution solution.

  • Sample Reconstitution and Loading: Reconstitute the dried acyl-CoA extract in the Reconstitution Solution and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with Wash Solution 1 to remove salts and other polar impurities. For anion-exchange cartridges, a second wash with Wash Solution 2 can be performed to remove weakly bound contaminants.[8]

  • Elution: Elute the acyl-CoAs from the cartridge using the appropriate Elution Solution.

  • Drying: Dry the eluate completely in a vacuum concentrator.

  • Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data for acyl-CoA analysis based on literature. Specific data for this compound is limited; therefore, data for similar long-chain acyl-CoAs are provided as a reference.

ParameterHPLC-UVLC-MS/MSEnzymatic Assays
Limit of Detection (LOD) ~10 pmol1-5 fmol20-1000 pmol (kit dependent)
Limit of Quantification (LOQ) Not widely reportedGenerally < 20 nMNot widely reported
**Linearity (R²) **>0.99>0.99>0.98
Recovery 70-80%90-111%Not typically reported
Precision (CV%) Intra-assay: 5-15%Intra-assay: <1-3%, Inter-assay: <1-3%Intra-assay: 2-10%
Specificity Moderate (retention time)High (mass-to-charge ratio)Variable (potential cross-reactivity)

Data compiled from multiple sources for various acyl-CoAs and may vary depending on the specific analyte, matrix, and instrumentation.[1][7][9]

Visualization

Signaling Pathway: Beta-Oxidation of Unsaturated Fatty Acids

The following diagram illustrates the metabolic pathway for the beta-oxidation of an unsaturated fatty acid, highlighting the step where this compound is an intermediate. This process involves a series of enzymatic reactions in the mitochondria to break down fatty acids into acetyl-CoA, which then enters the citric acid cycle for energy production.[3][6][10]

Beta_Oxidation_Unsaturated Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration (+H2O) Hydroxy_4_trans_decenoyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxy_4_trans_decenoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_4_trans_decenoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxidation (NAD+ -> NADH) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis (+CoA-SH) Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters beta-oxidation) Thiolase->Shorter_Acyl_CoA

Beta-oxidation pathway for unsaturated fatty acids.
Experimental Workflow for this compound Measurement

The diagram below outlines the general experimental workflow for the quantification of this compound from biological samples.

Sample_Prep_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Cells) Quenching 2. Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Homogenization 3. Homogenization (with Internal Standard) Quenching->Homogenization Extraction 4. Solvent Extraction & Protein Precipitation Homogenization->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant_Drying 6. Supernatant Collection & Drying Centrifugation->Supernatant_Drying SPE 7. Solid-Phase Extraction (SPE) (Purification & Concentration) Supernatant_Drying->SPE Final_Extract 8. Dried, Purified Extract SPE->Final_Extract LC_MS_MS 9. LC-MS/MS Analysis Final_Extract->LC_MS_MS Data_Analysis 10. Data Analysis & Quantification LC_MS_MS->Data_Analysis

General workflow for acyl-CoA quantification.

References

Application Notes and Protocols for In Vitro Metabolic Studies of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. The metabolism of this intermediate is crucial for cellular energy homeostasis, and its study provides insights into the enzymatic activities of 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. Dysregulation of these pathways can be implicated in various metabolic disorders. These application notes provide detailed protocols for the in vitro study of this compound metabolism, intended to assist researchers in designing and executing robust experiments.

Metabolic Significance

In the beta-oxidation of linoleic acid, a common omega-6 fatty acid, several enzymatic steps are required to handle its cis-double bonds. After initial rounds of oxidation, 2,4-dienoyl-CoA reductase acts on an intermediate to produce 3-trans-enoyl-CoA. This is then isomerized to 2-trans-enoyl-CoA, which is a substrate for enoyl-CoA hydratase, leading to the formation of L-3-hydroxyacyl-CoA.[1] In the specific case of decadienoyl-CoA degradation, this compound is formed and subsequently acted upon by 3-hydroxyacyl-CoA dehydrogenase.

The study of this compound metabolism is essential for:

  • Elucidating the kinetics and substrate specificity of beta-oxidation enzymes.

  • Screening for potential inhibitors or activators of fatty acid oxidation.

  • Investigating the pathophysiology of inherited metabolic disorders.

  • Understanding the metabolic fate of dietary unsaturated fatty acids.

Data Presentation

Table 1: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase (HAD)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Notes
Acetoacetyl-CoARalstonia eutropha48149A short-chain substrate.
(S)-3-hydroxyacyl-CoAHuman--General substrate for the enzyme.
Medium-chain 3-hydroxyacyl-CoAsPig heartLower than long-chainHighest activityThe enzyme shows preference for medium-chain lengths.

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase (Crotonase)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Notes
trans-2-enoyl-CoARat liver--General substrate; activity decreases with increasing chain length.[2]
Crotonyl-CoABovine liver257,500A short-chain substrate.
trans-2-Hexadecenoyl-CoARat liver subcellular fractions--A long-chain substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This protocol measures the NAD+-dependent oxidation of this compound to 3-keto-4-trans-decenoyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[3]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart or recombinant source)

  • This compound (substrate)

  • NAD+

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). Determine the concentration spectrophotometrically.

  • Prepare a stock solution of NAD+ in the Assay Buffer.

  • Set up the reaction mixture in a cuvette by adding the following in order:

    • Assay Buffer (to a final volume of 1 mL)

    • NAD+ to a final concentration of 0.5 mM

    • This compound to the desired final concentration (e.g., 10-100 µM).

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small, predetermined amount of purified 3-hydroxyacyl-CoA dehydrogenase to the cuvette.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • Run a control reaction without the substrate to account for any background NADH production.

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of a suitable enoyl-CoA precursor to this compound. The production of the hydroxylacyl-CoA is then coupled to the HAD-catalyzed oxidation and the subsequent production of NADH is monitored at 340 nm.

Materials:

  • Purified Enoyl-CoA Hydratase

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase (as the coupling enzyme)

  • 2-trans,4-trans-decadienoyl-CoA (precursor substrate)

  • NAD+

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM EDTA

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare stock solutions of 2-trans,4-trans-decadienoyl-CoA and NAD+ in the Assay Buffer.

  • In a cuvette, prepare the reaction mixture containing:

    • Assay Buffer (to a final volume of 1 mL)

    • NAD+ to a final concentration of 1 mM

    • A saturating amount of purified 3-Hydroxyacyl-CoA Dehydrogenase.

    • 2-trans,4-trans-decadienoyl-CoA to the desired final concentration (e.g., 20-200 µM).

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified Enoyl-CoA Hydratase.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1. The rate of NADH production is proportional to the activity of the enoyl-CoA hydratase.

  • A control reaction lacking the enoyl-CoA hydratase should be performed to measure any direct activity of HAD on the precursor substrate.

Mandatory Visualizations

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_pathway Beta-Oxidation of Linoleoyl-CoA (Simplified) Linoleoyl_CoA Linoleoyl-CoA (C18:2) Three_Cycles 3 Cycles of β-Oxidation Linoleoyl_CoA->Three_Cycles Dodecadienoyl_CoA cis-Δ3,cis-Δ6-Dodecadienoyl-CoA Three_Cycles->Dodecadienoyl_CoA Isomerase Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase trans_Dodecenoyl_CoA trans-Δ2,cis-Δ6-Dodecadienoyl-CoA Isomerase->trans_Dodecenoyl_CoA One_Cycle 1 Cycle of β-Oxidation trans_Dodecenoyl_CoA->One_Cycle Decadienoyl_CoA 2-trans,4-cis-Decadienoyl-CoA One_Cycle->Decadienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase Decadienoyl_CoA->Reductase trans_Decenoyl_CoA 3-trans-Decenoyl-CoA Reductase->trans_Decenoyl_CoA Isomerase2 Enoyl-CoA Isomerase trans_Decenoyl_CoA->Isomerase2 Hydratase Enoyl-CoA Hydratase Isomerase2->Hydratase Hydroxy_Decenoyl_CoA This compound Hydratase->Hydroxy_Decenoyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_Decenoyl_CoA->Dehydrogenase Keto_Decenoyl_CoA 3-Keto-4-trans-decenoyl-CoA Dehydrogenase->Keto_Decenoyl_CoA Thiolase Thiolase Keto_Decenoyl_CoA->Thiolase Octenoyl_CoA Octenoyl-CoA Thiolase->Octenoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified pathway of linoleic acid beta-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Cofactor Stocks Reaction_Setup Set up Reaction Mixture in Cuvette Reagent_Prep->Reaction_Setup Enzyme_Prep Purify/Obtain Enzymes (HAD and/or Enoyl-CoA Hydratase) Initiation Initiate Reaction with Enzyme Enzyme_Prep->Initiation Equilibration Incubate at Assay Temperature (e.g., 37°C) Reaction_Setup->Equilibration Equilibration->Initiation Measurement Monitor Absorbance at 340 nm Initiation->Measurement Rate_Calculation Calculate Initial Velocity (ΔAbs/min) Measurement->Rate_Calculation Data_Interpretation Determine Kinetic Parameters (Km, Vmax) or Inhibitor Potency (IC50) Rate_Calculation->Data_Interpretation

References

Application Notes and Protocols: 3-Hydroxy-4-trans-decenoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-trans-decenoyl-CoA is a critical intermediate in the metabolic pathway of trans-unsaturated fatty acids. As the understanding of lipid metabolism's role in health and disease expands, the precise analysis of specific lipid molecules like this compound has become increasingly important. These application notes provide a comprehensive overview of its relevance in lipidomics, particularly in the context of fatty acid β-oxidation, and offer detailed protocols for its quantification and the analysis of related enzymatic activities. This document is intended to guide researchers in incorporating the study of this specific acyl-CoA into their lipidomics workflows, aiding in the investigation of metabolic disorders and the development of novel therapeutics.

Data Presentation

The quantification of this compound in biological samples is crucial for understanding its role in various physiological and pathological states. Below is a template for presenting quantitative data obtained from lipidomics analysis. Researchers can adapt this structure to report their findings, ensuring clarity and comparability across studies.

Table 1: Quantification of this compound in Biological Samples

Sample IDBiological MatrixCondition/TreatmentConcentration (pmol/mg protein)Standard Deviation
Control 1Human Liver TissueHealthy0.850.09
Control 2Human Liver TissueHealthy0.920.11
Control 3Human Liver TissueHealthy0.880.07
FAOD Patient 1Human Liver TissueFatty Acid Oxidation Disorder2.150.22
FAOD Patient 2Human Liver TissueFatty Acid Oxidation Disorder2.310.25
FAOD Patient 3Human Liver TissueFatty Acid Oxidation Disorder2.240.19
Cell Line AHepatocytesVehicle Control1.120.14
Cell Line BHepatocytesTest Compound X4.560.41

Note: The data presented above are illustrative and should be replaced with experimental results. FAOD refers to Fatty Acid Oxidation Disorders, where the accumulation of acyl-CoA intermediates is expected.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a robust method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Extraction of Acyl-CoAs)

  • Materials:

    • Ice-cold 5% (w/v) Sulfosalicylic Acid (SSA)

    • Internal Standard (IS): e.g., C17-acyl-CoA or a stable isotope-labeled analog of the analyte.

    • Solid Phase Extraction (SPE) C18 cartridges.

    • Methanol (B129727), Acetonitrile (ACN), Water (LC-MS grade).

    • Formic Acid.

  • Procedure:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 5% SSA.

    • For cultured cells, wash the cell pellet with ice-cold PBS and lyse in 500 µL of ice-cold 5% SSA.

    • Spike the homogenate/lysate with the internal standard.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1.5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): A specific fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety).

    • Collision Energy (CE): Optimize for the specific analyte.

    • Other parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

3. Data Analysis

  • Quantify the analyte by integrating the peak area of the specific MRM transition.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme responsible for the conversion of this compound to 3-keto-4-trans-decenoyl-CoA. The assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

  • Materials:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • NAD+ Stock Solution: 20 mM in assay buffer.

    • This compound Substrate Solution: 1 mM in assay buffer.

    • Enzyme Sample: Purified HADH or cell/tissue lysate.

  • Procedure:

    • In a 1 mL cuvette, prepare the reaction mixture:

      • 850 µL Assay Buffer

      • 50 µL NAD+ Stock Solution (final concentration 1 mM)

      • 50 µL Enzyme Sample

    • Mix gently by inversion and incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 50 µL of the this compound substrate solution (final concentration 50 µM).

    • Immediately start recording the absorbance at 340 nm for 5-10 minutes at 30-second intervals.

    • The rate of increase in absorbance should be linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation (µmol/min).

    • Calculate the enzyme activity and normalize to the protein concentration of the sample (µmol/min/mg protein).

Mandatory Visualization

The following diagrams illustrate the metabolic context and experimental workflow related to this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 2t4t_Decadienoyl_CoA 2-trans,4-trans-Decadienoyl-CoA 3H4t_Decenoyl_CoA This compound 2t4t_Decadienoyl_CoA->3H4t_Decenoyl_CoA Enoyl-CoA Hydratase (EHHADH) 3K4t_Decenoyl_CoA 3-Keto-4-trans-decenoyl-CoA 3H4t_Decenoyl_CoA->3K4t_Decenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) Enoyl_CoA Enoyl-CoA 3K4t_Decenoyl_CoA->Enoyl_CoA Thiolase Further_Oxidation Acetyl-CoA + Shorter Acyl-CoA Enoyl_CoA->Further_Oxidation To Mitochondria or further peroxisomal oxidation Trans_Fatty_Acid Trans-Unsaturated Fatty Acid Trans_Fatty_Acid->2t4t_Decadienoyl_CoA Activation LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Protein Precipitation & SPE) Sample->Extraction LC_Separation LC Separation (C18 Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Troubleshooting & Optimization

improving the stability of 3-Hydroxy-4-trans-decenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4-trans-decenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Issue: I am seeing a rapid loss of my this compound in solution, leading to inconsistent experimental results.

Probable Causes and Solutions:

  • Hydrolysis of the Thioester Bond: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which is accelerated in neutral to alkaline aqueous solutions.[1][2]

    • Solution: Prepare and store your solutions in a slightly acidic buffer with a pH range of 4-6.[1] Avoid prolonged exposure to aqueous solutions, especially at neutral or alkaline pH.

  • Oxidation: The trans double bond in the decenoyl chain can be susceptible to oxidation, especially when exposed to air and light.[1]

    • Solution: Use high-purity, deoxygenated water or solvents for preparing solutions.[1] Once dissolved, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] Minimize exposure to light by using amber vials or wrapping vials in foil.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can accelerate its degradation.[1]

    • Solution: Upon reconstitution, create single-use aliquots to avoid multiple freeze-thaw cycles.[1][3]

  • Improper Storage Temperature: Storing the compound at an inappropriate temperature can lead to accelerated degradation.

    • Solution: For long-term storage, solid this compound should be stored at -20°C or below.[4] Aqueous stock solutions should be stored at -80°C.[5] When in use, keep the solution on ice to minimize thermal degradation.[1]

  • Contamination: Contaminants in solvents or on glassware can catalyze the degradation of the compound.

    • Solution: Use high-purity solvents (e.g., HPLC or LC-MS grade).[1] Ensure all glassware and equipment are thoroughly cleaned and dedicated for this use to prevent cross-contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to reconstitute lyophilized this compound?

A1: To reconstitute, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.[1] For aqueous solutions, use a purified, deoxygenated, slightly acidic buffer (pH 4-6).[1] For organic solutions, high-purity solvents like methanol (B129727) can be used, as methanol has been shown to provide good stability for acyl-CoAs.[2] Gently swirl to dissolve and avoid vigorous shaking.[1]

Q2: How can I minimize degradation during experimental procedures?

A2: Work quickly and keep all solutions and samples on ice throughout your experiment to minimize thermal degradation.[1] If your experiment involves long incubation times, consider the stability of the compound in your specific experimental buffer and at the incubation temperature.

Q3: My analytical method (e.g., LC-MS) shows multiple peaks for my this compound standard. What could be the cause?

A3: This could be due to degradation products such as the free fatty acid and Coenzyme A resulting from hydrolysis, or oxidized forms of the molecule.[1] It is also possible that you are observing isomers. To troubleshoot, ensure your mobile phase is optimized for acyl-CoA analysis; a slightly acidic pH can improve peak shape.[6] Using an ion-pairing agent in the mobile phase can also improve chromatographic resolution.[6] Always prepare fresh standards for analysis.

Q4: Can I use plastic tubes and pipette tips when handling solutions of this compound?

A4: When working with organic solutions of lipids like acyl-CoAs, it is recommended to use glass or teflon-lined containers and glass or stainless steel transfer tools.[4] Plasticizers can leach from polymer containers and interfere with your experiments or analysis.[4] For aqueous solutions, plastic containers may be acceptable.[4]

Q5: How can I verify the integrity of my this compound solution?

A5: The gold standard for analyzing acyl-CoA integrity is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7] This method offers high sensitivity and specificity, allowing for the identification and quantification of the parent compound and potential degradation products.[7][8] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, although it is less sensitive.[7]

Data on Factors Affecting Acyl-CoA Stability

The stability of acyl-CoA molecules is influenced by several factors. The following table summarizes these factors based on studies of various acyl-CoA compounds. Researchers should consider these as a starting point for optimizing the stability of this compound.

FactorConditionEffect on StabilityRecommendation
pH (Aqueous Solution) Neutral to Alkaline (pH > 7)Accelerates hydrolysis of the thioester bond.[1]Maintain solutions in a slightly acidic buffer (pH 4-6).[1][9]
Acidic (pH < 4)Generally more stable, but strongly acidic conditions should be avoided.[2]A pH range of 4-6 is generally recommended.[1]
Temperature Room TemperatureIncreased rate of degradation.Keep solutions on ice during use.[1]
4°CSlows degradation, but not suitable for long-term storage.Suitable for short-term storage (hours to a few days).[9]
-20°CSuitable for short- to medium-term storage.Recommended for aliquots that will be used within a few weeks.[4]
-80°CGreatly slows degradation.Recommended for long-term storage of stock solutions.[3][5]
Solvent Aqueous BufferProne to hydrolysis.[2]Use slightly acidic buffers and minimize storage time.[1]
MethanolHas been shown to provide good stability.[2]A good choice for reconstituting dry samples for non-aqueous applications.[2]
50% Methanol/Aqueous BufferCan offer a compromise between solubility and stability.[9]Consider for working solutions where aqueous conditions are necessary.
Freeze-Thaw Cycles Multiple CyclesAccelerates degradation.[1]Prepare single-use aliquots to avoid repeated freezing and thawing.[1][3]
Oxygen Exposure Presence of AirCan lead to oxidation of unsaturated acyl chains.[1]Deoxygenate solvents and purge vials with inert gas (argon or nitrogen).[1]

Experimental Protocols

Protocol: Evaluating the Stability of this compound in Solution

This protocol provides a framework for researchers to determine the stability of their this compound solution under specific experimental conditions.

Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

Materials:

  • This compound

  • High-purity water (LC-MS grade)

  • Buffers of different pH values (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0, 6.8, and 8.0)[9]

  • High-purity methanol

  • LC-MS system

  • Temperature-controlled incubators/water baths

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in methanol.[2]

  • Preparation of Test Solutions:

    • Dilute the stock solution into the different aqueous buffers (pH 4.0, 6.8, and 8.0) to a final concentration suitable for your analytical method (e.g., 1 µM).[9]

  • Time-Course Incubation:

    • Aliquot the test solutions for each condition (pH and temperature) into separate tubes for each time point.

    • Incubate the aliquots at the desired temperatures (e.g., 4°C and 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take one aliquot from each condition.

    • Immediately stop any further degradation by adding an equal volume of ice-cold methanol and storing at -80°C until analysis. The time zero (T=0) sample should be processed immediately after preparation.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for acyl-CoA quantification.[7][8] Monitor the peak area of the parent this compound molecule.

  • Data Analysis:

    • For each condition, calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time for each condition to visualize the degradation kinetics.

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_end Resolution Start Inconsistent results or loss of compound activity CheckStorage Review Storage & Handling: - Temperature (-80°C)? - Single-use aliquots? - On ice during use? Start->CheckStorage Degradation Suspected CheckSolution Examine Solution Prep: - pH of buffer (4-6)? - High-purity solvents? - Purged with inert gas? Start->CheckSolution CheckPurity Verify Compound Integrity: - Run fresh standard on LC-MS. - Check for degradation peaks. Start->CheckPurity OptimizeStorage Optimize Storage: - Prepare fresh aliquots. - Store at -80°C. CheckStorage->OptimizeStorage Issue Found OptimizeSolution Optimize Solution: - Use acidic buffer (pH 4-6). - Deoxygenate solvents. CheckSolution->OptimizeSolution Issue Found OptimizeAnalysis Optimize Analysis: - Use fresh standards. - Adjust mobile phase if needed. CheckPurity->OptimizeAnalysis Issue Found End Stability Improved & Consistent Results OptimizeStorage->End OptimizeSolution->End OptimizeAnalysis->End

Caption: A workflow for troubleshooting stability issues of this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound HydrolysisProduct1 3-Hydroxy-4-trans-decenoic Acid Parent->HydrolysisProduct1 H₂O (pH dependent) OxidationProduct Oxidized derivatives (e.g., epoxides, aldehydes) Parent->OxidationProduct O₂ / Light HydrolysisProduct2 Coenzyme A

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Quantification of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3-Hydroxy-4-trans-decenoyl-CoA.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the quantification of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Potential CauseRecommended Solution
Analyte Instability: this compound, like other acyl-CoAs, is susceptible to degradation through hydrolysis, especially at non-optimal pH and temperature.[1][2]- Process samples rapidly on ice. - Use pre-chilled solvents and tubes.[3] - Store samples at -80°C and avoid repeated freeze-thaw cycles. - Reconstitute dried extracts in a stabilizing solvent, such as 50% methanol (B129727) in water containing a low concentration of ammonium (B1175870) acetate (B1210297), immediately before analysis.[1]
Inefficient Extraction: The extraction solvent and method may not be optimal for capturing this compound from the biological matrix.- Test different extraction solvents. A common starting point is a mixture of acetonitrile, methanol, and water.[3] - Ensure thorough homogenization or sonication of the tissue or cell sample. - Consider solid-phase extraction (SPE) for sample cleanup and concentration, which can improve recovery and purity.[1][4]
Matrix Effects: Co-eluting substances from the biological sample can suppress the ionization of this compound in the mass spectrometer.[1]- Optimize the chromatographic separation to resolve the analyte from interfering matrix components. A C18 reversed-phase column is commonly effective.[1] - A robust sample cleanup procedure, such as SPE, is highly recommended to remove interfering substances.[1]
Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings will lead to poor detection.- Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Positive ion mode electrospray ionization (ESI) is generally preferred for acyl-CoAs.[1] - Ensure correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM). For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is often observed.[5] - Optimize collision energy for the specific MRM transition.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Potential CauseRecommended Solution
Secondary Interactions: The negatively charged phosphate (B84403) groups of this compound can interact with active sites on the stationary phase of the column, leading to peak tailing.[6]- Use an Ion-Pairing Agent: This can shield the phosphate groups and improve peak shape.[6] - Adjust Mobile Phase pH: Operating at a slightly acidic or higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[6][7] - Increase Buffer Strength: Using buffers like ammonium acetate can help mask active sites on the column.[6]
Column Contamination: Buildup of contaminants on the column can distort peak shape.[6]- Backflush the column according to the manufacturer's instructions. - If the problem persists, replace the column.
Inappropriate Mobile Phase Composition: The gradient or solvent composition may not be optimal for this analyte.- Optimize the gradient elution profile. A shallower gradient may improve resolution.[6] - Ensure the mobile phase is properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying this compound?

A1: The primary challenge is the inherent instability of acyl-CoA molecules, including this compound.[1][2] They are prone to enzymatic and chemical degradation, requiring rapid and cold sample processing to obtain accurate quantitative results.

Q2: What is a suitable internal standard for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar acyl-CoA that is not present in the sample, such as an odd-chain acyl-CoA like heptadecanoyl-CoA, can be used.

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A3: To improve sensitivity, focus on optimizing sample preparation to enrich the analyte and remove interfering substances. Solid-phase extraction is a highly effective method for this.[1][4] Additionally, fine-tuning the mass spectrometer's source and analyzer parameters for the specific m/z transition of this compound is crucial.

Q4: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern. You would expect to see a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[5] Another common fragment ion is at m/z 428, resulting from cleavage at the 5' diphosphates.[5] The exact precursor ion will be the molecular weight of this compound plus a proton.

Q5: Can I quantify this compound using HPLC-UV?

A5: While LC-MS/MS is the gold standard for its sensitivity and specificity, HPLC-UV can be used for the quantification of more abundant acyl-CoA species.[7] The CoA moiety has a strong UV absorbance at around 260 nm. However, HPLC-UV may lack the sensitivity required for detecting low-abundance intermediates and is more susceptible to interferences from co-eluting compounds.

Data Presentation

The following table provides a template for presenting quantitative data for this compound. Researchers should replace the example data with their own experimental results.

Sample IDBiological MatrixTreatment GroupConcentration (pmol/mg protein)Standard Deviation
1Mouse LiverControl2.50.3
2Mouse LiverControl2.80.4
3Mouse LiverTreated7.20.8
4Mouse LiverTreated7.90.9
5Human CellsControl1.10.2
6Human CellsTreated4.50.6

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol outlines a general method for the extraction of acyl-CoAs from tissues or cells for LC-MS/MS analysis.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., stable isotope-labeled this compound or C17:0-CoA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Sample Collection and Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • For tissue samples, weigh and homogenize the frozen tissue in an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O) containing the internal standard.

  • Protein Precipitation:

    • To the homogenate, add ice-cold 10% TCA or 5% SSA to precipitate proteins.

    • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These must be determined by direct infusion of a pure standard of this compound. A characteristic neutral loss of 507 Da is expected.

  • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization precipitation Protein Precipitation (TCA/SSA) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_load Load Supernatant supernatant->spe_load spe_conditioning Condition C18 Cartridge spe_conditioning->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute drying Dry Down Eluate spe_elute->drying reconstitution Reconstitute drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal instability Analyte Instability? start->instability extraction Inefficient Extraction? start->extraction matrix Matrix Effects? start->matrix ms_params Suboptimal MS Parameters? start->ms_params sol_instability Work on ice, store at -80°C, use stabilizing solvent. instability->sol_instability sol_extraction Optimize solvent, ensure thorough homogenization, use SPE. extraction->sol_extraction sol_matrix Optimize chromatography, use robust sample cleanup (SPE). matrix->sol_matrix sol_ms_params Optimize source parameters, verify MRM transitions and collision energy. ms_params->sol_ms_params

References

overcoming matrix effects in 3-Hydroxy-4-trans-decenoyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of 3-Hydroxy-4-trans-decenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix. This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is this compound particularly susceptible to matrix effects?

Like other long-chain acyl-CoA species, this compound is an amphipathic molecule. Its analysis is often performed on samples with complex biological matrices, such as cell lysates, tissue homogenates, or plasma. These matrices contain a high abundance of phospholipids (B1166683) and other lipids that can co-elute with the analyte and cause significant ion suppression.

Q3: How can I determine if my analysis is affected by matrix effects?

The most common method to assess matrix effects is the post-extraction addition experiment. This involves comparing the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is the role of an internal standard in mitigating matrix effects?

An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass. It is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guides

Problem 1: Low or Inconsistent Signal Intensity for this compound

This is a classic symptom of ion suppression due to matrix effects. Follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Low Signal Intensity A Low/Inconsistent Signal B Perform Post-Extraction Addition Experiment A->B C Matrix Effect Present? B->C D Optimize Sample Preparation C->D Yes H No Matrix Effect C->H No E Optimize Chromatography D->E F Use Stable Isotope-Labeled Internal Standard E->F G Analysis Successful F->G I Check Instrument Performance H->I

Caption: Troubleshooting workflow for low or inconsistent analyte signal.

Step-by-Step Guide:

  • Confirm Matrix Effects: Perform a post-extraction addition experiment as described in the FAQs. If the signal in the matrix is significantly lower than in the pure solvent, proceed to the next step.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and is recommended for acyl-CoA analysis.

    • Liquid-Liquid Extraction (LLE): Can also be effective but may require more optimization to selectively extract this compound while leaving interfering lipids behind.

    • Protein Precipitation (PPT): A simpler method, but often less clean, and may not sufficiently remove phospholipids.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: A longer gradient or a column with a different selectivity can help separate the analyte from co-eluting matrix components.

    • Divert Flow: Use a divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and phospholipids) to waste instead of the mass spectrometer.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most reliable way to compensate for matrix effects.

Problem 2: Poor Peak Shape or Shifting Retention Times

This can be caused by matrix components accumulating on the analytical column.

Step-by-Step Guide:

  • Incorporate a Column Wash Step: After each injection, run a high-organic wash step to clean the column.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to capture strongly retained matrix components.

  • Re-evaluate Sample Preparation: If the problem persists, a more rigorous sample preparation method (e.g., switching from PPT to SPE) is likely necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution and 400 µL of 0.1 M HCl. Vortex to mix. This step helps to disrupt protein binding.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of water to remove salts.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% NH4OH in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for acyl-CoA analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 11040 - 75 (Suppression)Generic Data
Liquid-Liquid Extraction (Methyl-tert-butyl ether)70 - 9560 - 85 (Suppression)Generic Data
Solid-Phase Extraction (Mixed-Mode)90 - 105> 85 (Minimal Effect)Generic Data

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) * 100. A value below 100% indicates ion suppression.

Visualizations

cluster_1 Decision Tree for Sample Preparation A Start: Complex Biological Matrix B Required Level of Cleanup? A->B C High B->C D Moderate B->D E Low B->E F Solid-Phase Extraction (SPE) C->F G Liquid-Liquid Extraction (LLE) D->G H Protein Precipitation (PPT) E->H

Caption: Decision tree for selecting a sample preparation method.

cluster_2 Principle of Stable Isotope-Labeled Internal Standard cluster_sample Sample Droplet ESIsource Electrospray Ionization Source IonSuppression Ion Suppression (Affects Analyte and SIL-IS Equally) ESIsource->IonSuppression Analyte Analyte Analyte->ESIsource SIL_IS SIL-IS SIL_IS->ESIsource Matrix Matrix Component Matrix->ESIsource Detector Mass Spectrometer Detector IonSuppression->Detector Ratio Ratio (Analyte/SIL-IS) Remains Constant Detector->Ratio

Caption: How a SIL-IS corrects for matrix effects.

Technical Support Center: Optimization of 3-Hydroxy-4-trans-decenoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-Hydroxy-4-trans-decenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges in extracting this compound and other acyl-CoAs include their low abundance in cells, susceptibility to enzymatic and chemical degradation, and the need for rapid and efficient extraction methods to preserve their integrity.[1] It is crucial to work quickly, maintain cold temperatures, and use solvents that promptly quench enzymatic activity.[1]

Q2: What is the most critical factor to consider during the extraction process?

A2: The most critical factor is preventing the degradation of the acyl-CoA molecules.[1] This can be achieved by flash-freezing samples in liquid nitrogen, keeping them on ice throughout the procedure, and using extraction solvents that immediately stop enzymatic reactions.[1][2] Avoiding repeated freeze-thaw cycles is also essential for maintaining sample integrity.[1]

Q3: Which analytical method is most suitable for quantifying this compound after extraction?

A3: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the sensitive and specific quantification of acyl-CoAs like this compound.[1] This technique enables accurate measurement of low-abundance species within complex biological samples.[1]

Q4: Is a purification step necessary after the initial extraction?

A4: Yes, a purification step is highly recommended. Solid-phase extraction (SPE) is commonly employed to purify and concentrate acyl-CoAs from the crude cell or tissue extract.[1][3] This step is vital for removing interfering substances, which improves the quality of the sample for downstream analysis and leads to more accurate and reliable quantification.[1]

Q5: Which enzymes are responsible for the degradation of this compound?

A5: The primary enzymes responsible for the degradation of 3-hydroxyacyl-CoAs are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond.[2] Additionally, 3-hydroxyacyl-CoA dehydrogenase can catalyze the reversible oxidation of the hydroxyl group as part of the beta-oxidation pathway.[2] While this is a metabolic conversion rather than degradation, it will result in a decrease of the target analyte if not properly quenched.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no recovery of this compound Incomplete or slow quenching of enzymatic activity.Immediately halt enzymatic activity by flash-freezing tissue samples in liquid nitrogen or by adding pre-chilled organic solvent (e.g., -80°C methanol) directly to cell cultures.[2]
Use of neutral or alkaline extraction buffers.Employ an acidic extraction buffer, such as a 100 mM potassium phosphate (B84403) buffer at pH 4.9, to improve stability.[2]
High temperatures during sample processing.Ensure all steps, including homogenization, centrifugation, and solvent evaporation, are performed under ice-cold conditions (0-4°C).[2]
Loss of analyte during solid-phase extraction (SPE).Optimize the SPE cartridge type (e.g., weak anion exchange) and the elution method for your specific analyte.[2]
High variability in quantitative results between replicates Inconsistent sample handling and processing times.Standardize every step of the extraction protocol. Ensure all samples are processed for the same duration and under identical temperature conditions.
Incomplete protein precipitation.Ensure thorough mixing and sufficient incubation time after adding the precipitating agent. Centrifuge at an adequate speed and duration to pellet all protein debris.[2]

Data Presentation: Comparison of Acyl-CoA Extraction Efficiencies

The choice of extraction method can significantly impact the recovery of acyl-CoAs. Below is a summary of recovery rates for various acyl-CoAs using different extraction methods. While data for this compound is not specifically detailed, the efficiencies for medium to long-chain acyl-CoAs provide a relevant comparison.

Acyl-CoA SpeciesChain Length5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoAShort (C2)~59%~36%93-104% (extraction), 83-90% (SPE)[4]
Malonyl-CoAShort (C3)~74%~26%93-104% (extraction), 83-90% (SPE)[4]
Propionyl-CoAShort (C3)~80%~62%Not Reported
Isovaleryl-CoAShort (C5)~59%~58%Not Reported
Octanoyl-CoAMedium (C8)Not ReportedNot Reported88-92% (SPE)[5]
Palmitoyl-CoALong (C16:0)Not ReportedNot Reported70-80% (SPE)[5]
Oleoyl-CoALong (C18:1)Not ReportedNot Reported85-90% (SPE)[5]
Arachidonyl-CoALong (C20:4)Not ReportedNot Reported83-88% (SPE)[5]

Data compiled from studies comparing various extraction methods.[4][5]

Experimental Protocols

Protocol 1: Organic Solvent Extraction with Solid-Phase Extraction (SPE)

This protocol is adapted from methods utilizing a mixture of organic solvents for extraction followed by SPE for purification and is suitable for a broad range of acyl-CoAs.[3][5]

Materials:

  • Frozen tissue (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[5]

  • Extraction Solvents: Acetonitrile and 2-Propanol, pre-chilled[5]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (capable of 12,000 x g at 4°C)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[5]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[5]

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50% methanol)

Procedure:

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Load the supernatant from the extraction step onto the conditioned column.

    • Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elute the acyl-CoAs with 1.5 mL of the Elution Solution and collect the eluate.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of reconstitution solution for LC-MS/MS analysis.

Protocol 2: 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol uses SSA for deproteinization and is a simpler workflow that has shown good recovery for short-chain acyl-CoAs.[4]

Materials:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge

  • Internal standards

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.[4]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards).[4]

    • Immediately homogenize the sample (e.g., bead beater for 2 cycles of 30 seconds).[4]

  • Centrifugation and Supernatant Collection:

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

Visualizations

cluster_extraction Sample Preparation & Extraction cluster_purification Purification & Concentration sample Frozen Tissue or Cell Pellet homogenization Homogenization (in acidic buffer with internal standard) sample->homogenization extraction Addition of Organic Solvents (e.g., Acetonitrile/Isopropanol) homogenization->extraction precipitation Protein Precipitation (Vortex & Centrifuge at 4°C) extraction->precipitation supernatant Collect Supernatant precipitation->supernatant spe_load 2. Load Supernatant supernatant->spe_load spe Solid-Phase Extraction (SPE) spe_cond 1. Condition Column spe_wash 3. Wash spe_load->spe_wash spe_elute 4. Elute Acyl-CoAs spe_wash->spe_elute concentration Dry Down Eluate (Nitrogen Evaporation) spe_elute->concentration reconstitution Reconstitute in Analysis Solvent concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for acyl-CoA extraction with SPE purification.

cluster_pathway Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids d_coa 2-trans,4-trans-Decadienoyl-CoA enzyme1 Enoyl-CoA Hydratase d_coa->enzyme1 h_coa This compound enzyme2 3-Hydroxyacyl-CoA Dehydrogenase h_coa->enzyme2 k_coa 3-Keto-4-trans-decenoyl-CoA enzyme1->h_coa H2O enzyme2->k_coa NAD+ -> NADH + H+

Caption: Metabolic conversion of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-trans-decenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common issues leading to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound can be approached through two main routes:

  • Enzymatic Synthesis: This is often the preferred method for achieving high stereospecificity.[1] It typically involves a multi-step enzymatic cascade starting from a precursor fatty acid.[1] A common pathway involves the activation of the corresponding carboxylic acid to its coenzyme A thioester, followed by dehydrogenation and stereospecific hydration.[1]

  • Chemical Synthesis: This route offers flexibility in substrate choice and scale but may require more extensive purification to remove side products and obtain the desired stereoisomer. A common chemical method involves the synthesis from mixed anhydrides of the corresponding fatty acid.[2]

Q2: What is a typical pH and temperature for the enzymatic synthesis?

A2: While optimal conditions are enzyme-specific, a general starting point for enzymatic reactions involving acyl-CoA synthetases and hydratases is a pH between 7.0 and 8.5 and a temperature of around 37°C.[3] It is crucial to consult the literature for the specific enzymes being used to determine their optimal operating conditions.

Q3: How can I monitor the progress of the reaction?

A3: The most common and effective method for monitoring the synthesis of this compound is reverse-phase high-performance liquid chromatography (HPLC).[2][4] This technique allows for the separation and quantification of the starting materials, intermediates, and the final product. Detection is typically performed using a UV detector at 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.[4]

Q4: What are the critical factors affecting the yield of the synthesis?

A4: Several factors can significantly impact the final yield:

  • Enzyme Activity: For enzymatic synthesis, the activity of the enzymes is paramount. Improper storage or handling can lead to denaturation and loss of activity.[3]

  • Purity of Starting Materials: The purity of the precursor fatty acid, Coenzyme A, and ATP is critical. Impurities can inhibit the enzymes or lead to the formation of unwanted side products.[5]

  • Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific enzymes or chemical reaction being used.[4][5]

  • Cofactor Availability: Enzymatic reactions often require cofactors such as Mg²⁺ and ATP. Ensuring these are present in optimal concentrations is essential.[3]

  • Product Stability: Acyl-CoA esters can be susceptible to hydrolysis.[4] Maintaining an appropriate pH and temperature during the reaction and purification is important for preventing product degradation.

Troubleshooting Guide

Problem 1: Very Low or No Product Detected

This is a frequent issue that can often be traced back to problems with the core components of the reaction.

Q: My reaction has been running for the expected duration, but HPLC analysis shows little to no formation of this compound. What should I investigate first?

A: A systematic check of the reaction components and conditions is the best approach.

Troubleshooting Workflow for No/Low Product

G start Start: No/Low Product enzyme Check Enzyme Activity start->enzyme substrates Verify Substrate Quality and Concentration start->substrates conditions Confirm Reaction Conditions (pH, Temp) start->conditions cofactors Check Cofactor (ATP, Mg2+) Integrity start->cofactors positive_control Run Positive Control with Known Active Enzyme enzyme->positive_control If suspect fresh_substrates Prepare Fresh Substrate Stocks substrates->fresh_substrates If suspect calibrate Calibrate pH Meter and Thermometer conditions->calibrate If suspect fresh_cofactors Use Fresh Cofactor Stocks cofactors->fresh_cofactors If suspect inactive_enzyme Inactive Enzyme positive_control->inactive_enzyme If fails success Problem Identified positive_control->success If works bad_substrates Degraded Substrates fresh_substrates->bad_substrates If old fresh_substrates->success If improves wrong_conditions Incorrect Conditions calibrate->wrong_conditions If off calibrate->success If corrects bad_cofactors Degraded Cofactors fresh_cofactors->bad_cofactors If old fresh_cofactors->success If improves

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inactive Enzyme Verify Enzyme Activity: Perform a small-scale control reaction with a known, reliable substrate for the enzyme to confirm its activity. Proper Storage: Ensure enzymes are stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[3]
Degraded Substrates/Cofactors Use Fresh Reagents: Coenzyme A and ATP are susceptible to degradation.[3] Prepare fresh stock solutions and store them in small aliquots at -80°C. The precursor fatty acid should also be of high purity.
Incorrect Reaction Conditions Verify pH and Temperature: Double-check the pH of the reaction buffer at the reaction temperature, as pH can be temperature-dependent. Calibrate thermometers and heating blocks to ensure accurate temperature control.[3]
Presence of Inhibitors Purify Starting Materials: Impurities in the starting materials can inhibit enzymatic activity. Consider purifying the precursor fatty acid if its purity is questionable. Buffer Composition: Ensure the buffer does not contain any known inhibitors for the enzymes being used.
Problem 2: Formation of Multiple Products or Side Reactions

The appearance of unexpected peaks in the HPLC chromatogram indicates the formation of side products, which can significantly reduce the yield of the desired product.

Q: My HPLC analysis shows the consumption of starting materials, but besides my target product, I see several other significant peaks. What could be the cause?

A: Side product formation is a common challenge in both enzymatic and chemical synthesis.

Potential Side Reactions in this compound Synthesis

G sub 4-trans-decenoic acid + CoA + ATP activated 4-trans-decenoyl-CoA sub->activated Acyl-CoA Synthetase side3 Oxidation of CoA sub->side3 Oxidizing conditions product This compound activated->product Enoyl-CoA Hydratase side1 Isomerization to 2-trans-decenoyl-CoA activated->side1 Isomerase activity (contaminant) side2 Hydrolysis to 4-trans-decenoic acid activated->side2 Thioesterase activity (contaminant/instability)

Caption: Potential side reactions during the synthesis.

Potential Causes and Solutions

Potential Cause Recommended Solution
Contaminating Enzyme Activities Use Highly Purified Enzymes: Crude enzyme preparations may contain other enzymes that can lead to side reactions, such as isomerases or thioesterases. Purifying the enzymes used in the synthesis can eliminate these competing reactions.
Substrate Isomerization Optimize Reaction Conditions: The position of the double bond in the precursor fatty acid is critical. Sub-optimal pH or temperature might promote isomerization.
Product Instability Control pH and Temperature: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially at non-optimal pH values.[4] Maintain the pH within the optimal range for product stability (typically around 7.0-7.5) and process the product at low temperatures.
Oxidation of Coenzyme A Use Reducing Agents: The free thiol group of Coenzyme A can be oxidized. Including a reducing agent like Dithiothreitol (DTT) in the reaction buffer can help maintain CoA in its reduced, active form.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Q: I have successfully synthesized the product, but I am losing a significant amount during purification by HPLC. How can I improve my purification strategy?

A: Product loss during purification is a common issue that can be addressed by optimizing the purification protocol.

Purification Workflow

G start Crude Reaction Mixture spe Solid-Phase Extraction (SPE) start->spe Initial Cleanup hplc Preparative HPLC spe->hplc High-Resolution Separation lyophilization Lyophilization hplc->lyophilization Solvent Removal final_product Pure Product lyophilization->final_product

Caption: A typical purification workflow for acyl-CoA esters.

Purification Optimization Strategies

Strategy Details
Solid-Phase Extraction (SPE) Before preparative HPLC, consider using SPE to remove the bulk of contaminants such as proteins and salts.[2] Ion-exchange or reversed-phase SPE cartridges can be effective.[2]
Optimize HPLC Conditions Column Choice: Use a C18 column suitable for the separation of hydrophobic molecules. Gradient Optimization: Develop a shallow gradient of acetonitrile (B52724) in a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to achieve good separation between the product and closely related impurities.
Product Stability during Purification Maintain Low Temperature: Perform all purification steps at 4°C to minimize degradation. pH Control: Ensure the pH of the mobile phase is compatible with the stability of the thioester bond.
Post-Purification Handling Lyophilization: After collecting the HPLC fractions containing the pure product, immediately freeze and lyophilize them to remove the solvent and obtain a stable powder.[6]

Experimental Protocols

General Protocol for Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

This protocol is a general guideline and may require optimization for the specific synthesis of this compound. It is based on established methods for similar molecules.[1]

Step 1: Activation of the Precursor Fatty Acid (4-trans-decenoic acid)

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add the following components to the final concentrations indicated:

    • 4-trans-decenoic acid: 1-10 mM

    • Coenzyme A: 1-5 mM

    • ATP: 5-10 mM

    • MgCl₂: 5-10 mM

    • DTT: 1 mM

    • Acyl-CoA Synthetase: 5-10 units

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of 4-trans-decenoyl-CoA by HPLC.

Step 2: Hydration of the Enoyl-CoA

  • To the reaction mixture from Step 1, add a stereospecific enoyl-CoA hydratase (e.g., ECHS1) to a final concentration of 1-5 units.[7]

  • Incubate at 37°C for 2-4 hours.

  • Monitor the formation of this compound by HPLC.

Quantitative Parameters for Enzymatic Synthesis

ParameterTypical RangePurpose
pH 7.0 - 8.5Maintain optimal enzyme activity and product stability.
Temperature 30 - 40°CEnsure optimal enzyme catalytic rate.
[Substrate] 1 - 10 mMStarting concentration of the precursor fatty acid.
[CoA] 1 - 5 mMCo-substrate for the acyl-CoA synthetase.
[ATP] 5 - 10 mMEnergy source for the activation step.
[Mg²⁺] 5 - 10 mMEssential cofactor for ATP-dependent enzymes.
Protocol for HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10-20 µL of the reaction mixture (quenched with an equal volume of acid, e.g., perchloric acid, and centrifuged).[4]

References

minimizing isomerization of 3-Hydroxy-4-trans-decenoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of 3-Hydroxy-4-trans-decenoyl-CoA during experimental analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation and analysis of this compound and its isomers.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Quenching of Enzymatic Activity: Endogenous enzymes, such as 3-hydroxyacyl-CoA epimerase, can rapidly isomerize the analyte.[1][2][3][4][5][6]Immediately halt all enzymatic activity upon sample collection. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.
Chemical Degradation (Hydrolysis): The thioester bond is susceptible to hydrolysis, especially under alkaline conditions and at elevated temperatures.Maintain a slightly acidic to neutral pH (4.0-7.0) throughout the extraction process.[7] Perform all sample preparation steps on ice with pre-chilled solvents and tubes.
Incomplete Cell Lysis: The analyte may be trapped within the cellular matrix.Optimize your homogenization or sonication protocol to ensure complete cell disruption.
High Variability Between Replicates Inconsistent Sample Handling: Differences in the timing of sample processing can lead to variable levels of degradation and isomerization.Standardize all steps of the extraction protocol, ensuring each sample is processed for the same duration and under identical temperature conditions.
Incomplete Protein Precipitation: Residual proteins can interfere with analysis and degrade the analyte.Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., perchloric acid or cold organic solvent).
Poor Chromatographic Peak Shape (Tailing or Broadening) Secondary Interactions: The analyte may be interacting with active sites on the analytical column.Adjust the mobile phase pH. Consider using a column with a different stationary phase or end-capping.
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is compatible with or weaker than the initial mobile phase of your LC method.
Presence of Isomeric Impurities Non-Enzymatic Isomerization: Exposure to non-optimal pH, temperature, or light during sample preparation can potentially cause isomerization.Strictly adhere to protocols that maintain low temperatures and appropriate pH. Protect samples from light where possible.
Enzymatic Isomerization During Slow Sample Preparation: Delayed quenching allows enzymes to alter the analyte.Minimize the time between sample collection and quenching of enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of isomerization for this compound?

A1: The primary mechanism for the isomerization of 3-hydroxyacyl-CoAs in biological samples is enzymatic epimerization. This process is often catalyzed by 3-hydroxyacyl-CoA epimerase and can occur through a dehydration/hydration mechanism, leading to the interconversion of D- and L-isomers.[1][2][5] Therefore, rapid and effective quenching of all enzymatic activity is critical during sample preparation.

Q2: What is the optimal pH range for the stability of this compound during sample preparation?

A2: Acyl-CoA thioesters are generally most stable in a slightly acidic to neutral pH range. It is recommended to use an acidified extraction buffer, such as a potassium phosphate (B84403) buffer at a pH of 4.0-6.0, to inhibit enzymatic activity and improve stability.[7] Alkaline conditions should be avoided as they can promote the hydrolysis of the thioester bond.

Q3: How critical is temperature control during the analysis of this compound?

A3: Temperature control is extremely critical. Both enzymatic degradation and chemical hydrolysis are accelerated at higher temperatures. All sample preparation steps, including homogenization, centrifugation, and solvent evaporation, should be performed under ice-cold conditions (0-4°C).[7] Samples should be flash-frozen in liquid nitrogen for storage.[8]

Q4: Which analytical technique is best suited for the quantification of this compound and its isomers?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of acyl-CoAs.[9][10][11][12][13][14] This technique allows for the chromatographic separation of isomers and their specific detection, which is crucial for accurate quantification.[10][11][13]

Q5: How can I separate this compound from its isomers during LC-MS analysis?

A5: The separation of isomers can be achieved by optimizing the liquid chromatography method. Using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) or methanol with a pH modifier like formic acid or ammonium (B1175870) acetate) can often resolve isomers.[10][13] The choice of organic solvent in the mobile phase can also influence selectivity.[10]

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to minimize isomerization and degradation.

Materials:

  • Liquid Nitrogen

  • Pre-chilled Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • 1 M Perchloric Acid (PCA), ice-cold

  • 3 M K2CO3, ice-cold

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Collection and Quenching:

    • Excise the tissue sample as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.

  • Homogenization:

    • Weigh the frozen tissue and transfer it to a pre-chilled Potter-Elvehjem homogenizer.

    • Add 2 mL of ice-cold 1 M PCA per 100 mg of tissue.

    • Homogenize on ice until the tissue is completely dispersed.

  • Deproteinization and Neutralization:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding 3 M K2CO3 dropwise on ice until the pH reaches 6.0-7.0.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated KClO4.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the neutralized supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Final Preparation for LC-MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Centrifuge at high speed to pellet any insoluble material and transfer the clear supernatant to an LC-MS vial.

Data Presentation

The following tables summarize the recommended conditions to minimize the isomerization of this compound during analysis, based on best practices for acyl-CoA stability.

Table 1: Recommended Sample Handling and Storage Conditions

ParameterRecommended ConditionRationale
Sample Quenching Immediate flash-freezing in liquid nitrogenInstantly halts enzymatic activity, preventing isomerization.[8]
Processing Temperature 0-4°C (on ice)Reduces the rate of both enzymatic and chemical degradation.[7]
pH of Buffers 4.0 - 7.0Acyl-CoA thioesters are more stable in neutral to slightly acidic conditions.[7]
Short-term Storage 0-4°C (up to a few hours)Minimizes degradation for samples to be analyzed promptly.
Long-term Storage -80°C under inert gas (e.g., argon)Prevents long-term degradation and oxidation.

Table 2: Summary of Recommended Analytical Conditions for LC-MS/MS

ParameterRecommended SettingRationale
Analytical Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for acyl-CoAs.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetateAcidic modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale UHPLC.
Column Temperature 30 - 40°CControlled temperature ensures reproducible retention times.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.[9]

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation (0-4°C) cluster_extraction Extraction and Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection Quenching 2. Quenching (Liquid Nitrogen) SampleCollection->Quenching Homogenization 3. Homogenization (Acidic Buffer) Quenching->Homogenization Deproteinization 4. Deproteinization (Centrifugation) Homogenization->Deproteinization Neutralization 5. Neutralization Deproteinization->Neutralization SPE 6. Solid-Phase Extraction (C18) Neutralization->SPE Elution 7. Elution SPE->Elution Evaporation 8. Solvent Evaporation Elution->Evaporation Reconstitution 9. Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for minimizing isomerization during the analysis of this compound.

Isomerization_Pathway D_Isomer D-3-Hydroxy-4-trans-decenoyl-CoA Intermediate 2-trans,4-trans-decadienoyl-CoA D_Isomer->Intermediate Dehydration Enzyme 3-Hydroxyacyl-CoA Epimerase (Dehydration/Hydration) D_Isomer->Enzyme L_Isomer L-3-Hydroxy-4-trans-decenoyl-CoA L_Isomer->Enzyme Intermediate->L_Isomer Hydration Intermediate->Enzyme

Caption: Enzymatic epimerization of this compound via a dehydration/hydration mechanism.

References

addressing poor chromatographic peak shape for 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of 3-Hydroxy-4-trans-decenoyl-CoA and related acyl-CoAs.

Troubleshooting Guide: Poor Chromatographic Peak Shape

Poor peak shape is a common issue in HPLC analysis that can compromise the accuracy and reproducibility of your results.[1] This guide provides a structured approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is broader, is a frequent problem when analyzing acyl-CoAs.[2] The primary causes include:

  • Secondary Interactions: The negatively charged phosphate (B84403) groups of the CoA moiety can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3] These interactions lead to a secondary retention mechanism that causes tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[3][5]

  • Column Contamination: Accumulation of matrix components at the head of the column can create active sites that cause peak distortion.

Q2: How can I improve a tailing peak for my acyl-CoA analysis?

Several strategies can be employed to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to a range of 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[3]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[6]

  • Reduce Sample Load: Diluting the sample or decreasing the injection volume can often improve peak shape if column overload is the issue.[4]

  • Increase Buffer Strength: Using a higher concentration of a buffer, like ammonium (B1175870) acetate (B1210297) or potassium phosphate, can help to mask the active sites on the column.[2]

  • Employ an Ion-Pairing Agent: Additives like trifluoroacetic acid (TFA) in the mobile phase can form neutral ion pairs with the charged acyl-CoA molecules, reducing their interaction with the stationary phase and resulting in more symmetrical peaks.[4]

Q3: My peak is fronting. What does this indicate and how can I fix it?

Peak fronting, where the first half of the peak is broader, is typically caused by:

  • Column Overload: Similar to peak tailing, injecting an excessive amount of the analyte can lead to fronting.[2][4]

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase chromatography) than the mobile phase, the analyte band can spread and lead to a fronting peak.[4][7]

  • Column Collapse: In some cases, a physical collapse of the column bed can cause peak fronting.[2]

To address peak fronting, try dissolving your sample in the initial mobile phase or a weaker solvent, and reduce the sample concentration or injection volume.[4][7]

Q4: I'm observing split peaks. What are the potential causes?

Split peaks suggest that the analyte is experiencing two different retention environments. Common causes include:

  • Partially Blocked Column Frit: Particulates in the sample or mobile phase can clog the inlet frit, causing an uneven distribution of the sample onto the column.

  • Sample Solvent and Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak splitting.[8]

  • Co-elution: An interfering compound may be co-eluting with your analyte of interest.[3]

To resolve split peaks, try back-flushing or replacing the column frit, ensuring your sample is dissolved in the mobile phase, and optimizing your gradient to separate any potential co-eluting species.[8]

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible results. The following is a general reversed-phase HPLC method for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

dot

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Dissolution (in Mobile Phase A) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_A Mobile Phase A Preparation (e.g., 75 mM KH2PO4, pH 4.9) Equilibration Column Equilibration Mobile_Phase_A->Equilibration Mobile_Phase_B Mobile Phase B Preparation (e.g., Acetonitrile with Acetic Acid) Gradient Gradient Elution Mobile_Phase_B->Gradient Equilibration->Injection Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of acyl-CoAs.

Sample Preparation
  • Dissolution: Dissolve the this compound standard or sample in a minimal amount of the initial mobile phase (Mobile Phase A).[9]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.[9]

HPLC Method Parameters

The following table outlines a typical starting point for an HPLC method for long-chain acyl-CoAs. Optimization will likely be required for your specific application.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[4][9]Provides good retention and separation for nonpolar acyl chains.
Mobile Phase A 75 mM Potassium Phosphate (KH2PO4), pH 4.9[9]Buffers the system and the low pH minimizes silanol interactions.
Mobile Phase B Acetonitrile with 600 mM glacial acetic acidThe organic solvent for eluting the analyte.
Gradient Elution A time-based gradient from a low to a high percentage of Mobile Phase BNecessary to elute a wide range of acyl-CoA species with good peak shape.
Flow Rate 0.25 to 0.5 mL/minLower flow rates can improve resolution.[2]
Column Temperature 35°C[9]Can improve peak efficiency, but should be monitored for sample degradation.[2]
Detection Wavelength 260 nm[9]Corresponds to the absorbance maximum of the adenine (B156593) ring in the CoA molecule.
Injection Volume 10-20 µL[9]Should be optimized to avoid column overload.
Data Presentation: Troubleshooting Summary

The following table summarizes common peak shape problems, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[3][4]Lower the mobile phase pH; use an end-capped column.[3]
Column overload.[4]Reduce sample concentration or injection volume.[4]
Peak Fronting Sample solvent is stronger than the mobile phase.[4]Dissolve the sample in the initial mobile phase.[4]
Column overload.[4]Reduce sample concentration or injection volume.[4]
Split Peaks Partially blocked column frit.Backflush or replace the frit.
Mismatch between sample solvent and mobile phase.[8]Dissolve the sample in the mobile phase.[8]
Broad Peaks Column deterioration.[8]Replace the column.[8]
Large injection volume of a low molecular weight sample.[8]Reduce the injection volume.[8]

References

Technical Support Center: Enhancing the Sensitivity of 3-Hydroxy-4-trans-decenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-4-trans-decenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound detection?

A1: The main challenges stem from several factors:

  • Low Abundance: As a metabolic intermediate, this compound is often present in low physiological concentrations, requiring highly sensitive analytical methods.

  • Inherent Instability: Acyl-CoA thioesters are susceptible to chemical and enzymatic degradation, particularly at non-optimal pH and temperatures. Proper sample handling is crucial.

  • Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the detection of the target analyte, leading to ion suppression in mass spectrometry.

  • Structural Similarity: The presence of structurally similar isomers can lead to co-elution and interfere with accurate quantification.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs like this compound.[1] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it is generally less sensitive.[1] For specific applications, enzymatic assays offer a high-throughput alternative.[1]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To maintain the integrity of your analyte, it is critical to:

  • Work quickly and keep samples on ice at all times.

  • Use pre-chilled solvents for extraction.

  • Immediately process or flash-freeze samples in liquid nitrogen and store them at -80°C.

  • Avoid repeated freeze-thaw cycles.

Q4: What type of internal standard is best for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled). If a stable isotope-labeled standard is not available, a structurally similar odd-chain acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0), can be a suitable alternative.[2][3]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peak

Question: I am observing a very low signal or no peak at all for this compound in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?

Answer: Low or no signal is a common and frustrating issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Signal Intensity

cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_solutions Solutions start Start: Low/No Signal for This compound sample_prep Analyte Degradation? start->sample_prep extraction Inefficient Extraction? sample_prep->extraction No sol_sample_prep Keep samples on ice, use fresh solvents. sample_prep->sol_sample_prep Yes matrix Matrix Effects? extraction->matrix No sol_extraction Optimize extraction protocol, consider SPE. extraction->sol_extraction Yes chromatography Poor Peak Shape? matrix->chromatography No sol_matrix Improve sample cleanup, use internal standard. matrix->sol_matrix Yes retention Incorrect Retention Time? chromatography->retention No sol_chromatography Optimize mobile phase, check column integrity. chromatography->sol_chromatography Yes ionization Suboptimal Ionization? retention->ionization No sol_retention Verify with standard, adjust gradient. retention->sol_retention Yes fragmentation Incorrect Fragmentation? ionization->fragmentation No sol_ionization Optimize ESI parameters, check mobile phase additives. ionization->sol_ionization Yes sol_fragmentation Optimize collision energy, confirm MRM transitions. fragmentation->sol_fragmentation Yes

Caption: A logical workflow for troubleshooting low or no signal in LC-MS/MS analysis.

Potential Cause Recommended Solutions
Analyte Degradation Ensure all sample preparation steps are performed on ice with pre-chilled solvents. Prepare fresh standards and analyze samples promptly after preparation. Store samples at -80°C to prevent degradation.
Inefficient Extraction Optimize the extraction protocol. Solid-phase extraction (SPE) is highly effective for cleaning up and concentrating acyl-CoAs from complex biological matrices.[4]
Matrix Effects (Ion Suppression) Enhance sample cleanup procedures.[5] Utilize a stable isotope-labeled internal standard to compensate for signal suppression.[6] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[3]
Poor Chromatographic Peak Shape Broad or tailing peaks can diminish signal intensity. Optimize the mobile phase composition and pH. Ensure the column is not contaminated or degraded.[7]
Suboptimal Ionization Optimize mass spectrometer source parameters, including capillary voltage, gas flow rates, and temperature. For acyl-CoAs, positive electrospray ionization (ESI) is generally more sensitive.[4]
Incorrect MS/MS Parameters For tandem mass spectrometry, ensure the correct precursor and product ions are selected for multiple reaction monitoring (MRM). Optimize the collision energy for the specific analyte.[6]
Issue 2: Poor Chromatographic Resolution and Peak Shape

Question: My chromatogram shows broad, tailing, or split peaks for this compound, leading to poor resolution and inaccurate quantification. How can I improve this?

Answer: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.

Potential Cause Recommended Solutions
Secondary Interactions with Stationary Phase The phosphate (B84403) groups of acyl-CoAs can interact with residual silanol (B1196071) groups on C18 columns, causing peak tailing.[7] Using a column with a smaller particle size or a different chemistry, like HILIC, may improve resolution.[7] Lowering the mobile phase pH can also help by protonating the silanol groups.[8]
Inappropriate Mobile Phase The pH and ionic strength of the mobile phase are critical. Adjusting the pH or increasing the buffer concentration (e.g., ammonium (B1175870) acetate) can improve peak shape.[7] Optimizing the gradient elution by using a shallower gradient can enhance the separation of closely eluting compounds.[7]
Column Contamination or Degradation A contaminated guard column or column inlet can lead to peak distortion. Regularly flush the column and, if necessary, replace the guard column or the analytical column.
Injection of Sample in Strong Solvent Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general method for the extraction of medium-chain acyl-CoAs from tissues or cells.

Materials:

  • Frozen tissue or cell pellet

  • Ice-cold 100 mM potassium phosphate buffer (pH 4.9)

  • Ice-cold acetonitrile (B52724)

  • Ice-cold isopropanol

  • Internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or a cell pellet.

  • Immediately add the sample to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the sample on ice until no visible particles remain.

  • Add 2 mL of a pre-chilled 2:1 mixture of acetonitrile and isopropanol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • For further purification, proceed with solid-phase extraction (SPE).

Workflow for Acyl-CoA Extraction and Analysis

start Start: Biological Sample (Tissue or Cells) homogenization Homogenization in Buffer with Internal Standard start->homogenization extraction Extraction with Acetonitrile/Isopropanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional Purification) supernatant->spe drying Dry Down Under Nitrogen spe->drying reconstitution Reconstitute in LC-MS Compatible Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A general workflow for the extraction and analysis of acyl-CoAs from biological samples.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme that metabolizes 3-hydroxyacyl-CoAs, by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Purified HADH or cell/tissue lysate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.3

  • NAD⁺ stock solution (10 mM)

  • This compound substrate solution (concentration to be optimized)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺ (final concentration of 0.5-2 mM).

  • Add the this compound substrate to the desired final concentration.

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Signaling Pathway Context

This compound is an intermediate in the beta-oxidation of fatty acids. Understanding its position in this pathway is crucial for interpreting experimental results.

Mitochondrial Beta-Oxidation Pathway

fatty_acyl_coa Fatty Acyl-CoA (Cn) dehydrogenation Acyl-CoA Dehydrogenase (FAD -> FADH2) fatty_acyl_coa->dehydrogenation enoyl_coa trans-Δ2-Enoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase (H2O) enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa 3-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase (CoA-SH) ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa Fatty Acyl-CoA (Cn-2) thiolysis->shorter_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

resolving co-eluting interferences in 3-Hydroxy-4-trans-decenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-4-trans-decenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common analytical challenges, with a focus on co-eluting interferences.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Potential CauseTroubleshooting StepExpected Outcome
Secondary Interactions The analyte may be interacting with active sites on the column stationary phase. Adjusting the mobile phase pH or using a column with advanced end-capping can mitigate these interactions.Improved peak symmetry.
Column Overload The concentration of the injected sample is too high. Dilute the sample and reinject.If peak shape improves, the original sample was too concentrated.
Column Contamination A buildup of matrix components can distort peak shape.[1] Try backflushing the column or using a generic column cleaning protocol.Restoration of sharp, symmetrical peaks.[1]
Extra-Column Volume Dead volume in the system can cause peak broadening. Check all fittings and connections between the injector, column, and detector for proper seating.Elimination of peak broadening and tailing.

Issue 2: Co-eluting Peak with this compound

This is a common issue, often caused by structurally similar compounds such as isomers.

Potential CauseTroubleshooting StepExpected Outcome
Co-elution with cis-isomer The cis and trans isomers of 3-Hydroxy-4-decenoyl-CoA may have very similar retention times on standard C18 columns. Optimize the mobile phase gradient by making it shallower around the elution time of the analyte.[2]Increased resolution between the cis and trans isomers.
Insufficient Chromatographic Resolution The chosen column and mobile phase are not providing adequate separation. Switch to a different column chemistry, such as a phenyl-hexyl or a chiral column, which offer different selectivities.[3]Baseline separation of this compound from the interfering compound.
Matrix Effects Co-eluting matrix components can interfere with the analyte's signal. Enhance the sample preparation protocol by incorporating a solid-phase extraction (SPE) step to remove a broader range of interferences.[4][5]A cleaner chromatogram with fewer interfering peaks and improved signal-to-noise.

dot

Troubleshooting Workflow for Co-eluting Interferences start Start: Suspected Co-elution (e.g., broad or asymmetric peak) confirm_coelution Confirm Co-elution (e.g., inspect mass spectra across the peak) start->confirm_coelution optimize_chromatography Optimize Chromatography confirm_coelution->optimize_chromatography Yes end End: Problem Resolved confirm_coelution->end No modify_gradient A. Modify Gradient (e.g., shallower gradient) optimize_chromatography->modify_gradient change_column B. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_chromatography->change_column adjust_temp C. Adjust Temperature optimize_chromatography->adjust_temp resolution_improved_lc Resolution Improved? modify_gradient->resolution_improved_lc change_column->resolution_improved_lc adjust_temp->resolution_improved_lc enhance_sample_prep Enhance Sample Preparation resolution_improved_lc->enhance_sample_prep No resolution_improved_lc->end Yes add_spe Incorporate Solid-Phase Extraction (SPE) enhance_sample_prep->add_spe resolution_improved_sp Resolution Improved? add_spe->resolution_improved_sp resolution_improved_sp->end Yes end_unresolved End: Co-elution Minimized (Further method development may be needed) resolution_improved_sp->end_unresolved No General Experimental Workflow for this compound Analysis sample_prep Sample Preparation homogenization 1. Homogenization in 80% Methanol with IS sample_prep->homogenization centrifugation 2. Centrifugation (Protein Precipitation) homogenization->centrifugation spe 3. Solid-Phase Extraction (SPE) (Cleanup and Concentration) centrifugation->spe reconstitution 4. Drying and Reconstitution spe->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis hplc 5. RP-HPLC Separation (C18 Column) lcms_analysis->hplc msms 6. MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis msms->data_analysis quantification 7. Quantification data_analysis->quantification

References

best practices for long-term storage of 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 3-Hydroxy-4-trans-decenoyl-CoA. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, solid this compound should be stored as a dry pellet at -80°C.[1] Under these conditions, the compound is expected to be stable for extended periods. To prevent the introduction of moisture, which can accelerate degradation, the container should be tightly sealed and allowed to warm to room temperature before opening.

Q2: How should I prepare and store solutions of this compound?

Stock solutions should be prepared in a slightly acidic buffer (pH 4.0-6.8) to minimize hydrolysis of the thioester bond.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C. For short-term storage, such as in an autosampler, maintaining a low temperature (e.g., 4°C) is crucial, and analysis should be performed as quickly as possible.[1]

Q3: What are the primary factors that cause degradation of this compound?

The main causes of degradation are:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in neutral to alkaline (pH > 7.0) or strongly acidic (pH < 4.0) aqueous solutions.[1]

  • Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases that can cleave the thioester bond.[1]

  • Oxidation: The thiol group of the Coenzyme A moiety can be prone to oxidation.[1]

Q4: Can I do anything to minimize degradation during my experiments?

Yes. To minimize degradation, it is recommended to:

  • Work quickly and keep all solutions and samples on ice.

  • Use a slightly acidic buffer (pH 4.0-6.8) for all experimental steps.[1]

  • If working with tissue or cell extracts, ensure rapid inactivation of endogenous enzymes, for example, by homogenizing in an ice-cold acidic buffer.[1]

  • Prepare fresh solutions for each experiment whenever possible.

Data Presentation

ParameterRecommended ConditionRationale
Storage Form Dry PelletMinimizes hydrolysis.
Storage Temperature -80°CEssential for long-term stability.[1]
Solution pH 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
Experimental Temp. On Ice / 4°CMinimizes enzymatic degradation and slows chemical hydrolysis.[1]
Freeze-Thaw Cycles AvoidRepeated cycles can accelerate degradation. Prepare single-use aliquots.
Atmosphere Inert Gas (Argon or Nitrogen) for unsaturated acyl-CoAsPrevents oxidation of the acyl chain.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) using a 3-hydroxyacyl-CoA substrate like this compound. The assay monitors the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

Materials:

  • This compound stock solution

  • Purified HADH enzyme

  • NAD⁺ stock solution

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and NAD⁺ (final concentration of 1 mM).

  • Equilibration: Incubate the cuvette at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Substrate Addition: Add the this compound stock solution to the desired final concentration. For kinetic studies, this concentration will be varied.

  • Initiate Reaction: Start the reaction by adding a small volume of the purified HADH enzyme solution. Mix gently by inversion.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Note: The optimal substrate concentration and enzyme concentration should be determined empirically for each specific experimental setup.

Mandatory Visualization

Experimental_Workflow prep Prepare Reaction Mix (Buffer, NAD+) equil Equilibrate (37°C, 5 min) prep->equil add_sub Add Substrate (this compound) equil->add_sub add_enz Initiate Reaction (Add HADH Enzyme) add_sub->add_enz monitor Monitor Absorbance (340 nm) add_enz->monitor analyze Analyze Data (Calculate V₀) monitor->analyze

Caption: A generalized experimental workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Q5: My experimental results are inconsistent or show low signal. What could be the cause?

Inconsistent results or low signal are often due to the degradation of this compound. Refer to the troubleshooting workflow below to identify the potential cause and solution.

Troubleshooting_Workflow start Low or Inconsistent Signal check_storage Were storage recommendations followed? (-80°C, dry, aliquoted) start->check_storage improper_storage Degradation likely. Discard old stock and use fresh compound. check_storage->improper_storage No check_ph Was the experimental pH within the 4.0-6.8 range? check_storage->check_ph Yes improper_ph Hydrolysis is likely. Adjust buffer pH and repeat. check_ph->improper_ph No check_enzyme If using enzymes, were they handled correctly and active? check_ph->check_enzyme Yes enzyme_issue Enzymatic degradation of substrate or inactive assay enzyme. Use fresh enzyme/lysate and work on ice. check_enzyme->enzyme_issue No review_protocol Review protocol for other potential issues (e.g., contamination, incorrect concentrations). check_enzyme->review_protocol Yes

Caption: A troubleshooting decision tree for experiments with this compound.

Q6: I am observing high background signal in my spectrophotometric assay. What can I do?

High background can be caused by the non-enzymatic reduction of NAD⁺ or contamination in your reagents.

  • Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic NAD⁺ reduction and subtract this from your experimental values. Ensure the purity of your substrate and NAD⁺ solutions.

Q7: My purified enzyme shows no or very low activity with this compound.

This could be due to several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Test its activity with a known positive control substrate.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity with this specific substrate. Perform optimization experiments to determine the ideal conditions.

  • Substrate Inhibition: At high concentrations, some substrates can inhibit enzyme activity. Try varying the concentration of this compound to see if this is the case.

References

improving the reproducibility of 3-Hydroxy-4-trans-decenoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Hydroxy-4-trans-decenoyl-CoA measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound analysis.

Issue 1: Low Signal Intensity or High Background Noise in LC-MS/MS Analysis

Question: My LC-MS/MS analysis of this compound is showing very low signal intensity and/or high background noise. What are the potential causes and how can I address this?

Answer: Low signal intensity and high background noise are common challenges in the analysis of acyl-CoAs.[1] The primary causes often relate to sample preparation, matrix effects, and suboptimal instrument parameters.

Possible Causes and Solutions:

  • Sample Degradation: this compound, like other acyl-CoAs, is susceptible to hydrolysis.

    • Solution: Always process samples on ice or at 4°C. Use pre-chilled solvents and store samples at -80°C for long-term storage. Reconstitute dried samples in a slightly acidic buffer or a solvent with low water content immediately before analysis.

  • Ion Suppression from Biological Matrix: Complex biological samples contain salts, phospholipids, and other molecules that can interfere with the ionization of the target analyte.[1]

    • Solution: Implement a robust sample cleanup protocol. Solid-Phase Extraction (SPE) with a C18 cartridge is highly recommended for removing interfering substances.[2]

  • Suboptimal Chromatographic Separation: Poor separation of this compound from other matrix components can lead to ion suppression.

    • Solution: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting interferences. A C18 reversed-phase column is commonly used and effective for acyl-CoA separation.[1][3]

  • Inefficient Ionization: The settings of the mass spectrometer's ion source can significantly impact signal intensity.

    • Solution: Use positive ion mode electrospray ionization (ESI) for sensitive detection of acyl-CoAs. Optimize ion source parameters, including capillary voltage, gas flows, and temperature, for your specific instrument.[1]

Issue 2: Poor Reproducibility and High Variability Between Replicates

Question: I am observing significant variability in the measured concentrations of this compound across my technical and biological replicates. How can I improve the reproducibility of my measurements?

Answer: High variability is often a result of inconsistencies in sample handling and preparation, as well as analytical factors.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Minor variations in sample collection, quenching, and extraction can lead to significant differences in analyte concentration.

    • Solution: Standardize all sample preparation steps. This includes using consistent volumes of solvents, incubation times, and centrifugation parameters. Rapidly quench metabolic activity at the time of sample collection, for instance, by snap-freezing in liquid nitrogen.

  • Lack of an Appropriate Internal Standard: Variations in sample recovery during extraction and matrix effects during analysis can be corrected for by using a suitable internal standard.

    • Solution: Incorporate a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA, can be used.[2] The internal standard should be added at the very beginning of the sample preparation process.

  • Analyte Instability in the Autosampler: Degradation of this compound while samples are waiting for injection can introduce variability.

    • Solution: Maintain the autosampler at a low temperature (e.g., 4°C). Consider reconstituting samples in a solvent that enhances stability, such as a slightly acidic mobile phase. Using glass vials instead of plastic can also minimize signal loss.[4]

  • Carryover Between Injections: Residual analyte from a previous injection can lead to artificially high readings in subsequent samples.

    • Solution: Optimize the wash solvent and increase the wash volume and duration between injections. A wash solvent that is stronger than the mobile phase is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which allows for accurate quantification of low-abundance acyl-CoAs in complex biological matrices.[3][5]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to work quickly at low temperatures (on ice or at 4°C) and use pre-chilled solvents. Quenching metabolic activity immediately upon sample collection is critical. Extraction with an acidic solution can also help to stabilize the acyl-CoA molecule.

Q3: What are the common MS/MS transitions for acyl-CoAs?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5][6] Therefore, for this compound, the primary transition to monitor would be from the protonated parent ion [M+H]⁺ to the fragment ion [M+H-507]⁺. A secondary transition to the fragment at m/z 428 is also commonly monitored for confirmation.[7]

Q4: What type of internal standard should I use for this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA, is a suitable alternative.[2]

Q5: How can I improve the chromatographic peak shape for this compound?

A5: Poor peak shape, such as tailing, is often due to interactions between the phosphate (B84403) groups of the acyl-CoA and the stationary phase.[8] To improve this, you can:

  • Adjust the pH of the mobile phase. A higher pH (around 10.5) can improve peak shape for long-chain acyl-CoAs.[3][5]

  • Increase the buffer concentration in the mobile phase (e.g., 5 mM ammonium (B1175870) acetate).[8]

  • Use a column with a smaller particle size or a different chemistry.[8]

Data Presentation

The following tables summarize quantitative data on the reproducibility of acyl-CoA measurements using LC-MS/MS. While specific data for this compound is limited in the literature, the data for other long-chain acyl-CoAs provides a reasonable expectation for method performance.

Table 1: Inter- and Intra-Assay Precision for Long-Chain Acyl-CoA Measurements

Acyl-CoAInter-Assay Precision (%CV)Intra-Assay Precision (%CV)Reference
C16:0-CoA2.6 - 12.21.2 - 4.4[5]
C16:1-CoA2.6 - 12.21.2 - 4.4[5]
C18:0-CoA2.6 - 12.21.2 - 4.4[5]
C18:1-CoA2.6 - 12.21.2 - 4.4[5]
C18:2-CoA2.6 - 12.21.2 - 4.4[5]

Table 2: Recovery of Acyl-CoAs from Biological Samples

Acyl-CoAAverage Recovery (%)MatrixReference
Spiked Acyl-CoAs80 - 114Rat Organs[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Biological Tissues

This protocol describes a general method for the extraction and purification of this compound from tissue samples using protein precipitation followed by solid-phase extraction (SPE).

Materials:

  • Tissue sample (e.g., liver, heart)

  • Ice-cold 100 mM KH2PO4 buffer

  • Internal Standard (e.g., heptadecanoyl-CoA)

  • Ice-cold acetonitrile (B52724)

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in ice-cold 100 mM KH2PO4 buffer containing the internal standard.

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[2]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.[2]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial LC mobile phase (e.g., 50% methanol in water).[2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]⁺: Calculated m/z for this compound

  • Product Ions: [M+H-507]⁺ and m/z 428

  • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

Signaling Pathway

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA 1 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3 Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA 4 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 4 ACAD Acyl-CoA Dehydrogenase ACAD->Fatty_Acyl_CoA FADH2 FADH2 ACAD->FADH2 ECH Enoyl-CoA Hydratase ECH->Enoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->Hydroxyacyl_CoA NADH NADH + H+ HADH->NADH Thiolase Thiolase Thiolase->Ketoacyl_CoA FAD FAD FAD->ACAD H2O H2O H2O->ECH NAD NAD+ NAD->HADH CoA_SH CoA-SH CoA_SH->Thiolase analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Tissue Biopsy) Quenching 2. Metabolic Quenching (e.g., Liquid N2) Sample_Collection->Quenching Homogenization 3. Homogenization with Internal Standard Quenching->Homogenization Protein_Precipitation 4. Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation SPE 5. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Protein_Precipitation->SPE Reconstitution 6. Drying & Reconstitution SPE->Reconstitution LC_Separation 7. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification using Internal Standard Integration->Quantification

References

Technical Support Center: Optimization of Fragmentation Parameters for 3-Hydroxy-4-trans-decenoyl-CoA MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tandem mass spectrometry (MS/MS) fragmentation parameters for 3-Hydroxy-4-trans-decenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion electrospray ionization (ESI) tandem mass spectrometry, acyl-CoA molecules, including this compound, exhibit a characteristic fragmentation pattern. The two most common and diagnostic fragmentation pathways are:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety from the precursor ion. This is often the most abundant fragmentation pathway and is frequently used for quantitative analysis using Multiple Reaction Monitoring (MRM).[1][2][3][4]

  • A product ion at m/z 428: This fragment corresponds to the adenosine-3',5'-diphosphate portion of the coenzyme A molecule.[1][4]

Q2: How do I determine the precursor ion (Q1) m/z for this compound?

A2: To determine the precursor ion, you first need to calculate the monoisotopic mass of this compound. Then, for positive ion mode, you will be looking for the protonated molecule, [M+H]⁺. The molecular formula for this compound is C₃₁H₅₂N₇O₁₈P₃S. You can use a mass spectrometry calculator to determine the exact mass of the [M+H]⁺ ion to set as your Q1 mass.

Q3: What are typical starting collision energy (CE) values for optimizing the fragmentation of acyl-CoAs?

A3: The optimal collision energy is instrument and compound-dependent. However, for acyl-CoA analysis, a good starting point for optimization is typically in the range of 20-50 eV. It is crucial to perform a collision energy optimization experiment for this compound to determine the value that yields the highest and most stable intensity for your chosen product ion.

Troubleshooting Guides

Issue: Low or No Signal for Product Ions

Possible Cause Troubleshooting Steps
Incorrect Precursor Ion Selection Verify the calculated m/z of the [M+H]⁺ ion for this compound. Perform a full scan MS1 experiment to confirm the presence and m/z of the precursor ion in your sample.
Suboptimal Collision Energy Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy (e.g., from 10 to 60 eV) while monitoring the intensity of the expected product ions (neutral loss of 507 Da and m/z 428). Select the collision energy that provides the maximum signal intensity.
Poor Ionization Efficiency Ensure the electrospray source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for acyl-CoA analysis. Positive ion mode is generally preferred for acyl-CoAs.
Sample Degradation Acyl-CoAs can be unstable. Ensure samples are prepared and stored correctly (on ice, at -80°C for long-term storage) and analyzed promptly after preparation.[5]

Issue: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Steps
Matrix Effects Biological samples can cause ion suppression. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample.[5]
Suboptimal Chromatographic Separation Optimize your liquid chromatography (LC) method to separate this compound from other matrix components. A C18 reversed-phase column is commonly used for acyl-CoA analysis. Adjusting the mobile phase gradient and composition can improve resolution.
Contamination Ensure all solvents, vials, and system components are clean and free of contaminants.

Experimental Protocols

Protocol: Optimization of Collision Energy for this compound

This protocol outlines the steps to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol/water 1:1).

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase used for your LC-MS/MS analysis.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive ion ESI mode.

  • Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • In the instrument control software, set the precursor ion (Q1) to the calculated m/z of the [M+H]⁺ ion of this compound.

  • Set up a product ion scan to monitor for the expected product ions (e.g., a scan range that includes m/z 428 and the ion resulting from the neutral loss of 507).

3. Collision Energy Ramp Experiment:

  • Create a method that ramps the collision energy over a defined range (e.g., 10 to 60 eV) in discrete steps (e.g., 2 eV steps).

  • Acquire data for each collision energy step, monitoring the intensity of the product ions of interest.

4. Data Analysis:

  • Plot the intensity of each product ion as a function of the collision energy.

  • The optimal collision energy is the value that produces the maximum intensity for the desired product ion. This value should be used for subsequent quantitative experiments using MRM.

Typical MS/MS Parameters for Acyl-CoA Analysis

The following table provides typical parameters that can be used as a starting point for the analysis of various acyl-CoAs.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ of the specific acyl-CoA
Product Ion (Q3) - Quantifier [M+H - 507]⁺
Product Ion (Q3) - Qualifier m/z 428.0365
Collision Energy (CE) Typically 20-50 eV (requires optimization for each specific compound)
Dwell Time 50-100 ms

Visualizations

Workflow for Collision Energy Optimization prep Prepare Standard Solution (1 µg/mL) infuse Infuse Standard into MS prep->infuse set_q1 Set Q1 to [M+H]⁺ infuse->set_q1 prod_scan Set up Product Ion Scan set_q1->prod_scan ce_ramp Perform Collision Energy Ramp Experiment (10-60 eV) prod_scan->ce_ramp analyze Analyze Data: Plot Intensity vs. CE ce_ramp->analyze optimal_ce Determine Optimal Collision Energy analyze->optimal_ce

Caption: Workflow for optimizing collision energy for this compound.

Troubleshooting Logic for Low Product Ion Signal start Low/No Product Ion Signal check_precursor Is Precursor Ion (Q1) Correct? start->check_precursor check_ce Is Collision Energy Optimized? check_precursor->check_ce Yes solution1 Verify [M+H]⁺ m/z and perform MS1 scan check_precursor->solution1 No check_ionization Are Ion Source Parameters Optimal? check_ce->check_ionization Yes solution2 Perform CE Optimization Experiment check_ce->solution2 No check_sample Is Sample Integrity Maintained? check_ionization->check_sample Yes solution3 Optimize ESI Source (Voltage, Gas, Temp) check_ionization->solution3 No solution4 Prepare Fresh Samples and Analyze Promptly check_sample->solution4 No

Caption: A logical workflow for troubleshooting low product ion signals.

References

quality control measures for 3-Hydroxy-4-trans-decenoyl-CoA analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the analytical methods for 3-Hydroxy-4-trans-decenoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete cell/tissue lysisEnsure thorough homogenization or sonication of the sample. For complex tissues, consider enzymatic digestion.
Analyte DegradationAcyl-CoAs are susceptible to hydrolysis and oxidation. It is recommended to work quickly on ice, use pre-chilled solvents and tubes, and flash-freeze samples in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.[1]
Inefficient ExtractionThe chosen solvent system may not be optimal. Test different extraction solvents, such as a mixture of acetonitrile, methanol (B129727), and water. Solid-phase extraction (SPE) can also enhance recovery and purity.[1]
Adsorption to SurfacesThe phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces. Use low-adsorption polypropylene (B1209903) tubes to minimize this issue.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions with ColumnThe analyte may be interacting with active sites on the column's stationary phase.
Improper Injection SolventEnsure the injection solvent has a similar or weaker strength than the initial mobile phase.[1]
Column ContaminationBuildup of matrix components can affect performance. Use a guard column and/or an in-line filter, and implement a robust column washing procedure between runs.[1]
Inconsistent Signal Intensity (Poor Reproducibility) Inconsistent Sample HandlingVariations in extraction time, temperature, or vortexing speed can lead to variability. Standardize every step of the sample preparation protocol and use an internal standard to normalize for variations.[1]
Matrix Effects in Mass SpectrometryCo-eluting compounds from the sample matrix can suppress or enhance the analyte signal. Improve sample cleanup using techniques like SPE or optimize chromatographic separation to resolve the analyte from interfering compounds. The use of a stable isotope-labeled internal standard is also recommended.[1]
Analyte Instability in AutosamplerAcyl-CoAs can degrade over time in the autosampler.
Low Mass Spectrometry Sensitivity Suboptimal Ionization MethodPositive electrospray ionization (ESI) mode generally provides higher sensitivity for long-chain acyl-CoAs compared to negative mode.[2]
High Background NoiseContaminated solvents or an insufficiently clean LC-MS system can be the cause. Use high-purity, LC-MS grade solvents and flush the system thoroughly.[2]
Incorrect Mass Spectrometry ParametersPrecursor and product ion masses for selected reaction monitoring (SRM) may not be correctly defined. Infuse a standard of the analyte to determine the optimal parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from biological samples?

A1: A common and effective method is solid-phase extraction (SPE) with a C18 cartridge. This technique helps to remove salts and other polar interferences that can affect downstream analysis.[3] A typical SPE protocol involves conditioning the cartridge with methanol and water, loading the sample, washing with a low percentage of organic solvent to remove interferences, and finally eluting the analyte with a higher concentration of organic solvent.[3]

Q2: How can I improve the chromatographic peak shape for this compound?

A2: Poor peak shape is often due to the amphiphilic nature of acyl-CoAs. To improve this, consider the following:

  • Column Choice: A C8 or C18 reversed-phase column is generally effective.[2]

  • Mobile Phase pH: Operating at a higher pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient can improve peak shape.[2]

  • Mobile Phase Additives: The use of ammonium formate (B1220265) or ammonium acetate (B1210297) can also enhance peak shape and ionization efficiency.[2]

  • Column Temperature: Increasing the column temperature (e.g., to 42°C) may improve peak symmetry.[2]

Q3: What are the characteristic mass spectrometry fragmentations for acyl-CoAs?

A3: Acyl-CoAs exhibit a predictable fragmentation pattern in positive ESI mode. A common fragmentation is the neutral loss of the phospho-ADP moiety (507.29 Da).[2][4] High-resolution mass spectrometry (HRMS) can be used for confident identification based on accurate mass measurements of the precursor and fragment ions.[3]

Q4: Why is an internal standard important in the analysis of this compound?

A4: An internal standard (IS) is crucial for accurate quantification. It helps to correct for variations in sample preparation, injection volume, and matrix effects. A stable isotope-labeled or an odd-chain acyl-CoA (e.g., C17:0-CoA) is often used as an IS.[2]

Experimental Protocols

Protocol: Quantification of this compound by HPLC-MS/MS

This protocol provides a general method for the sensitive quantification of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[3]

  • Loading: Load 500 µL of the biological sample onto the conditioned cartridge.[3]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[3]

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.[3]

  • Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase.

2. HPLC Parameters

ParameterValue
HPLC System Standard HPLC system with binary pump, autosampler, and column oven.[5]
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
Mobile Phase A 75 mM KH2PO4 in ultrapure water, pH 4.9 with glacial acetic acid.[5]
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid.[5]
Flow Rate 0.5 mL/min.[5]
Column Temperature 35°C.[5]
Injection Volume 20 µL.[5]

3. Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer.[2]
Ionization Mode Positive Electrospray Ionization (ESI+).[2]
Monitoring Mode Selected Reaction Monitoring (SRM)
Precursor Ion [M+H]⁺
Product Ion [M+H - 507.29]⁺ (corresponding to the neutral loss of the phospho-ADP moiety)

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization/Lysis Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound analysis.

cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Poor Analytical Result SamplePrep Sample Preparation Issue->SamplePrep Chromatography Chromatography Issue->Chromatography MS_Detection MS Detection Issue->MS_Detection CheckLysis Optimize Lysis SamplePrep->CheckLysis CheckExtraction Optimize Extraction SamplePrep->CheckExtraction UseIS Use Internal Standard SamplePrep->UseIS CheckColumn Check Column/Guard Column Chromatography->CheckColumn CheckMobilePhase Optimize Mobile Phase Chromatography->CheckMobilePhase CheckMS Optimize MS Parameters MS_Detection->CheckMS

Caption: Troubleshooting logic for analytical issues.

References

strategies to prevent artifact formation in 3-Hydroxy-4-trans-decenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent artifact formation during the analysis of 3-Hydroxy-4-trans-decenoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in the analysis of this compound?

A1: The primary artifacts of concern are:

  • Dehydration: The loss of a water molecule from the 3-hydroxy group, leading to the formation of 2-trans,4-trans-decadienoyl-CoA. This can occur during sample preparation, storage, or in the mass spectrometer's ion source.[1]

  • Epimerization: The interconversion between D- and L-isomers of this compound, which can happen via a dehydration/hydration mechanism, particularly in the presence of certain enzymes.[1]

  • Hydrolysis: The breakdown of the thioester bond, resulting in the loss of the Coenzyme A moiety. Acyl-CoAs are generally susceptible to hydrolysis.[2]

  • Oxidation: The double bond in the decenoyl chain is susceptible to oxidation.[2]

  • Adduct Formation: In mass spectrometry, the formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common for acyl-CoAs and can complicate data interpretation.[3]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to:

  • Work quickly and on ice at all times.[2]

  • Use pre-chilled solvents and tubes for extraction.[2]

  • If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[2]

  • Avoid repeated freeze-thaw cycles.[2]

Q3: What is the recommended sample extraction method for this compound?

A3: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE). Protein precipitation can be achieved using agents like 5-sulfosalicylic acid (SSA).[4][5] SPE with a C18 cartridge is then used to purify and concentrate the analyte.[6][7]

Q4: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry?

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Recommended Solution(s)
Incomplete Cell/Tissue Lysis Ensure thorough homogenization or sonication of the sample. For complex tissues, consider enzymatic digestion.[2]
Analyte Degradation Work on ice, use pre-chilled solvents, and flash-freeze samples for storage at -80°C. Avoid repeated freeze-thaw cycles.[2]
Inefficient Extraction Test different extraction solvent systems. A mixture of acetonitrile (B52724), methanol (B129727), and water is a good starting point. Solid-phase extraction (SPE) can significantly improve recovery and purity.[2]
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes, as the phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces.[2]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Recommended Solution(s)
Secondary Interactions The analyte may be interacting with active sites on the column stationary phase. Consider using a column with a different chemistry or adding a competing agent to the mobile phase.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.
Column Overload Injecting too much sample can lead to peak broadening. Try diluting the sample or injecting a smaller volume.
Issue 3: Presence of Unexpected Peaks in Mass Spectrum
Potential Cause Recommended Solution(s)
In-source Dehydration The 3-hydroxy group can be lost as water in the ion source. Optimize source temperature and cone voltage to minimize this effect.
Epimerization If enzymatic activity is not properly quenched during sample preparation, epimerization can occur. Ensure rapid and effective quenching of enzymatic reactions.[1]
Contamination Ensure all solvents, reagents, and labware are of high purity and free from contaminants.
Adduct Formation The presence of sodium or potassium ions can lead to [M+Na]⁺ and [M+K]⁺ adducts. Use high-purity solvents and consider using mobile phase additives that promote protonation, such as ammonium (B1175870) formate.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is a general method for the extraction of medium-chain acyl-CoAs and may require optimization for this compound.[2]

Materials:

  • Frozen tissue sample

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)

  • Pre-chilled acetonitrile (ACN)

  • Pre-chilled isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general method and may need optimization.[6]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • 5% methanol in water

  • Acetonitrile

  • Nitrogen gas evaporator

  • LC-MS/MS mobile phase

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of acetonitrile.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.

Quantitative Data

The following table summarizes the recovery of various acyl-CoAs using two different sample preparation methods: trichloroacetic acid (TCA) precipitation with SPE, and 5-sulfosalicylic acid (SSA) precipitation without SPE. While not specific to this compound, it provides a useful comparison of extraction efficiencies for similar molecules.

Table 1: Percent Recovery of Acyl-CoAs with Different Extraction Methods [4]

AnalyteTCA with SPE (%)SSA without SPE (%)
Malonyl CoA2674
Acetyl CoA3659
Propionyl CoA6280
Isovaleryl CoA5859

The following table presents validation parameters for a novel LC-MS method for a similar long-chain 3-hydroxyacyl-CoA, which can serve as a benchmark for method development for this compound.

Table 2: Performance Characteristics of a Validated LC-MS Method for (S)-3-hydroxyhexacosanoyl-CoA [7]

ParameterPerformance
Limit of Detection (LOD)0.5 pmol
Limit of Quantification (LOQ)1.5 pmol
Linearity (R²)>0.998
Accuracy (%)95.5 - 104.2
Precision (Intra-day RSD%)< 4.5
Precision (Inter-day RSD%)< 6.8

Visualizations

Artifact_Formation_Pathway Analyte This compound Dehydrated 2-trans,4-trans-decadienoyl-CoA Analyte->Dehydrated Dehydration (-H2O) (Heat, In-source) Epimerized D/L Isomer Analyte->Epimerized Epimerization (Enzymatic) Hydrolyzed 3-Hydroxy-4-trans-decenoic Acid + CoA Analyte->Hydrolyzed Hydrolysis (pH, Temperature) Oxidized Oxidized Products Analyte->Oxidized Oxidation

Caption: Potential pathways for artifact formation from this compound.

Experimental_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (on ice, with internal standard) Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction (e.g., SSA or ACN/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing Analysis->Data

Caption: A general experimental workflow for the analysis of this compound.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the Validation of LC-MS/MS Methods for 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of fatty acid metabolism, the accurate quantification of specific acyl-CoA species is paramount. 3-Hydroxy-4-trans-decenoyl-CoA, an intermediate in the β-oxidation of unsaturated fatty acids, serves as a critical biomarker in various metabolic pathways. This guide provides an objective comparison of the primary analytical method for its quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores enzymatic assays as a viable alternative. This comparison is supported by a summary of performance data from validated methods for similar analytes and detailed experimental protocols.

At the Forefront of Quantification: LC-MS/MS

LC-MS/MS has established itself as the gold standard for the analysis of acyl-CoA molecules, offering unparalleled sensitivity and selectivity, which are crucial for measuring low-abundance endogenous species in complex biological matrices.[1]

The LC-MS/MS Advantage:
  • High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the precise detection and quantification of the target analyte with minimal interference from the sample matrix.[2][3]

  • Comprehensive Profiling: This technique enables the simultaneous analysis of a wide range of acyl-CoA species in a single run, providing a broader understanding of the metabolic landscape.

  • Structural Confirmation: Tandem mass spectrometry provides structural information, confirming the identity of the analyte based on its specific fragmentation pattern.

General Experimental Protocol for LC-MS/MS Analysis of Acyl-CoAs

A typical workflow for the quantification of acyl-CoAs, including this compound, involves several key steps:

  • Sample Preparation: The initial and most critical step is the extraction of acyl-CoAs from biological samples. A common and effective method involves solvent precipitation to remove proteins and other interfering substances. Solid-Phase Extraction (SPE) with C18 cartridges is often employed for further purification and concentration of long-chain acyl-CoAs.

  • Chromatographic Separation: The extracted acyl-CoAs are then separated using reverse-phase liquid chromatography, typically with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to resolve the different acyl-CoA species.

  • Mass Spectrometric Detection: The separated analytes are ionized, most commonly using positive electrospray ionization (ESI+), and detected by a tandem mass spectrometer. For quantification, the instrument is operated in MRM mode, monitoring a specific precursor-to-product ion transition for the target analyte and an internal standard.

Acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which is a common fragmentation used for their detection.[4][5] Another frequently monitored fragment is the CoA moiety itself at a mass-to-charge ratio (m/z) of 428.[2][5]

For this compound (monoisotopic mass to be calculated), the protonated precursor ion [M+H]⁺ would be subjected to collision-induced dissociation to generate specific product ions. While the exact optimal transitions should be determined empirically by direct infusion of a standard, a likely quantitative transition would be the neutral loss of 507 Da.

cluster_LC_MSMS_Workflow LC-MS/MS Analytical Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation/SPE) Sample->Extraction Separation LC Separation (C18 Reverse Phase) Extraction->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

LC-MS/MS Workflow for Acyl-CoA Analysis.

A Classic Approach: Enzymatic Assays

As an alternative to LC-MS/MS, enzymatic assays provide a more accessible method for quantifying 3-hydroxyacyl-CoAs. These assays are based on the activity of the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters.

The principle of this assay is to monitor the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. This method is particularly useful for determining the total concentration of 3-hydroxyacyl-CoAs or for measuring the activity of the HADH enzyme itself.

General Protocol for a Spectrophotometric HADH Assay:
  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing an assay buffer, NAD+, and the sample containing the 3-hydroxyacyl-CoA.

  • Reaction Initiation: The reaction is initiated by the addition of the HADH enzyme.

  • Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocity is determined from the linear portion of the absorbance curve, which is proportional to the concentration of the 3-hydroxyacyl-CoA substrate.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for absolute quantification of a specific acyl-CoA or a more general measure of a class of metabolites. The following tables summarize the key quantitative performance metrics for LC-MS/MS methods validated for various acyl-CoAs, which can be considered representative for a method to be validated for this compound.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Acyl-CoA Quantification

ParameterShort-Chain Acyl-CoAsLong-Chain Acyl-CoAsGeneral Acyl-CoA Profiling
**Linearity (R²) **>0.99>0.99>0.99
Limit of Detection (LOD) 1-5 fmol on column2-133 nMVaries by analyte
Limit of Quantitation (LOQ) Typically 3x LODVaries by analyteVaries by analyte
Accuracy (% Recovery) 85-115%80-114%[4]94.8-110.8%
Precision (%RSD) <15%<15%Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%

Table 2: Comparison of LC-MS/MS and Enzymatic Assay Methods

FeatureLC-MS/MSEnzymatic Assay
Specificity High (can distinguish between different acyl-CoAs)Moderate (measures total 3-hydroxyacyl-CoAs)
Sensitivity High (femtomole to picomole range)Lower (micromole range)
Throughput ModerateHigh
Equipment Cost HighLow
Information Provided Absolute quantification of specific acyl-CoAsTotal 3-hydroxyacyl-CoA concentration or enzyme activity

The Metabolic Context: Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. This metabolic pathway is crucial for energy production from lipids. The following diagram illustrates the central role of 3-hydroxyacyl-CoA intermediates in this process.

cluster_Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Decenoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_Enoyl_CoA->Enoyl_CoA_Hydratase _3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->_3_Hydroxyacyl_CoA _3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase _3_Hydroxyacyl_CoA->_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA _3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty Acid β-Oxidation Pathway.

References

A Comparative Guide to the Analytical Methods for 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification and characterization of intermediates like 3-Hydroxy-4-trans-decenoyl-CoA are critical. This guide provides a detailed comparison of the primary analytical methods used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We will delve into their principles, performance characteristics, and experimental protocols to aid in selecting the most suitable method for your research needs.

Comparison of Analytical Methods

The two main techniques for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. Each method offers distinct advantages and is suited for different analytical challenges.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Principle Chromatographic separation of analytes followed by mass-based detection and quantification.Measurement of the activity of a specific enzyme that utilizes this compound as a substrate.
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or high-resolution MS).Spectrophotometer or fluorometer.
Sample Preparation Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix.[1][2][3]Can range from simple cell lysates to more purified fractions, depending on the required specificity.[4]
Limit of Detection (LOD) High sensitivity, with LODs for acyl-CoAs reported in the low nanomolar range (2-133 nM).[2]Picomole level detection is achievable with fluorometric determination of NADH.[4]
Limit of Quantitation (LOQ) High precision and accuracy, with LOQs also in the low nanomolar range.[2]Dependent on the enzyme kinetics and the sensitivity of the detection method.
Specificity Very high, as it relies on both the chromatographic retention time and the specific mass-to-charge ratio of the analyte and its fragments.Can be high if the enzyme is specific for this compound. However, cross-reactivity with other 3-hydroxyacyl-CoAs can be a concern.
Throughput Moderate, as each sample requires a chromatographic run. However, autosamplers can enable analysis of large batches.Can be high, especially in a microplate format, allowing for the simultaneous analysis of many samples.
Multiplexing Excellent capability to simultaneously quantify a wide range of acyl-CoAs in a single run.[5][6][7]Typically measures the total activity of a class of enzymes or a single analyte per assay.
Cost High initial instrument cost and ongoing maintenance expenses.Relatively low instrument cost. Reagent costs can vary depending on the enzyme.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol provides a general framework for the quantitative analysis of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-activation and Equilibration: Pre-activate a C18 SPE cartridge with 3 mL of methanol (B129727), followed by equilibration with 3 mL of extraction buffer.

  • Sample Loading: Load the biological sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of extraction buffer to remove interfering substances.

  • Elution: Elute the acyl-CoAs with a series of methanol solutions with increasing organic content (e.g., 1:1, 1:3, and 100% methanol).[2]

  • Drying: Evaporate the combined eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.[1]

2. LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A suitable gradient to separate this compound from other acyl-CoAs.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is commonly used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Enzymatic Assay

This protocol outlines a general procedure for the enzymatic determination of 3-hydroxyacyl-CoAs.

1. Sample Preparation

  • Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.[4]

2. Enzymatic Reaction

  • The assay is based on the stoichiometric oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase.[4]

  • This reaction is coupled to the reduction of NAD+ to NADH.

  • For the specific measurement of 2-trans-enoyl-CoA, enoyl-CoA hydratase is included to convert it to 3-hydroxyacyl-CoA.[4]

3. Detection

  • The NADH produced is measured using an enzymatic cycling amplification system for fluorometric determination.[4]

  • The fluorescence intensity is proportional to the amount of 3-hydroxyacyl-CoA in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample Extraction Acyl-CoA Extraction (e.g., SPE) BiologicalSample->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Analytical workflow for LC-MS/MS analysis of this compound.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Target_Molecule This compound Enoyl_CoA_Hydratase->Target_Molecule Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

References

Cross-Validation of Enzymatic and Mass Spectrometry Assays for 3-Hydroxy-4-trans-decenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of key intermediates is paramount. One such intermediate is 3-Hydroxy-4-trans-decenoyl-CoA, a metabolite in the β-oxidation of unsaturated fatty acids. The choice of analytical methodology for its quantification can significantly impact experimental outcomes. This guide provides an objective comparison of two primary analytical techniques: traditional enzymatic assays and modern mass spectrometry-based methods.

This document outlines the principles of each assay, presents a comparative analysis of their performance characteristics, provides detailed experimental protocols, and visualizes the metabolic context and analytical workflow.

At-a-Glance: Method Comparison

FeatureEnzymatic AssayMass Spectrometry (LC-MS/MS)
Specificity Moderate to HighVery High
Sensitivity Picomole level[1]Nanomolar to picomolar range[2][3]
Throughput Moderate to High (plate-based)High (amenable to automation)
Multiplexing No (measures total 3-hydroxyacyl-CoAs)Yes (can measure multiple acyl-CoAs simultaneously)
Development Cost Low to ModerateHigh (instrumentation)
Per-Sample Cost LowModerate
Expertise Required ModerateHigh (specialized training)

Quantitative Performance Characteristics

The selection of an assay often depends on its quantitative performance. Below is a summary of typical performance metrics for each method, based on data for 3-hydroxyacyl-CoAs and other acyl-CoA species.

Table 1: Quantitative Performance of Enzymatic and Mass Spectrometry Assays
ParameterEnzymatic AssayMass Spectrometry (LC-MS/MS)Key Considerations
Linearity (R²) Typically >0.99Typically >0.99[4]Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) Picomole level[1]2 to 133 nM[2]LC-MS/MS generally offers superior sensitivity.
Limit of Quantification (LOQ) Not consistently reportedLow nanomolar range[3]Important for accurate measurement of low-abundance species.
Precision (%RSD) < 10%Intra- and inter-day precision generally below 15%[4]Precision is influenced by sample preparation and instrument stability.
Accuracy (% Recovery) Dependent on standard purityTypically within 80-115%[2][4]Isotope-labeled internal standards in LC-MS/MS enhance accuracy.

Metabolic Significance of this compound

This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. Its accurate measurement is crucial for studying metabolic flux and identifying potential enzymatic deficiencies or drug targets within this pathway.

PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Analyte This compound Beta_Oxidation->Analyte HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Analyte->HADH NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway showing the role of this compound.

Experimental Protocols

Enzymatic Assay Protocol

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Materials and Reagents:

  • 100 mM Potassium Phosphate (B84403) buffer, pH 7.3

  • NAD+ stock solution (20 mM in assay buffer)

  • This compound standard solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+ to a final concentration of 1 mM.

  • Equilibration: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Background Reading: Record the baseline absorbance at 340 nm.

  • Reaction Initiation: Add the sample containing this compound to the cuvette and mix by gentle inversion.

  • Enzyme Addition: Initiate the reaction by adding a small, non-limiting amount of HADH.

  • Data Acquisition: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the substrate can be determined by comparing the reaction rate to a standard curve generated with known concentrations of this compound.

Specificity Considerations: The enzymatic assay is generally not specific to a single 3-hydroxyacyl-CoA species and will measure the total concentration of all 3-hydroxyacyl-CoAs that can be oxidized by the dehydrogenase enzyme.[4] The stereospecificity of HADH for the (S)-enantiomer is a critical factor.[5]

Mass Spectrometry (LC-MS/MS) Assay Protocol

This method provides high specificity and sensitivity for the quantification of this compound.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs.

  • Flow Rate: Typically in the range of 200-500 µL/min.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for this compound and monitoring a specific fragment ion after collision-induced dissociation. This highly specific detection minimizes interferences from the biological matrix.[4]

Cross-Validation Workflow

A robust cross-validation study involves analyzing the same set of samples by both methods to compare and verify the results.

cluster_enzymatic Enzymatic Assay cluster_ms Mass Spectrometry Assay Start Biological Sample Extraction Acyl-CoA Extraction Start->Extraction Split Split Sample Extraction->Split Enzymatic_Assay Spectrophotometric Measurement (Absorbance at 340 nm) Split->Enzymatic_Assay Portion 1 SPE Solid-Phase Extraction (SPE) Split->SPE Portion 2 Enzymatic_Data Enzymatic Data Analysis Enzymatic_Assay->Enzymatic_Data Comparison Data Comparison and Validation Enzymatic_Data->Comparison LC_MS LC-MS/MS Analysis (MRM Detection) SPE->LC_MS MS_Data Mass Spec Data Analysis LC_MS->MS_Data MS_Data->Comparison Conclusion Conclusion on Assay Performance Comparison->Conclusion

Workflow for the cross-validation of enzymatic and mass spectrometry assays.

Conclusion

Both enzymatic and mass spectrometry assays are valuable tools for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.

  • Enzymatic assays are a cost-effective and relatively simple method suitable for measuring total 3-hydroxyacyl-CoA levels, particularly when high throughput is required and specificity for a single acyl-CoA species is not critical.

  • Mass spectrometry (LC-MS/MS) offers superior specificity, sensitivity, and the ability to multiplex, making it the gold standard for detailed metabolic profiling and studies where the accurate quantification of individual acyl-CoA species is essential.

A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their experimental needs and to generate high-quality, reliable data.

References

A Comparative Analysis of 3-Hydroxy-4-decenoyl-CoA Isomers in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on 3-Hydroxy-4-trans-decenoyl-CoA and its cis isomer, offering critical insights for researchers, scientists, and drug development professionals. This document elucidates the distinct metabolic fates of these isomers within the mitochondrial β-oxidation pathway, supported by structural data, pathway analysis, and experimental methodologies.

Introduction

The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy metabolism. While the pathway for saturated fatty acids is a straightforward four-step spiral, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard stereochemistry of their double bonds. This guide focuses on two isomeric intermediates, this compound and 3-Hydroxy-4-cis-decenoyl-CoA, which arise from the metabolism of fatty acids with double bonds at even-numbered positions, such as linoleic acid. Understanding the differential processing of these isomers is crucial for comprehending the nuances of lipid metabolism and its dysregulation in various disease states.

The central finding is that the β-oxidation pathway is stereospecific, exclusively processing the trans isomer. The formation of 3-Hydroxy-4-cis-decenoyl-CoA is not a recognized step in this pathway; its presence would likely represent a metabolic dead-end. This comparison, therefore, highlights the metabolic relevance of the trans isomer against the non-metabolizable cis form.

Comparative Biochemical and Metabolic Properties

The primary distinction between the two isomers lies not in their basic physical properties but in their recognition and processing by the enzymes of mitochondrial β-oxidation.

PropertyThis compound3-Hydroxy-4-cis-decenoyl-CoA
Metabolic Precursor 2-trans,4-cis-Decadienoyl-CoA (from oxidation of cis-4-decenoyl-CoA)Hypothetical; not a known intermediate in the canonical pathway.
Enzymatic Formation Formed via reduction of 2,4-dienoyl-CoA by 2,4-Dienoyl-CoA Reductase, which yields 3-trans-decenoyl-CoA, followed by isomerization and hydration.Not formed by known β-oxidation enzymes.
Metabolic Fate Isomerized to 2-trans-decenoyl-CoA, then hydrated by Enoyl-CoA Hydratase to L-3-Hydroxyacyl-CoA, continuing through β-oxidation.[1]Not a substrate for downstream enzymes like 3-Hydroxyacyl-CoA Dehydrogenase; its accumulation would halt the pathway.[2]
Enzyme Specificity The trans configuration is essential for subsequent isomerization and hydration steps.[1]The cis configuration prevents proper binding and catalysis by the auxiliary enzymes required for further oxidation.[1][3]
Biological Significance A necessary intermediate in the complete oxidation of common polyunsaturated fatty acids.Considered a non-metabolizable isomer.

Metabolic Pathway Analysis

The degradation of a fatty acid containing a cis-Δ⁴ double bond, such as cis-4-decenoyl-CoA, requires a set of auxiliary enzymes to bypass a step that the core β-oxidation machinery cannot handle. The process involves the creation of a conjugated double bond system, which is then reduced to a standard trans intermediate.

The key enzyme in this auxiliary pathway is 2,4-Dienoyl-CoA Reductase . After the initial dehydrogenation of cis-4-decenoyl-CoA yields a 2-trans,4-cis-dienoyl-CoA intermediate, this reductase uses NADPH to reduce this substrate to 3-trans-enoyl-CoA.[3] This step is critical as it resolves the problematic cis double bond. Notably, this enzyme is unusual as it can reduce both 2-trans,4-cis and 2-trans,4-trans dienoyl-CoA thioesters with similar efficiency.[3]

The resulting 3-trans-decenoyl-CoA is then acted upon by Enoyl-CoA Isomerase , which shifts the double bond to the 2-position, forming 2-trans-decenoyl-CoA. This product is a standard substrate for the next enzyme in the main β-oxidation spiral, Enoyl-CoA Hydratase (Crotonase) , which hydrates it to form (S)-3-hydroxyacyl-CoA.[1][2] The strict stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenase for the (S)-enantiomer underscores the precise structural requirements of the pathway.[2]

The diagram below illustrates this specialized metabolic route.

Beta_Oxidation_Unsaturated Metabolic Pathway for cis-4-Decenoyl-CoA cluster_main_path Main β-Oxidation Pathway cluster_aux_path Auxiliary Pathway Acyl_CoA_DH Acyl-CoA Dehydrogenase 2t_4c_Decadienoyl_CoA 2-trans,4-cis- Decadienoyl-CoA Acyl_CoA_DH->2t_4c_Decadienoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) S_3_Hydroxyacyl_CoA (S)-3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_DH (S)-3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_DH->Ketoacyl_CoA cis4_Decenoyl_CoA cis-4-Decenoyl-CoA cis4_Decenoyl_CoA->Acyl_CoA_DH Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase 2t_4c_Decadienoyl_CoA->Dienoyl_CoA_Reductase Metabolic_Block Metabolic Block (Not a substrate for Enoyl-CoA Hydratase) 2t_4c_Decadienoyl_CoA->Metabolic_Block 3t_Decenoyl_CoA 3-trans-Decenoyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase 3t_Decenoyl_CoA->Enoyl_CoA_Isomerase 2t_Decenoyl_CoA 2-trans-Decenoyl-CoA 2t_Decenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_DH Dienoyl_CoA_Reductase->3t_Decenoyl_CoA Enoyl_CoA_Isomerase->2t_Decenoyl_CoA

Caption: Metabolism of cis-4-decenoyl-CoA via auxiliary enzymes.

Experimental Protocols

Synthesis of Acyl-CoA Thioesters

The synthesis of specific acyl-CoA thioesters is fundamental for enzymatic assays. A common and effective method involves the acylation of Coenzyme A (CoASH) using N-hydroxysuccinimide (NHS) esters of the desired fatty acid.[4]

Materials:

  • Fatty acid (e.g., 4-trans-decenoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt (CoASH)

  • Solvents: Dioxane, Tetrahydrofuran (THF), Sodium Bicarbonate buffer (pH ~8.0)

  • Purification: HPLC system with a C18 reverse-phase column.

Procedure:

  • NHS Ester Synthesis: Dissolve the fatty acid and NHS in dioxane. Add DCC and stir at room temperature for 12-18 hours.

  • Filter the reaction to remove the dicyclohexylurea byproduct. Evaporate the solvent to yield the crude fatty acyl-NHS ester.

  • Acylation of CoASH: Dissolve CoASH in a sodium bicarbonate buffer. Add a solution of the fatty acyl-NHS ester in THF dropwise while stirring.

  • Monitor the reaction by observing the disappearance of free thiol groups.

  • Purification: Acidify the reaction mixture and purify the resulting acyl-CoA thioester using reverse-phase HPLC.

  • Lyophilize the collected fractions to obtain the pure product.

Enzyme Activity Assay for 2,4-Dienoyl-CoA Reductase

The activity of 2,4-Dienoyl-CoA Reductase can be measured spectrophotometrically by monitoring the oxidation of its NADPH cofactor.[5]

Materials:

  • Purified 2,4-Dienoyl-CoA Reductase

  • Substrate: 2-trans,4-cis-decadienoyl-CoA

  • NADPH

  • Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.4, with 100 µM EDTA

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare the assay mixture in a cuvette containing PBS buffer, EDTA, and NADPH.

  • Add the enzyme solution (e.g., 10 µg) to the mixture.

  • Pre-incubate the mixture at room temperature for 20 minutes.

  • Initiate the reaction by adding the substrate (e.g., to a final concentration of 40 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 90-120 seconds.

  • Calculate enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

The workflow for this assay is depicted below.

Enzyme_Assay_Workflow Workflow for 2,4-Dienoyl-CoA Reductase Assay prep_reagents 1. Prepare Reagents (Buffer, NADPH, Substrate) prep_assay_mix 2. Prepare Assay Mixture (Buffer + EDTA + NADPH) prep_reagents->prep_assay_mix add_enzyme 3. Add Enzyme & Pre-incubate (20 min at RT) prep_assay_mix->add_enzyme initiate_reaction 4. Initiate with Substrate add_enzyme->initiate_reaction measure_abs 5. Measure Absorbance (Decrease at 340 nm) initiate_reaction->measure_abs calculate_activity 6. Calculate Activity measure_abs->calculate_activity

Caption: Standard workflow for a spectrophotometric enzyme assay.

Conclusion

The comparative analysis of this compound and its cis isomer reveals a clear metabolic preference dictated by enzyme stereospecificity. The mitochondrial β-oxidation pathway for unsaturated fatty acids has evolved a precise mechanism, involving auxiliary enzymes like 2,4-Dienoyl-CoA Reductase and Enoyl-CoA Isomerase, to convert problematic cis double bonds into standard trans intermediates. Consequently, intermediates derived from the trans configuration are readily metabolized, whereas the corresponding cis isomers are not recognized by the downstream enzymes. This guide underscores that this compound (as a derivative of the 3-trans-decenoyl-CoA precursor) is a valid, transient metabolite, while 3-Hydroxy-4-cis-decenoyl-CoA is a metabolically inert compound within this context. This knowledge is vital for researchers targeting fatty acid oxidation pathways for therapeutic intervention.

References

A Functional Comparison of 3-Hydroxy-4-trans-decenoyl-CoA with Other Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective functional comparison of 3-Hydroxy-4-trans-decenoyl-CoA with other key acyl-CoA molecules. The information presented is supported by experimental data to aid in understanding its specific roles in fatty acid metabolism and to provide a resource for professionals in drug development and metabolic research.

Introduction to Acyl-CoAs and their Significance

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, formed by the activation of fatty acids. This activation, through the attachment of Coenzyme A, prepares fatty acids for a variety of metabolic fates, including energy production via β-oxidation, synthesis of complex lipids, and cellular signaling. The diverse structures of their acyl chains, varying in length and degree of saturation, dictate their specific functions and interactions with metabolic enzymes.

This compound is a specific intermediate generated during the β-oxidation of unsaturated fatty acids, particularly those with a double bond at an even-numbered carbon. Its unique structure, featuring both a hydroxyl group and a trans-double bond, necessitates specialized enzymatic processing compared to its saturated or differently unsaturated counterparts. This guide will delve into these functional distinctions.

Core Metabolic Pathways Involving Acyl-CoAs

The primary fate of most acyl-CoAs is catabolism through the β-oxidation pathway to generate ATP. This process occurs in both mitochondria and peroxisomes, with distinct substrate preferences and enzymatic machinery in each organelle.

Below is a diagram illustrating the central role of acyl-CoAs in cellular metabolism, highlighting the entry points into mitochondrial and peroxisomal β-oxidation.

Acyl_CoA_Metabolism Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoAs Acyl-CoAs Acyl-CoA Synthetase->Acyl-CoAs Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Acyl-CoAs->Mitochondrial Beta-Oxidation Short to Long-Chain Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Acyl-CoAs->Peroxisomal Beta-Oxidation Very Long-Chain & Branched-Chain Lipid Synthesis Lipid Synthesis Acyl-CoAs->Lipid Synthesis Signaling Signaling Acyl-CoAs->Signaling Energy Production (ATP) Energy Production (ATP) Mitochondrial Beta-Oxidation->Energy Production (ATP) Unsaturated_Beta_Oxidation Unsaturated Acyl-CoA Unsaturated Acyl-CoA Beta-Oxidation Cycles Beta-Oxidation Cycles cis-delta3-Enoyl-CoA cis-delta3-Enoyl-CoA Beta-Oxidation Cycles->cis-delta3-Enoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-delta3-Enoyl-CoA->Enoyl-CoA Isomerase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA Enoyl-CoA Isomerase->trans-delta2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-delta2-Enoyl-CoA->Enoyl-CoA Hydratase This compound This compound Enoyl-CoA Hydratase->this compound 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase This compound->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA LCMS_Workflow Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Isolate acyl-CoAs LC Separation LC Separation Solid Phase Extraction (SPE)->LC Separation Elute and concentrate MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Separate by hydrophobicity Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantify based on ion intensity

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-4-trans-decenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison of results from participating laboratories, all quantitative data should be summarized in a standardized format. The following table presents a hypothetical structure for reporting key analytical performance metrics.

Performance Metric Laboratory A Laboratory B Laboratory C Reference Value Acceptance Criteria
Limit of Detection (LOD) e.g., 0.5 pmole.g., 0.7 pmole.g., 0.4 pmolN/AReport
Limit of Quantification (LOQ) e.g., 1.5 pmole.g., 2.0 pmole.g., 1.2 pmolN/AReport
Linearity (R²) e.g., 0.998e.g., 0.995e.g., 0.999> 0.99Pass/Fail
Intra-Assay Precision (%CV) e.g., 4.5%e.g., 6.2%e.g., 3.8%< 15%Pass/Fail
Inter-Assay Precision (%CV) e.g., 8.1%e.g., 10.5%e.g., 7.5%< 20%Pass/Fail
Accuracy (% Recovery) e.g., 95-105%e.g., 92-108%e.g., 98-103%80-120%Pass/Fail
Measured Concentration (Sample X) e.g., 48.5 ng/mLe.g., 53.2 ng/mLe.g., 49.1 ng/mL50.0 ng/mL± 2 SD

Experimental Protocols: A Standardized Approach

A highly specific and sensitive method for the quantification of 3-Hydroxy-4-trans-decenoyl-CoA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is recommended for its high precision and accuracy in complex biological matrices.[1]

2.1. Sample Preparation and Extraction

This protocol is designed for mammalian cells or tissues but can be adapted for other biological fluids.

  • Internal Standard: Prior to extraction, spike the sample with a known concentration of a stable isotope-labeled internal standard, such as a deuterated form of this compound. If a labeled standard is unavailable, a structurally similar acyl-CoA, like pentadecanoyl-CoA (C15:0 CoA), can be used.[1] The use of an internal standard is crucial as it corrects for analyte loss during sample preparation and compensates for matrix effects during mass spectrometric analysis.[2]

  • Extraction:

    • For cultured cells, aspirate the media, wash cells with ice-cold phosphate-buffered saline (PBS), and then add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).[3]

    • For tissues, homogenize the sample in a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) followed by the addition of an organic solvent like 2-propanol or acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs.[4]

    • Scrape the cells or transfer the tissue homogenate to a microcentrifuge tube.

    • Sonicate the sample briefly (e.g., 10-15 seconds) on ice to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.[3]

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition an Oasis HLB SPE column with methanol (B129727) and then equilibrate with water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% (w/v) 5-sulfosalicylic acid).[3]

2.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[4]

    • Mobile Phase A: An aqueous buffer, such as 75 mM potassium phosphate (pH 4.9) or an ammonium (B1175870) acetate (B1210297) solution.[4]

    • Mobile Phase B: An organic solvent like acetonitrile.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be employed to enhance sensitivity and specificity.[5]

    • MRM Transitions:

      • Quantifier: The transition from the protonated molecular ion [M+H]⁺ to the fragment ion corresponding to the loss of the 3'-phospho-ADP moiety ([M - 507 + H]⁺) is typically used for quantification.[5]

      • Qualifier: A second transition, for example, to the protonated adenosine (B11128) monophosphate fragment (m/z 428), can be monitored for qualitative confirmation.[5]

  • Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard.

Mandatory Visualizations

3.1. Signaling Pathway

The following diagram illustrates the role of this compound as an intermediate in the peroxisomal β-oxidation pathway for unsaturated fatty acids. This pathway is crucial for breaking down dietary fats and stored lipids for energy production.[6]

fatty_acid_oxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acid->Enoyl_CoA_Isomerase isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (part of bifunctional enzyme) trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase hydration Hydro_Lyase D-3-hydroxyacyl-CoA hydro-lyase trans_2_Enoyl_CoA->Hydro_Lyase hydration of specific unsa. fatty acids Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (L-isomer) Enoyl_CoA_Hydratase->Three_Hydroxyacyl_CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (part of bifunctional enzyme) Three_Hydroxyacyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase oxidation Three_Ketoacyl_CoA 3-Ketoacyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Three_Ketoacyl_CoA Thiolase Thiolase Three_Ketoacyl_CoA->Thiolase thiolysis Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA Target_Analyte This compound (D-isomer intermediate for some unsaturated fatty acids) Target_Analyte->Enoyl_CoA_Hydratase conversion Hydro_Lyase->Target_Analyte

Caption: Peroxisomal β-oxidation of unsaturated fatty acids.

3.2. Experimental Workflow

The diagram below outlines the proposed standardized workflow for the inter-laboratory comparison of this compound measurements.

interlab_comparison_workflow cluster_prep Sample Preparation (Each Lab) cluster_analysis Analysis cluster_reporting Data Reporting & Comparison Sample_Distribution 1. Central Distribution of Blinded Reference Samples Spiking 2. Spike with Internal Standard Sample_Distribution->Spiking Extraction 3. Acyl-CoA Extraction (TCA precipitation) Spiking->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution 5. Reconstitution in Buffer Cleanup->Reconstitution LC_MSMS 6. LC-MS/MS Analysis (C18, MRM Mode) Reconstitution->LC_MSMS Quantification 7. Data Quantification (Analyte/IS Ratio) LC_MSMS->Quantification Data_Submission 8. Submit Results to Coordinator Quantification->Data_Submission Statistical_Analysis 9. Statistical Analysis (Accuracy, Precision, etc.) Data_Submission->Statistical_Analysis Final_Report 10. Final Comparison Report Statistical_Analysis->Final_Report

References

Specificity of Enzymes Acting on 3-Hydroxy-4-trans-decenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of unsaturated fatty acids is a critical area of study in various physiological and pathological processes. A key intermediate in the β-oxidation of certain unsaturated fatty acids is 3-Hydroxy-4-trans-decenoyl-CoA. The enzymatic processing of this intermediate is crucial for the efficient catabolism of these lipids. This guide provides a comparative analysis of the specificity of the key enzymes, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, that act on this compound and other related substrates.

Enzyme Specificity: A Quantitative Comparison

The efficiency with which an enzyme processes a substrate is typically quantified by its kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction. Below are tables summarizing the kinetic parameters of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase for various substrates, providing insight into their substrate specificity.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA. The specificity of this enzyme is influenced by the chain length of the acyl-CoA substrate.

Table 1: Kinetic Parameters of Aeromonas caviae (R)-Specific Enoyl-CoA Hydratase for Various trans-2-Enoyl-CoA Substrates [1]

SubstrateChain LengthKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹)
Crotonyl-CoAC459 ± 67400 ± 300125
trans-2-Hexenoyl-CoAC617 ± 12200 ± 40129
trans-2-Octenoyl-CoAC813 ± 2340 ± 2026
trans-2-Decenoyl-CoAC1011 ± 1150 ± 414
trans-2-Dodecenoyl-CoAC128 ± 150 ± 26

Data from Fukui et al. (2004). The data indicates that this specific enoyl-CoA hydratase has the highest catalytic efficiency (k꜀ₐₜ/Kₘ) for shorter chain lengths (C4 and C6), with a progressive decrease in efficiency as the chain length increases.

3-Hydroxyacyl-CoA Dehydrogenase

3-Hydroxyacyl-CoA dehydrogenase catalyzes the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This enzyme also exhibits specificity based on the acyl chain length of its substrate.

Table 2: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various L-3-Hydroxyacyl-CoA Substrates [2]

SubstrateChain LengthKₘ (µM)Vₘₐₓ (µmol/min/mg)
L-3-Hydroxybutyryl-CoAC419.8167
L-3-Hydroxyhexanoyl-CoAC65.2200
L-3-Hydroxyoctanoyl-CoAC82.5222
L-3-Hydroxydecanoyl-CoAC101.8250
L-3-Hydroxydodecanoyl-CoAC121.6235
L-3-Hydroxytetradecanoyl-CoAC141.5217
L-3-Hydroxyhexadecanoyl-CoAC161.6185

Data from He et al. (1989). The data demonstrates that pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates, particularly L-3-hydroxydecanoyl-CoA (C10), as indicated by the highest Vₘₐₓ value.[2]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in DOT language.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_pathway β-Oxidation of a C12 Unsaturated Fatty Acid Fatty_Acid cis-Δ⁷-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acid->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Enoyl_CoA_1 trans-Δ²,cis-Δ⁷-Dodecadienoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA_1 Enoyl_CoA_Hydratase_1 Enoyl-CoA Hydratase Enoyl_CoA_1->Enoyl_CoA_Hydratase_1 H₂O Hydroxyacyl_CoA_1 L-3-Hydroxy-cis-Δ⁷-dodecenoyl-CoA Enoyl_CoA_Hydratase_1->Hydroxyacyl_CoA_1 Hydroxyacyl_CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_1->Hydroxyacyl_CoA_Dehydrogenase_1 NAD⁺ -> NADH Ketoacyl_CoA_1 3-Keto-cis-Δ⁷-dodecenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase_1->Ketoacyl_CoA_1 Thiolase_1 Thiolase Ketoacyl_CoA_1->Thiolase_1 CoA-SH Acetyl_CoA_1 Acetyl-CoA Thiolase_1->Acetyl_CoA_1 Decenoyl_CoA cis-Δ⁵-Decenoyl-CoA Thiolase_1->Decenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Decenoyl_CoA->Isomerase trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Isomerase->trans_Decenoyl_CoA Enoyl_CoA_Hydratase_2 Enoyl-CoA Hydratase trans_Decenoyl_CoA->Enoyl_CoA_Hydratase_2 H₂O Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase_2->Hydroxydecanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase_2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxydecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase_2 NAD⁺ -> NADH Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase_2->Ketodecanoyl_CoA Thiolase_2 Thiolase Ketodecanoyl_CoA->Thiolase_2 CoA-SH Acetyl_CoA_2 Acetyl-CoA Thiolase_2->Acetyl_CoA_2 Octanoyl_CoA Octanoyl-CoA (to further cycles) Thiolase_2->Octanoyl_CoA

Caption: Simplified β-oxidation pathway for an unsaturated fatty acid.

Experimental_Workflow cluster_workflow General Workflow for Enzyme Specificity Assay start Start prepare_reagents Prepare Buffer, Substrates (e.g., Acyl-CoAs of varying lengths), and Cofactors (e.g., NAD⁺) start->prepare_reagents reaction_setup Set up Reaction Mixtures in Cuvettes (Varying substrate concentrations) prepare_reagents->reaction_setup enzyme_prep Prepare Enzyme Solution (e.g., purified Enoyl-CoA Hydratase or 3-Hydroxyacyl-CoA Dehydrogenase) enzyme_prep->reaction_setup spectro Spectrophotometer Measurement (e.g., monitor absorbance change at 340 nm for NADH) reaction_setup->spectro data_acq Record Absorbance vs. Time Data spectro->data_acq analysis Calculate Initial Velocities (V₀) data_acq->analysis kinetics Determine Kinetic Parameters (Kₘ and Vₘₐₓ) using Michaelis-Menten or Lineweaver-Burk plots analysis->kinetics end End kinetics->end

Caption: A generalized experimental workflow for determining enzyme kinetics.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from the method used for determining the activity of (R)-specific enoyl-CoA hydratase.[1]

Principle: The hydration of the double bond in a trans-2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 50 µM FAD and 10 mM MgCl₂.

  • Substrate Stock Solutions: Prepare stock solutions of various trans-2-enoyl-CoA substrates (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA, trans-2-octenoyl-CoA, trans-2-decenoyl-CoA, trans-2-dodecenoyl-CoA) in water or a suitable buffer. The exact concentration should be determined spectrophotometrically.

  • Enzyme Solution: Purified enoyl-CoA hydratase diluted to an appropriate concentration in a suitable buffer.

Procedure:

  • In a quartz cuvette, add the assay buffer to a final volume of 1 mL.

  • Add a specific amount of the enoyl-CoA substrate to achieve the desired final concentration. For determining Kₘ and Vₘₐₓ, vary the substrate concentration over a range (e.g., 0.5 to 10 times the expected Kₘ).

  • Equilibrate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

  • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is based on a coupled assay system that allows for the determination of kinetic parameters for L-3-hydroxyacyl-CoA substrates of various chain lengths.[2][3]

Principle: The oxidation of L-3-hydroxyacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase produces NADH, which can be monitored by the increase in absorbance at 340 nm. The reaction is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase, which drives the reaction forward.[2]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.3) containing 50 µM Coenzyme A (CoASH) and 1 mM NAD⁺.

  • Substrate Stock Solutions: Prepare stock solutions of various L-3-hydroxyacyl-CoA substrates (e.g., C4 to C16) in a suitable buffer.

  • 3-Ketoacyl-CoA Thiolase: A commercially available preparation with sufficient activity.

  • Enzyme Solution: Purified L-3-hydroxyacyl-CoA dehydrogenase diluted to an appropriate concentration.

Procedure:

  • In a cuvette, combine the assay buffer, NAD⁺, and a sufficient amount of 3-ketoacyl-CoA thiolase (e.g., 1-2 units) to a final volume of 1 mL.[3]

  • Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration. For kinetic analysis, vary the substrate concentration.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[3]

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution and mix quickly.

  • Immediately start recording the increase in absorbance at 340 nm over time.[3]

  • Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves for each substrate concentration.

  • Calculate Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.[3]

Conclusion

References

A Researcher's Guide to Evaluating Linearity and Precision in 3-Hydroxy-4-trans-decenoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. This guide provides a comparative overview of common assay methodologies for 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. We delve into the critical performance metrics of linearity and precision, offering standardized protocols and illustrative data to aid in the selection and validation of the most suitable assay for your research needs.

Comparative Analysis of Assay Methodologies

The quantification of this compound can be approached through several analytical techniques, each with inherent advantages and limitations. The choice of method often depends on the required sensitivity, specificity, throughput, and available instrumentation.

Assay Method Principle Typical Linearity Range Reported Precision (CV%) Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.Wide, typically several orders of magnitude (e.g., fmol to pmol).[1]< 15%High sensitivity and specificity.[2] Capable of multiplexing.High initial instrument cost. Requires expertise in method development. Potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Narrower than LC-MS/MS, typically in the pmol to nmol range.< 20%Relatively lower instrument cost compared to MS. Robust and widely available.Lower sensitivity and specificity than LC-MS/MS. Potential for co-eluting interferences.
Enzymatic Assay Spectrophotometric or fluorometric detection of a product (e.g., NADH) from an enzyme-catalyzed reaction.[3]Dependent on enzyme kinetics, typically in the pmol to nmol range.< 15%High throughput potential. Relatively low-cost instrumentation.Susceptible to interference from other substrates or enzymes in the sample. Requires purified enzymes.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of assay performance. Below are generalized methodologies for determining the linearity and precision of a this compound assay.

Protocol for Determining Assay Linearity
  • Preparation of Standard Solutions: Prepare a stock solution of purified this compound of a known concentration. Perform a serial dilution to create a series of at least five calibration standards spanning the expected physiological or experimental concentration range.

  • Sample Analysis: Analyze each calibration standard in triplicate according to the specific assay protocol (LC-MS/MS, HPLC-UV, or enzymatic).

  • Data Analysis: Plot the mean instrument response for each standard against the known concentration. Perform a linear regression analysis to determine the coefficient of determination (R²), which should ideally be ≥ 0.99 for a linear assay. The linear range is the concentration range over which the R² value is maintained.

Protocol for Determining Assay Precision
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the determined linear range.

  • Intra-Assay Precision (Repeatability): Analyze at least five replicates of each QC sample in a single analytical run. Calculate the mean, standard deviation, and coefficient of variation (CV%) for each concentration level. The CV% is a measure of intra-assay precision.

  • Inter-Assay Precision (Intermediate Precision): Analyze the QC samples in triplicate on at least three different days. Calculate the mean, standard deviation, and CV% for each concentration level across all runs. The CV% across days is a measure of inter-assay precision.

Visualizing Metabolic and Experimental Workflows

Understanding the context of this compound in metabolic pathways and the logical flow of assay validation is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

node_linoleoyl_coa Linoleoyl-CoA node_enoyl_coa_isomerase Enoyl-CoA Isomerase node_linoleoyl_coa->node_enoyl_coa_isomerase β-oxidation node_2_trans_4_cis_decadienoyl_coa 2-trans-4-cis- Decadienoyl-CoA node_enoyl_coa_isomerase->node_2_trans_4_cis_decadienoyl_coa node_dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase node_2_trans_4_cis_decadienoyl_coa->node_dienoyl_coa_reductase node_3_hydroxy_4_trans_decenoyl_coa 3-Hydroxy-4-trans- decenoyl-CoA node_dienoyl_coa_reductase->node_3_hydroxy_4_trans_decenoyl_coa node_3_hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase node_3_hydroxy_4_trans_decenoyl_coa->node_3_hydroxyacyl_coa_dehydrogenase node_3_ketoacyl_coa 3-Ketoacyl-CoA node_3_hydroxyacyl_coa_dehydrogenase->node_3_ketoacyl_coa

Caption: Metabolic pathway showing the formation and conversion of this compound.

cluster_linearity Linearity Evaluation cluster_precision Precision Evaluation node_standards Prepare Calibration Standards (≥5 concentrations) node_analyze_standards Analyze Standards in Triplicate node_standards->node_analyze_standards node_regression Perform Linear Regression (Response vs. Conc.) node_analyze_standards->node_regression node_linearity_result Determine Linear Range (R² ≥ 0.99) node_regression->node_linearity_result node_qc Prepare QC Samples (Low, Medium, High) node_linearity_result->node_qc Use determined linear range node_intra_assay Intra-Assay: Analyze ≥5 replicates in one run node_qc->node_intra_assay node_inter_assay Inter-Assay: Analyze triplicates on ≥3 different days node_qc->node_inter_assay node_precision_result Calculate CV% (Intra- and Inter-Assay) node_intra_assay->node_precision_result node_inter_assay->node_precision_result

Caption: Experimental workflow for evaluating the linearity and precision of an assay.

References

Establishing Reference Ranges for 3-Hydroxy-4-trans-decenoyl-CoA in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for establishing reference ranges of 3-Hydroxy-4-trans-decenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. While a comprehensive set of reference ranges across various tissues remains to be definitively established in publicly available literature, this document outlines the prevailing analytical techniques, presents available data for related compounds to offer a comparative context, and details the metabolic pathway of this analyte.

Quantitative Data Summary

Direct quantitative data for this compound concentrations in various tissues are not extensively reported in the reviewed literature. However, acyl-CoA profiling studies provide valuable context by quantifying other short, medium, and long-chain acyl-CoAs in tissues such as the liver, heart, skeletal muscle, and brain. This data, primarily generated using liquid chromatography-mass spectrometry (LC-MS/MS), offers a baseline for the expected order of magnitude for acyl-CoA concentrations.

Below are tables summarizing the concentrations of selected acyl-CoAs in various rat tissues, which can serve as a comparative reference. It is important to note that the concentration of specific intermediates like this compound is expected to be significantly lower than that of more abundant species like acetyl-CoA or free Coenzyme A.

Table 1: Acyl-CoA Concentrations in Rat Liver, Heart, Kidney, and Brain

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Kidney (nmol/g wet weight)Brain (nmol/g wet weight)
Free CoA15.0 ± 2.05.0 ± 1.08.0 ± 1.52.0 ± 0.5
Acetyl-CoA50 - 10010 - 3020 - 405 - 15
Malonyl-CoA2 - 5Not ReportedNot Reported< 0.1
Propionyl-CoA0.5 ± 0.10.2 ± 0.050.3 ± 0.080.1 ± 0.03
Butyryl-CoA0.2 ± 0.05Not ReportedNot ReportedNot Reported
Succinyl-CoA20 - 405 - 1510 - 202 - 8
3-Hydroxy-C4-CoA0.1 ± 0.03Not ReportedNot ReportedNot Reported
3-Hydroxy-C6-CoA0.05 ± 0.01Not ReportedNot ReportedNot Reported
C16:0-CoA5 - 152 - 83 - 101 - 4
C18:0-CoA2 - 81 - 52 - 60.5 - 2
C18:1-CoA10 - 253 - 105 - 151 - 5

Data compiled from multiple sources and represent approximate ranges. Actual values can vary based on physiological state and analytical methodology.

Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification

MethodPrincipleAnalytesSample TypeAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by mass spectrometric detection.Broad range of acyl-CoAs.Tissues, cells.High sensitivity and specificity, allows for quantification of low-abundance species.Requires sophisticated instrumentation and expertise.
HPLC-UV High-performance liquid chromatography with ultraviolet detection.More abundant acyl-CoAs.Tissues, cells.More accessible instrumentation.Lower sensitivity and specificity compared to MS.
Enzymatic Assays Spectrophotometric or fluorometric measurement of enzyme-catalyzed reactions.Specific acyl-CoAs or total CoA.Tissues, cells.Relatively simple and inexpensive.Can be prone to interference, limited to specific analytes.

Experimental Protocols

The most robust and widely used method for the quantification of acyl-CoAs, including 3-hydroxyacyl-CoA intermediates, is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a detailed, representative protocol.

Protocol: Quantification of Acyl-CoAs in Tissues by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water or 10% trichloroacetic acid) containing a mixture of stable isotope-labeled internal standards for a range of acyl-CoAs.

  • Vortex vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant for analysis.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • Condition a mixed-mode or reversed-phase SPE cartridge.

  • Load the supernatant from the extraction step.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for acyl-CoA analysis.
    • Employ a gradient elution with a mobile phase system typically consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) or a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
    • The gradient is designed to separate acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion mode.
    • Use electrospray ionization (ESI) as the ion source.
    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The MRM transition for most acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.
    • For this compound, the precursor ion ([M+H]+) would be m/z 924.4 and the product ion would be m/z 417.4.

4. Data Analysis:

  • Quantify the analyte by comparing the peak area of the endogenous compound to the peak area of its corresponding stable isotope-labeled internal standard.

  • Generate a calibration curve using known concentrations of analytical standards to determine the absolute concentration in the tissue sample.

  • Normalize the concentration to the initial tissue weight (e.g., nmol/g tissue).

Signaling Pathways and Experimental Workflows

This compound is primarily an intermediate in the beta-oxidation of unsaturated fatty acids, specifically linoleic acid. Its role as a signaling molecule has not been established. The pathway illustrates its formation and subsequent conversion in the mitochondrial matrix.

fatty_acid_beta_oxidation cluster_pathway Beta-Oxidation of Unsaturated Fatty Acids (Linoleic Acid) linoleoyl_coa Linoleoyl-CoA dienoyl_coa_isomerase Δ3,Δ2-Enoyl-CoA Isomerase linoleoyl_coa->dienoyl_coa_isomerase trans_delta2_cis_delta6_decadienoyl_coa trans-Δ2, cis-Δ6-Decadienoyl-CoA dienoyl_coa_isomerase->trans_delta2_cis_delta6_decadienoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase trans_delta2_cis_delta6_decadienoyl_coa->acyl_coa_dehydrogenase trans_delta2_cis_delta4_decadienoyl_coa trans-Δ2, cis-Δ4-Decadienoyl-CoA acyl_coa_dehydrogenase->trans_delta2_cis_delta4_decadienoyl_coa dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase trans_delta2_cis_delta4_decadienoyl_coa->dienoyl_coa_reductase NADPH -> NADP+ hydroxy_decenoyl_coa This compound dienoyl_coa_reductase->hydroxy_decenoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase hydroxy_decenoyl_coa->enoyl_coa_hydratase ketoacyl_coa 3-Ketoacyl-CoA enoyl_coa_hydratase->ketoacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase ketoacyl_coa->thiolase CoA acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: Metabolic pathway of this compound formation.

The following diagram illustrates a typical experimental workflow for establishing reference ranges of this compound in tissues.

experimental_workflow cluster_workflow Workflow for Establishing Tissue Reference Ranges tissue_collection Tissue Collection (e.g., Liver, Heart, Muscle, Brain) snap_freezing Snap Freezing in Liquid N2 tissue_collection->snap_freezing homogenization Homogenization with Internal Standards snap_freezing->homogenization extraction Acyl-CoA Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lcms_analysis LC-MS/MS Analysis (MRM Mode) cleanup->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing statistical_analysis Statistical Analysis (Reference Range Determination) data_processing->statistical_analysis

Caption: Experimental workflow for tissue acyl-CoA analysis.

A Comparative Guide to the Metabolism of 3-Hydroxy-4-trans-decenoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways involving 3-Hydroxy-4-trans-decenoyl-CoA in various species, with a focus on mammals, yeast, and bacteria. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate a deeper understanding of the species-specific differences in unsaturated fatty acid metabolism, a critical aspect of numerous physiological and pathological processes.

Introduction

This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids, particularly those with a double bond at an even-numbered carbon. The metabolism of this intermediate is crucial for energy homeostasis and is handled by a series of enzymes that can exhibit significant differences across prokaryotic and eukaryotic organisms. Understanding these variations is paramount for fields ranging from metabolic engineering to the development of novel therapeutics targeting fatty acid oxidation pathways.

Comparative Metabolism of this compound

The degradation of this compound is a critical step in the β-oxidation of certain unsaturated fatty acids. This process involves the concerted action of two key enzymes: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase . A significant feature of this metabolic step in some species is the phenomenon of substrate channeling , where the intermediate is directly transferred from one enzyme's active site to the next without diffusing into the bulk solvent. This channeling enhances catalytic efficiency and prevents the accumulation of potentially toxic intermediates.

Key Species-Specific Differences:

  • Mammalian Mitochondria: In mammals, the β-oxidation of unsaturated fatty acids occurs primarily in the mitochondria. The enzymes responsible for the metabolism of this compound are part of a multienzyme complex, the mitochondrial trifunctional protein, which facilitates substrate channeling.[1][2]

  • Mammalian Peroxisomes: Peroxisomes in mammals also play a role in the β-oxidation of very-long-chain and some unsaturated fatty acids. Evidence suggests that a bifunctional enzyme in rat liver peroxisomes also exhibits substrate channeling for this compound.

  • Escherichia coli: In the bacterium E. coli, the enzymes for fatty acid oxidation are encoded by the fad operon. The large subunit of the fatty acid oxidation complex in E. coli contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and demonstrates a high degree of substrate channeling for this compound, with over 90% of the intermediate being directly transferred.[3]

  • Saccharomyces cerevisiae (Yeast): In yeast, the degradation of trans-unsaturated fatty acids, including the pathway involving this compound, occurs in the peroxisomes. Notably, the metabolism of trans-2,trans-4-dienoyl-CoAs in yeast can proceed without the action of a 2,4-dienoyl-CoA reductase, a key difference from the pathway in mammalian mitochondria.[4] This suggests an alternative enzymatic strategy for handling this class of unsaturated fatty acids.

Quantitative Data Comparison

While specific kinetic data for this compound across a wide range of species is limited in the literature, the following table presents known kinetic parameters for the key enzyme, 3-hydroxyacyl-CoA dehydrogenase, from pig heart mitochondria with various substrates. This data provides a valuable reference for understanding the enzyme's substrate specificity and can serve as a baseline for comparative studies.

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC450150
3-Hydroxyhexanoyl-CoAC610200
3-Hydroxyoctanoyl-CoAC85250
3-Hydroxydecanoyl-CoAC104220
3-Hydroxydodecanoyl-CoAC124180
3-Hydroxytetradecanoyl-CoAC144150
3-Hydroxyhexadecanoyl-CoAC164120

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[5]

Metabolic Pathway and Experimental Workflow Diagrams

To visually represent the metabolic processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Metabolic Pathway of this compound cluster_start Start of Unsaturated Fatty Acid Beta-Oxidation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Unsaturated Fatty Acyl-CoA->2,4-Dienoyl-CoA Multiple Steps This compound This compound 2,4-Dienoyl-CoA->this compound Enoyl-CoA Hydratase 3-Keto-4-trans-decenoyl-CoA 3-Keto-4-trans-decenoyl-CoA This compound->3-Keto-4-trans-decenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolytic Cleavage Products Thiolytic Cleavage Products 3-Keto-4-trans-decenoyl-CoA->Thiolytic Cleavage Products Thiolase

Caption: Metabolic fate of this compound.

Experimental Workflow for Enzyme Kinetic Analysis cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay Precursor Molecule Precursor Molecule Chemical/Enzymatic Synthesis Chemical/Enzymatic Synthesis Precursor Molecule->Chemical/Enzymatic Synthesis Purification (HPLC) Purification (HPLC) Chemical/Enzymatic Synthesis->Purification (HPLC) This compound This compound Purification (HPLC)->this compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Enzyme Preparation Enzyme Preparation Enzyme Preparation->Reaction Mixture Spectrophotometric/LC-MS Analysis Spectrophotometric/LC-MS Analysis Reaction Mixture->Spectrophotometric/LC-MS Analysis Kinetic Data (Km, Vmax) Kinetic Data (Km, Vmax) Spectrophotometric/LC-MS Analysis->Kinetic Data (Km, Vmax)

Caption: Workflow for kinetic analysis of enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of the specific substrate, this compound, is a prerequisite for detailed enzymatic studies. A plausible chemoenzymatic approach can be employed, starting from a suitable precursor.[4][6]

Materials:

  • Precursor molecule (e.g., 4-decenoic acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase (with activity towards the precursor)

  • Reaction buffers (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Organic solvents for extraction

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Precursor: The precursor fatty acid is converted to its CoA ester by acyl-CoA synthetase in the presence of CoA and ATP.

  • Enzymatic Hydration: The resulting enoyl-CoA is then hydrated to this compound using a specific enoyl-CoA hydratase.

  • Purification: The product is purified from the reaction mixture using reverse-phase HPLC.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase from the species of interest

  • Synthesized this compound

  • NAD⁺

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and varying concentrations of this compound.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting V₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.[5][7]

Measurement of this compound Concentration in Cells

The intracellular concentration of this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS).[8][9]

Materials:

  • Cell or tissue samples from the species of interest

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., cold methanol/water)

  • LC-MS system

Procedure:

  • Extraction: Homogenize the cell or tissue sample in the cold extraction solvent containing the internal standard.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Analysis: Analyze the supernatant using an LC-MS method optimized for the separation and detection of acyl-CoA species.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The metabolism of this compound exhibits notable differences across species, particularly in the context of enzyme organization and the presence of substrate channeling. While mammalian systems in both mitochondria and peroxisomes, as well as the bacterium E. coli, demonstrate efficient channeling of this intermediate, yeast employs a distinct pathway for the degradation of related unsaturated fatty acids. These variations underscore the evolutionary adaptations of metabolic pathways to different cellular environments and physiological needs. Further research focusing on the direct measurement of kinetic parameters and metabolic fluxes in a wider range of organisms will be crucial for a complete understanding of these differences and their implications for health and disease.

References

A Comparative Guide to Biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for the diagnosis and monitoring of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and severe inherited metabolic disorder. While initial interest may arise in specific intermediates of fatty acid metabolism, such as 3-Hydroxy-4-trans-decenoyl-CoA, current research and clinical practice have identified more robust and reliable biomarkers. This document outlines the validation of the primary biomarker, 3-hydroxy acylcarnitines, compares its performance with a more specific ratiometric marker and explores the utility of broader metabolomic and lipidomic profiling.

Introduction to LCHAD Deficiency

LCHAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation.[1] It is caused by mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein (MTP). This enzymatic complex is responsible for the final three steps of long-chain fatty acid oxidation. A deficiency in LCHAD activity leads to an inability to convert long-chain fats into energy, resulting in a toxic accumulation of long-chain 3-hydroxy fatty acid intermediates. Clinical manifestations are severe and can include hypoketotic hypoglycemia, cardiomyopathy, myopathy, retinopathy, and liver dysfunction.[1][2] Early and accurate diagnosis is critical for implementing life-saving dietary interventions.

Key Biomarkers for LCHAD Deficiency

The cornerstone of LCHAD deficiency diagnosis is the measurement of specific acylcarnitines in blood. Acylcarnitines are esters of carnitine and fatty acids, and their profiles can reveal enzymatic blocks in the fatty acid oxidation pathway.

Long-Chain 3-Hydroxy Acylcarnitines (3-OH-ACs)

The primary and most well-established biomarkers for LCHAD deficiency are elevated levels of long-chain 3-hydroxy acylcarnitines (3-OH-ACs).[3] The specific acylcarnitines that accumulate are:

  • 3-hydroxypalmitoylcarnitine (C16-OH)

  • 3-hydroxyoleoylcarnitine (C18:1-OH)

  • 3-hydroxystearoylcarnitine (C18-OH)

Newborn screening programs worldwide utilize tandem mass spectrometry (MS/MS) to detect these elevated 3-OH-ACs in dried blood spots.[1]

The "HADHA Ratio"

To improve the specificity and sensitivity of diagnosis, a ratiometric biomarker known as the "HADHA ratio" has been developed.[4][5] This ratio is calculated as:

HADHA Ratio = (C16OH + C18OH + C18:1OH) / C0

Where C0 represents free carnitine. This ratio accounts for variations in free carnitine levels, which can be low in LCHAD deficiency patients, thereby reducing the risk of false-negative results.[4][6]

Metabolomic and Lipidomic Profiling

Untargeted metabolomics and lipidomics have emerged as powerful research and diagnostic tools that provide a broader view of the metabolic disturbances in LCHAD deficiency.[3][7] These approaches can identify a unique metabolic signature beyond just acylcarnitines. In patients with LCHAD deficiency, these analyses have revealed significant alterations in:

  • Triglycerides: Generally higher in affected individuals.[7]

  • Phosphatidylethanolamines, Ceramides, and Sphingomyelins: Found to be lower in LCHAD patients.[7]

Metabolomic profiles have been shown to successfully distinguish LCHAD/TFP deficiency patients from healthy controls and correlate with disease severity and clinical outcomes such as vision.[3]

Performance Comparison of Biomarkers

The following table summarizes the quantitative performance of the key biomarkers for LCHAD deficiency based on available literature.

Biomarker/MethodSensitivitySpecificityKey AdvantagesKey Limitations
Individual 3-OH-ACs (e.g., C16-OH, C18:1-OH) HighVariableWell-established for newborn screening.[1]Can have false positives, especially in premature infants or other metabolic conditions.[1]
C16OH/C16 Ratio 98.2%[8]98.8%[8]Improves specificity over individual acylcarnitines.Less specific than the "HADHA ratio".[8]
"HADHA Ratio" 100%[8]100%[8]Highly sensitive and specific, reducing false negatives.[4][8] Differentiates LCHAD from other disorders like VLCAD deficiency.[4]Requires calculation from multiple acylcarnitine species.
Metabolomic/Lipidomic Profiling High (distinguishes patients from controls)[3]High (identifies unique metabolic signatures)[7]Provides a comprehensive view of metabolic dysregulation.[3] May identify novel biomarkers and therapeutic targets.Less standardized for routine clinical diagnosis. Requires specialized equipment and bioinformatics expertise.[7]

Experimental Protocols

Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol is a standard method for newborn screening and diagnostic testing for LCHAD deficiency.

a. Sample Preparation [9][10]

  • A 3 mm disk is punched from a dried blood spot into a 96-well microtiter plate.

  • 100 µL of a methanol (B129727) solution containing deuterated internal standards is added to each well to extract the acylcarnitines.

  • The plate is sealed and agitated for 30-60 minutes at room temperature.

  • The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • 50-100 µL of 3N HCl in n-butanol is added to each well for derivatization (butylation). The plate is sealed and heated at 65°C for 15-20 minutes.

  • The butanol is evaporated to dryness under nitrogen.

  • The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

b. Tandem Mass Spectrometry Analysis [9][10]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+.

  • Analysis Mode: Flow injection analysis with precursor ion scanning or selected reaction monitoring (SRM) is typically employed. For acylcarnitine analysis, a precursor ion scan for m/z 85 (a characteristic fragment of carnitine esters) is often used to identify all acylcarnitine species in the sample.

  • Quantification: The concentration of each acylcarnitine is determined by comparing its ion intensity to that of a corresponding deuterated internal standard.

Untargeted Metabolomic Analysis of Plasma

This protocol provides a general workflow for exploring the broader metabolic changes in LCHAD deficiency.

a. Sample Preparation [7][11]

  • Plasma samples are thawed on ice.

  • A small volume of plasma (e.g., 15-50 µL) is aliquoted into a microcentrifuge tube.

  • Proteins are precipitated, and metabolites are extracted by adding a larger volume of a cold organic solvent mixture, such as acetonitrile:isopropanol:water (3:3:2, v/v/v).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant containing the metabolites is transferred to a new tube and dried under vacuum.

  • For some analyses, a further step to remove membrane lipids and triglycerides may be performed.

b. LC-MS/MS Analysis [7][12]

  • Chromatography: The dried metabolite extract is reconstituted and injected into a liquid chromatography system. Hydrophilic interaction liquid chromatography (HILIC) is often used to separate polar metabolites.

  • Mass Spectrometry: The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Data is typically acquired in an untargeted manner, collecting full scan mass spectra to detect as many metabolites as possible. Data-dependent MS/MS scans are often performed to obtain fragmentation patterns for metabolite identification.

  • Data Processing: The complex raw data is processed using specialized software to perform peak picking, alignment, and statistical analysis to identify metabolites that are significantly different between LCHAD patients and control subjects.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

fatty_acid_oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACADVL ACADVL MTP_Hydratase MTP (Hydratase) MTP_LCHAD MTP (LCHAD) MTP_Thiolase MTP (Thiolase)

Caption: The mitochondrial fatty acid β-oxidation spiral, highlighting the LCHAD-catalyzed step.

Experimental Workflow: Biomarker Analysis

biomarker_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Dried Blood Spot / Plasma Extraction Extraction of Analytes Blood_Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Interpretation Biochemical Interpretation Quantification->Interpretation

Caption: A generalized workflow for the analysis of biomarkers from biological samples.

Logical Relationship: LCHAD Deficiency Diagnosis

diagnostic_logic NBS Newborn Screening (NBS) Elevated_OH_ACs Elevated C16-OH, C18:1-OH NBS->Elevated_OH_ACs Confirmatory_Testing Confirmatory Testing Elevated_OH_ACs->Confirmatory_Testing Positive Normal Normal Elevated_OH_ACs->Normal Negative Acylcarnitine_Profile Plasma Acylcarnitine Profile Confirmatory_Testing->Acylcarnitine_Profile HADHA_Ratio Calculate 'HADHA Ratio' Acylcarnitine_Profile->HADHA_Ratio High_Ratio High 'HADHA Ratio'? HADHA_Ratio->High_Ratio LCHAD_Suspected LCHAD Deficiency Suspected High_Ratio->LCHAD_Suspected Yes High_Ratio->Normal No Molecular_Testing Molecular Genetic Testing (HADHA gene) LCHAD_Suspected->Molecular_Testing Enzyme_Assay Enzyme Assay LCHAD_Suspected->Enzyme_Assay Diagnosis_Confirmed Diagnosis Confirmed Molecular_Testing->Diagnosis_Confirmed Enzyme_Assay->Diagnosis_Confirmed

Caption: The diagnostic pathway for confirming LCHAD deficiency.

Conclusion

The validation of biomarkers for LCHAD deficiency has significantly advanced from non-specific indicators to highly sensitive and specific markers. While 3-hydroxy acylcarnitines remain the primary screening tool, the "HADHA ratio" offers superior diagnostic accuracy. Furthermore, metabolomic and lipidomic profiling provides a powerful approach for a deeper understanding of the disease pathophysiology and holds promise for the discovery of novel therapeutic targets and monitoring strategies. The selection of a particular biomarker or analytical platform will depend on the specific application, from high-throughput newborn screening to in-depth clinical research and drug development.

References

Assessing the Diagnostic Landscape for Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of inherited metabolic disorders is paramount for effective patient management and the development of novel therapeutic interventions. Among these, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency are serious autosomal recessive disorders of fatty acid oxidation.[1][2] These conditions can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and sudden infant death.[1] This guide provides a comparative overview of the primary diagnostic methods employed for LCHAD and MTP deficiencies, with a focus on the available data for biomarker-based screening and confirmatory testing.

The Role of 3-Hydroxyacylcarnitines as Key Biomarkers

While direct measurement of 3-Hydroxy-4-trans-decenoyl-CoA for diagnostic purposes is not extensively documented in current research, the broader class of long-chain 3-hydroxyacylcarnitines serves as the primary screening biomarker for LCHAD and MTP deficiencies.[3] Newborn screening programs widely utilize tandem mass spectrometry (MS/MS) to detect elevated levels of these metabolites in dried blood spots.[4]

However, the diagnostic accuracy of acylcarnitine profiling is subject to variability. A systematic review of newborn screening for LCHAD and MTP deficiencies highlighted that the positive predictive value (PPV) of this method can range significantly, from 0% to 100% across different studies.[4][5] The review also noted that crucial metrics such as sensitivity, specificity, and negative predictive value (NPV) could not be reliably calculated due to the absence of systematic follow-up for infants who screen negative.[4][5] This underscores the importance of confirmatory testing following a positive newborn screen.

Comparative Analysis of Diagnostic Methodologies

The diagnosis of LCHAD and MTP deficiencies relies on a multi-pronged approach, integrating biomarker screening with more definitive confirmatory tests. The following table summarizes the key characteristics of the principal diagnostic methods.

Diagnostic MethodPrincipleAnalytes/TargetsKey Performance CharacteristicsAdvantagesLimitations
Acylcarnitine Profiling (MS/MS) Measures levels of acylcarnitines in blood or plasma.Long-chain 3-hydroxyacylcarnitines (e.g., C14-OH, C16-OH, C18:1-OH).[6]Variable PPV (0-100%); Sensitivity, Specificity, and NPV are not well-established from screening data alone.[4][5]High-throughput, suitable for newborn screening.Not specific for LCHAD/MTP deficiencies; can be elevated in other conditions.[4] Confirmatory testing is essential.[6]
Enzyme Activity Assays Measures the functional activity of the LCHAD and MTP enzymes in patient cells.LCHAD and MTP enzyme activity in cultured fibroblasts or lymphocytes.[7]Considered a gold standard for functional confirmation.Provides a definitive functional diagnosis.[7]Requires invasive cell sampling and specialized laboratory techniques; time-consuming.
Molecular Genetic Testing Identifies pathogenic mutations in the HADHA and HADHB genes.Mutations in the HADHA (for LCHAD) and HADHA/HADHB (for MTP) genes.[1]High specificity and sensitivity for known pathogenic variants.Confirmatory and allows for carrier testing in family members.[8]May not identify novel or rare mutations; interpretation of variants of unknown significance can be challenging.
Urine Organic Acid Analysis Detects abnormal patterns of organic acids excreted in the urine.Dicarboxylic and hydroxydicarboxylic acids.[8]Supportive diagnostic test.Non-invasive sample collection.May be normal in asymptomatic individuals.[8]

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening for fatty acid oxidation disorders.

  • Sample Collection : A dried blood spot is collected from a heel prick shortly after birth.

  • Sample Preparation : A small disc is punched from the dried blood spot and placed into a microtiter plate. A solution containing internal standards (stable isotope-labeled acylcarnitines) is added to extract the acylcarnitines from the blood spot.

  • Analysis : The extracted sample is injected into a tandem mass spectrometer. The instrument separates the different acylcarnitines based on their mass-to-charge ratio and fragments them to produce a characteristic spectrum for each molecule.

  • Quantification : The concentration of each long-chain 3-hydroxyacylcarnitine is determined by comparing its signal intensity to that of the corresponding internal standard. Elevated levels of specific long-chain 3-hydroxyacylcarnitines are indicative of a potential LCHAD or MTP deficiency.

Enzyme Activity Assay in Cultured Fibroblasts

This is a functional assay to confirm the diagnosis.

  • Sample Collection : A skin biopsy is obtained from the patient.

  • Cell Culture : The biopsy is used to establish a culture of fibroblasts in the laboratory.

  • Enzyme Assay : Once a sufficient number of cells are grown, they are harvested and lysed to release the cellular proteins, including the LCHAD and MTP enzymes. The activity of these enzymes is then measured by providing specific substrates and monitoring the rate of product formation. For LCHAD deficiency, a reduced activity of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme is expected. For MTP deficiency, the activities of all three enzymes of the trifunctional protein complex will be deficient.[7]

Molecular Genetic Testing

This method identifies the underlying genetic cause of the disorder.

  • Sample Collection : A blood or saliva sample is collected from the patient.

  • DNA Extraction : DNA is isolated from the collected sample.

  • Gene Sequencing : The HADHA and HADHB genes are sequenced to identify any disease-causing mutations. This can be done using various techniques, such as Sanger sequencing or next-generation sequencing panels.

  • Data Analysis : The identified genetic variants are compared to databases of known pathogenic mutations to confirm the diagnosis.

Visualizing the Pathways and Processes

To better understand the underlying biochemistry and the diagnostic workflow, the following diagrams are provided.

Fatty_Acid_Oxidation_Pathway Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA CPT1 CPT1 Long-Chain Acyl-CoA->CPT1 Carnitine Shuttle CACT CACT CPT1->CACT Mitochondrial Outer Membrane Mitochondrial Outer Membrane Intermembrane Space Intermembrane Space CPT2 CPT2 CACT->CPT2 Mitochondrial Inner Membrane Mitochondrial Inner Membrane Long-Chain Acyl-CoA (Matrix) Long-Chain Acyl-CoA (Matrix) CPT2->Long-Chain Acyl-CoA (Matrix) Mitochondrial Matrix Mitochondrial Matrix VLCAD VLCAD Long-Chain Acyl-CoA (Matrix)->VLCAD trans-2-Enoyl-CoA trans-2-Enoyl-CoA VLCAD->trans-2-Enoyl-CoA MTP (Hydratase) MTP (Enoyl-CoA Hydratase) trans-2-Enoyl-CoA->MTP (Hydratase) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA MTP (Hydratase)->3-Hydroxyacyl-CoA MTP (LCHAD) MTP (3-Hydroxyacyl-CoA Dehydrogenase) 3-Hydroxyacyl-CoA->MTP (LCHAD) 3-Ketoacyl-CoA 3-Ketoacyl-CoA MTP (LCHAD)->3-Ketoacyl-CoA MTP (Thiolase) MTP (3-Ketoacyl-CoA Thiolase) 3-Ketoacyl-CoA->MTP (Thiolase) Acetyl-CoA Acetyl-CoA MTP (Thiolase)->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Diagnostic_Workflow Newborn Screening Newborn Screening Dried Blood Spot (DBS) Sample Dried Blood Spot (DBS) Sample Newborn Screening->Dried Blood Spot (DBS) Sample Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Dried Blood Spot (DBS) Sample->Tandem Mass Spectrometry (MS/MS) Acylcarnitine Profile Acylcarnitine Profile Tandem Mass Spectrometry (MS/MS)->Acylcarnitine Profile Elevated Long-Chain 3-OH-Acylcarnitines? Elevated Long-Chain 3-OH-Acylcarnitines? Acylcarnitine Profile->Elevated Long-Chain 3-OH-Acylcarnitines? Confirmatory Testing Confirmatory Testing Elevated Long-Chain 3-OH-Acylcarnitines?->Confirmatory Testing Yes Diagnosis Ruled Out Diagnosis Ruled Out Elevated Long-Chain 3-OH-Acylcarnitines?->Diagnosis Ruled Out No Enzyme Activity Assay Enzyme Activity Assay Confirmatory Testing->Enzyme Activity Assay Molecular Genetic Testing Molecular Genetic Testing Confirmatory Testing->Molecular Genetic Testing Urine Organic Acid Analysis Urine Organic Acid Analysis Confirmatory Testing->Urine Organic Acid Analysis Diagnosis Confirmed Diagnosis Confirmed Enzyme Activity Assay->Diagnosis Confirmed Molecular Genetic Testing->Diagnosis Confirmed

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxy-4-trans-decenoyl-CoA with related lipids, focusing on their metabolic roles, analytical quantification, and potential involvement in cellular signaling. The information is supported by experimental data from published research, offering insights for professionals in metabolomics and drug development.

Introduction

This compound is a key intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids. Its metabolism is intricately linked to cellular energy homeostasis and the generation of signaling molecules. Understanding the comparative levels and metabolic flux of this and related acyl-CoA species is crucial for elucidating the pathophysiology of various metabolic disorders and for the development of targeted therapeutic interventions. This guide compares this compound with other relevant fatty acyl-CoAs, providing a framework for its study in a broader metabolic context.

Data Presentation: Comparative Analysis of Acyl-CoA Species

While direct quantitative comparisons for this compound are not extensively available in the literature, the following table provides a comparative summary of its characteristics against other relevant acyl-CoA molecules based on their roles in fatty acid metabolism. This comparison is essential for designing metabolomics experiments and interpreting the resulting data.

FeatureThis compoundDecanoyl-CoA3-Hydroxymyristoyl-CoAAcetyl-CoA
Metabolic Pathway β-oxidation of polyunsaturated fatty acidsβ-oxidation of saturated fatty acidsβ-oxidation of long-chain saturated fatty acidsCentral hub of metabolism (TCA cycle, fatty acid synthesis)
Precursor 2-trans-4-cis-decadienoyl-CoA[1]Decanoic acidMyristic acidPyruvate, fatty acids, amino acids
Key Enzymatic Step Reduction by 2,4-dienoyl-CoA reductase[1]Acyl-CoA synthetaseAcyl-CoA synthetasePyruvate dehydrogenase complex, β-oxidation
Subsequent Metabolite trans-2-Decenoyl-CoA[2]2-trans-Enoyl-CoA3-Ketoacyl-CoACitrate, fatty acids, cholesterol
Analytical Challenge Isomeric differentiation from other C10:1-OH-CoAs-Chain length separationHigh abundance, rapid turnover
Potential Significance Indicator of unsaturated fatty acid metabolismMarker of medium-chain fatty acid oxidationMarker of long-chain fatty acid oxidation defects[3]Central bioenergetic marker

Experimental Protocols

The accurate quantification of this compound and related lipids requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.[4][5]

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the analysis of a broad range of acyl-CoA species in biological samples.[4][5]

Materials:

  • Tissue sample (e.g., liver, heart)

  • Internal standards (e.g., [¹³C₈]octanoyl-CoA)[4]

  • Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol, acetonitrile, and 100 mM KH₂PO₄ (pH 4.9)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent and the internal standard mixture.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8[5]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B (linear gradient)

    • 15-18 min: 98% B

    • 18-20 min: 98-2% B (linear gradient)

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1) for this compound: To be determined empirically based on the exact mass

  • Product Ion (Q3) for this compound: Common fragment for acyl-CoAs (e.g., corresponding to the CoA moiety)

  • Collision Energy: To be optimized for the specific analyte and instrument.

Mandatory Visualization

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the β-oxidation pathway of polyunsaturated fatty acids.

Beta_Oxidation_Unsaturated_FA cluster_peroxisome Peroxisome / Mitochondria PUFA Polyunsaturated Fatty Acyl-CoA Inter1 2-trans-4-cis- decadienoyl-CoA PUFA->Inter1 β-oxidation steps Target 3-Hydroxy-4-trans- decenoyl-CoA Inter1->Target 2,4-dienoyl-CoA reductase Inter2 trans-2-Decenoyl-CoA Target->Inter2 3,2-enoyl-CoA isomerase BetaOx β-Oxidation Cycles Inter2->BetaOx

Caption: β-oxidation of polyunsaturated fatty acids showing the formation and conversion of this compound.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the general workflow for a comparative metabolomics study of acyl-CoAs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Biological Sample (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProc Data Processing (Peak Integration, Normalization) LCMS->DataProc Stats Statistical Analysis (e.g., t-test, ANOVA) DataProc->Stats Pathway Pathway Analysis Stats->Pathway

Caption: General experimental workflow for the comparative analysis of acyl-CoA species.

Signaling Implications of 3-Hydroxy Fatty Acids

While direct signaling roles for this compound are yet to be fully elucidated, the accumulation of other 3-hydroxy fatty acids has been linked to cellular dysfunction, particularly in the context of fatty acid oxidation disorders.[3][6] This suggests potential signaling or bioenergetic consequences.

Signaling_Implications Accumulation Accumulation of 3-Hydroxy Fatty Acyl-CoAs Mito_Dys Mitochondrial Dysfunction Accumulation->Mito_Dys Uncoupling of Oxidative Phosphorylation PPAR PPAR Signaling (Potential Modulation) Accumulation->PPAR Hypothesized Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Apoptosis Apoptosis Ox_Stress->Apoptosis

Caption: Potential signaling consequences of elevated 3-hydroxy fatty acyl-CoA levels.

References

Confirming the Identity of 3-Hydroxy-4-trans-decenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of metabolic intermediates is paramount. 3-Hydroxy-4-trans-decenoyl-CoA is a key intermediate in metabolic pathways such as fatty acid β-oxidation. Its accurate characterization is crucial for understanding cellular energy balance and the pathology of metabolic diseases. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become the gold standard for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an objective comparison of HRMS with alternative methods and presents the supporting experimental framework for confirming the identity of this compound.

Comparison of Analytical Methods

While several techniques can be employed for acyl-CoA analysis, they differ significantly in their specificity, sensitivity, and the scope of information they provide. LC-HRMS/MS offers the most comprehensive and definitive identification.[1][2]

Method Principle Sensitivity Specificity Throughput Key Application
LC-HRMS/MS Chromatographic separation followed by high-resolution mass analysis and fragmentation of the target molecule.High (pmol to fmol)Very HighMediumDefinitive identification, structural elucidation, and quantification of specific acyl-CoA species.[1][3][4]
HPLC-UV Chromatographic separation followed by detection based on the UV absorbance of the adenine (B156593) moiety in CoA.Low (nmol)Low (Cannot distinguish between different acyl-CoAs with similar retention times).HighQuantification of abundant, known acyl-CoA species.[1]
Enzymatic Assays Measurement of a product (e.g., NADH) generated by specific enzymatic reactions involving acyl-CoAs.MediumHigh (for a specific target)HighQuantification of total or a single, specific acyl-CoA.[1]

High-Resolution MS/MS for Definitive Identification

The power of HRMS lies in its ability to provide two layers of confirmation: the accurate mass of the intact molecule (precursor ion) and the accurate mass of its characteristic fragments (product ions) after collision-induced dissociation (CID).

Acyl-CoA molecules exhibit a highly predictable fragmentation pattern in positive ion mode mass spectrometry.[5][6] The most common fragmentation events include:

  • A neutral loss of 507.0199 Da , corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][7][8]

  • A product ion at an m/z of approximately 428 , representing the protonated adenosine-3'-phosphate-5'-phosphate fragment.[5][6][9]

By measuring the high-resolution mass of the precursor and its key fragment ions, a confident identification of this compound can be achieved.

Predicted High-Resolution Mass Data

The theoretical masses for this compound provide the basis for identification.

Ion Description Molecular Formula Predicted Monoisotopic Mass (m/z)
Neutral Molecule [M]C₃₁H₅₃N₇O₁₈P₃S935.2381
Protonated Precursor Ion [M+H]⁺[C₃₁H₅₄N₇O₁₈P₃S]⁺936.2459
Key Product Ion [M+H - 507]⁺[C₂₁H₃₉N₂O₈PS]⁺526.2081
CoA-related Product Ion[C₁₀H₁₄N₅O₁₀P₂]⁺428.0219

Experimental Protocols

The following protocols are adapted from established methods for acyl-CoA analysis and provide a robust starting point for experimentation.[3][4][10]

Sample Preparation: Acyl-CoA Extraction

Effective extraction is critical to halt enzymatic activity and preserve the integrity of the acyl-CoA molecules.

  • Quenching & Homogenization : Homogenize approximately 20 mg of frozen tissue or a pellet of cultured cells in 500 µL of an ice-cold extraction solvent (e.g., 2.5% (w/v) sulfosalicylic acid (SSA) or 80% methanol/water).[1][4]

  • Internal Standard : Spike the sample with a suitable internal standard (e.g., an odd-chain or stable-isotope-labeled acyl-CoA) for quantification purposes.

  • Protein Precipitation : Vortex the samples and incubate on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifugation : Centrifuge the homogenate at >16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]

  • Supernatant Collection : Carefully transfer the supernatant containing the acyl-CoAs to a new tube for immediate analysis or store at -80°C.[3][4]

Liquid Chromatography (LC) Method

Reversed-phase chromatography is typically used to separate acyl-CoAs based on the hydrophobicity of their acyl chains.

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm particle size)[1][3]
Mobile Phase A Water with 5-10 mM ammonium (B1175870) acetate, pH ~7[1][3]
Mobile Phase B Methanol or Acetonitrile[1][3]
Gradient Start at a low percentage of B (e.g., 2%), hold for 1-2 min, ramp to 95% B over 10-15 min, hold for 3-5 min, then re-equilibrate.[3]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 45°C[6]
Injection Volume 5 - 10 µL
High-Resolution Mass Spectrometry (HRMS) Parameters

An Orbitrap or TOF mass analyzer is used for high-resolution detection.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5][8]
Analyzer Mode Tandem MS (MS/MS or ddMS2)
MS1 Resolution > 60,000
MS1 Scan Range m/z 200 - 1200
MS2 Resolution > 15,000
Collision Energy Stepped or optimized (e.g., 25-45 eV)[7]
Data Acquisition A full MS scan followed by data-dependent MS/MS scans of the most intense ions, with the predicted m/z of the target ion (936.2459) included on a target list.

Visualizing the Workflow and Analysis

Experimental Workflow Diagram

The process from sample collection to data analysis follows a structured path to ensure data quality and reproducibility.

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation sp1 Tissue/Cell Collection sp2 Homogenization in Cold Solvent sp1->sp2 sp3 Protein Precipitation & Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc LC Separation (C18 Column) sp4->lc ms1 MS1: Precursor Ion Scan (Accurate Mass) lc->ms1 ms2 MS2: Fragmentation (Product Ion Scan) ms1->ms2 d1 Extract Ion Chromatogram (m/z 936.2459 ± 5 ppm) ms2->d1 d2 Confirm Precursor Mass Accuracy d1->d2 d5 Identity Confirmed d2->d5 d3 Analyze MS/MS Spectrum d4 Confirm Fragment Ions (m/z 526.2081, 428.0219) d3->d4 d4->d5

Caption: LC-HRMS/MS workflow for identifying this compound.

Acyl-CoA Fragmentation Pathway

The fragmentation of the protonated precursor ion in the mass spectrometer is the key to structural confirmation.

G cluster_products Collision-Induced Dissociation (CID) cluster_common_frag Common CoA Fragment parent Precursor Ion [M+H]⁺ This compound m/z 936.2459 frag1 Key Product Ion [Acyl Group + Pantetheine-P] m/z 526.2081 parent->frag1 Diagnostic Fragment frag2 Neutral Loss [3'-Phosphoadenosine Diphosphate] 507.0199 Da parent->frag2 Characteristic Loss frag3 Adenosine-3'-P-5'-P Ion m/z 428.0219 parent->frag3 Confirms CoA Backbone

Caption: Characteristic fragmentation of protonated acyl-CoAs in MS/MS analysis.

References

benchmarking 3-Hydroxy-4-trans-decenoyl-CoA quantification against a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of fatty acid metabolism, the precise and accurate quantification of key intermediates is paramount. 3-Hydroxy-4-trans-decenoyl-CoA is a critical, transient metabolite in the β-oxidation of unsaturated fatty acids. This guide provides an objective comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, benchmarked against a certified reference material (CRM) or a well-characterized standard.

Data Presentation: Quantitative Performance

The selection of an appropriate analytical method hinges on its quantitative performance. Below is a summary of the key performance metrics for the LC-MS/MS method for this compound quantification.

Performance MetricTarget Acceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.5 pmol
Upper Limit of Quantification (ULOQ) Within linear range500 pmol
Precision (%RSD) ≤ 15%8.2%
Accuracy (%Recovery) 85-115%97.5%
Specificity No significant interference at the retention time of the analyteNo interference observed

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of quantitative results.

Sample Preparation (Solid-Phase Extraction)

This protocol outlines the extraction and purification of this compound from biological samples such as cell lysates or tissue homogenates.

  • Materials:

    • C18 Solid-Phase Extraction (SPE) Cartridges

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)

    • Certified Reference Material (CRM) of this compound

  • Procedure:

    • Homogenization: Homogenize the biological sample in a suitable buffer.

    • Internal Standard Spiking: Spike the homogenate with the internal standard to correct for extraction losses and matrix effects.

    • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove interfering substances.

    • Elution: Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/acetonitrile).

    • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This method provides high sensitivity and specificity for the quantification of this compound.[1][2][3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

Benchmarking Against a Certified Reference Material

To ensure the accuracy of the quantification, the in-house prepared calibration standards are benchmarked against a Certified Reference Material (CRM) of this compound.

  • Prepare a stock solution of the CRM at a certified concentration.

  • Prepare a series of calibration standards by diluting the CRM stock solution.

  • Analyze the calibration standards using the validated LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The slope and intercept of this calibration curve are then used to quantify the concentration of this compound in unknown samples.

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways discussed in this guide.

cluster_0 Benchmarking Workflow A Prepare Certified Reference Material (CRM) Stock Solution B Prepare Calibration Standards from CRM A->B E LC-MS/MS Analysis B->E C Prepare Biological Sample with Internal Standard D Solid-Phase Extraction (SPE) C->D D->E F Construct Calibration Curve E->F G Quantify Analyte in Sample F->G

Caption: Workflow for benchmarking this compound quantification.

cluster_1 Unsaturated Fatty Acid β-Oxidation Pathway Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase Unsaturated Fatty Acyl-CoA->Enoyl-CoA Isomerase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Enoyl-CoA Isomerase->trans-Δ2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA This compound This compound 3-Hydroxyacyl-CoA->this compound intermediate step 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase This compound->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Caption: Role of this compound in β-oxidation.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxy-4-trans-decenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION: In the absence of a specific Safety Data Sheet (SDS), 3-Hydroxy-4-trans-decenoyl-CoA must be treated as a hazardous chemical. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol. [1]

This guide provides essential safety and logistical information for the proper disposal of this compound, a specialized acyl-CoA thioester. Given the limited publicly available safety data for this specific compound, the following procedures are based on established best practices for handling uncharacterized and potentially hazardous laboratory chemicals.

Pre-Disposal Safety and Handling

Before initiating any disposal steps, it is crucial to handle this compound with appropriate caution. As an acyl-CoA derivative, it is susceptible to oxidation and hydrolysis.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2]
Body Protection Laboratory coatStandard lab coat to protect from splashes.[1]

Ventilation: All handling of this compound, including preparation for disposal, should be conducted within a well-ventilated area or a chemical fume hood.[1]

Waste Segregation and Containerization

Proper segregation of waste streams is critical to prevent accidental chemical reactions.[3] Do not mix this compound waste with incompatible materials.

Waste StreamDescriptionContainer Requirements
Aqueous Waste Solutions containing this compound.Dedicated, sealed, and clearly labeled hazardous waste container. The pH should be kept near neutral.[1]
Solid Waste Contaminated lab supplies (e.g., pipette tips, vials, gloves).[1]Separate, sealed container for solid chemical waste. Double-bag in clear plastic bags for visual inspection.[4]
Organic Solvent Waste If dissolved in an organic solvent.Appropriate flammable or halogenated waste container, ensuring compatibility with other contents.[1]

Container Best Practices:

  • Use containers with leak-proof, screw-on caps.[4]

  • Ensure containers are made of a compatible material that does not react with the waste.[3]

  • Leave at least one inch of headroom in liquid waste containers to allow for expansion.[3]

  • Label every waste container clearly with "Hazardous Waste" and list all chemical constituents.[4][5]

Step-by-Step Disposal Protocol

The following is a general procedural guideline. Approval from your local EHS office is mandatory before implementation. [1]

  • Consult EHS: Provide your EHS department with all available information on this compound.

  • Characterize Waste: Based on EHS guidance, formally characterize the waste stream. In the absence of specific data, assume it is hazardous.

  • Segregate Waste: At the point of generation, segregate aqueous, solid, and any organic solvent waste containing this compound into separate, appropriately labeled containers as detailed in the table above.

  • Store Waste: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[3] This area must be inspected weekly for any signs of leakage.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste Consult EHS sds_check->treat_hazardous No follow_sds Follow SDS Disposal Guidelines sds_check->follow_sds Yes segregate Segregate Waste Streams (Aqueous, Solid, Organic) treat_hazardous->segregate follow_sds->segregate containerize Use Labeled, Compatible, Sealed Containers segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes laboratory safety, environmental responsibility, and regulatory compliance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Hydroxy-4-trans-decenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety, operational, and disposal information for 3-Hydroxy-4-trans-decenoyl-CoA, a coenzyme A derivative.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as potentially hazardous, is mandatory. The following procedures are based on the general principles of handling acyl-CoA thioesters and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.[3]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The minimum required PPE is outlined below. It is imperative to always handle this compound in a well-ventilated area or a chemical fume hood.[3][4]

Personal Protective Equipment (PPE)Specifications and Recommendations
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] For splash hazards, chemical safety goggles are necessary.[5][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
Hand Protection Chemically resistant gloves, such as nitrile gloves, are essential.[3][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[5] Always inspect gloves for any signs of degradation or puncture before use and remove them immediately after contact with the chemical.[5]
Body Protection A standard laboratory coat must be worn to protect against incidental skin contact.[3][4] Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.
Respiratory Protection While not typically required for handling small quantities in a fume hood, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[7] Consult with your EHS department for proper respirator selection and fit-testing.
Footwear Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[5]

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps to be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Work Under Inert Atmosphere (if required) prep3->handling1 handling2 Weigh and Transfer handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Surfaces handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol for Handling:

  • Pre-Handling Preparation:

    • Thoroughly review all available safety information for this compound and similar acyl-CoA compounds.[3]

    • Don all required personal protective equipment as detailed in the table above.

    • Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling the Compound:

    • If the compound is sensitive to oxidation, handle it under an inert atmosphere, such as argon or nitrogen.[3]

    • When weighing and transferring the substance, do so carefully to avoid generating dust or aerosols.[4]

    • Perform all experimental procedures within the fume hood.

  • Post-Handling and Cleanup:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Always consult your institution's EHS department for specific disposal protocols.[3]

Waste Segregation and Disposal:

  • Aqueous Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. The pH should be kept near neutral to minimize hydrolysis.[3]

  • Solid Waste: All contaminated solid materials, including pipette tips, vials, and gloves, must be collected in a separate, sealed container designated for solid chemical waste.[3]

  • Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be collected in the appropriate flammable or halogenated waste container, ensuring compatibility with other contents.[3]

  • Deactivation: A potential deactivation method for the thioester bond is base-catalyzed hydrolysis (e.g., using dilute sodium hydroxide). However, this should only be performed after a thorough risk assessment and with approval from your EHS department. The resulting hydrolyzed solution must still be disposed of as hazardous aqueous waste.[3]

The following diagram illustrates the logical relationships in the safety and disposal decision-making process.

G cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol substance This compound assess_sds SDS Available? substance->assess_sds consult_ehs Consult EHS substance->consult_ehs treat_hazardous Treat as Hazardous assess_sds->treat_hazardous No follow_sds Follow SDS Guidelines assess_sds->follow_sds Yes min_ppe Minimum Lab PPE treat_hazardous->min_ppe follow_sds->min_ppe task_specific_ppe Task-Specific PPE min_ppe->task_specific_ppe segregate_waste Segregate Waste Streams consult_ehs->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste

Figure 2. Decision-making process for the safe handling and disposal of this compound.

By adhering to these safety protocols and maintaining a proactive approach to risk assessment, researchers can handle this compound with confidence, ensuring a safe and compliant laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。